molecular formula C5H10NO6P B123565 N-Acetylglyphosate CAS No. 129660-96-4

N-Acetylglyphosate

Numéro de catalogue: B123565
Numéro CAS: 129660-96-4
Poids moléculaire: 211.11 g/mol
Clé InChI: BFECXRMSKVFCNB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Acetylglyphosate is a primary metabolite of glyphosate, resulting from the acetylation of the parent herbicide molecule . This transformation is of significant research interest as it is a key mechanism for glyphosate detoxification in genetically engineered crops . The acetylation process, catalyzed by the glyphosate N-acetyltransferase (GAT) enzyme, converts glyphosate into this compound, which is not herbicidal as it does not effectively inhibit the EPSPS enzyme in the shikimate pathway . Consequently, this compound is a critical subject of study in agricultural research, particularly for developing new glyphosate-resistant crop varieties and for monitoring metabolic fate in herbicide tolerance traits . Research efforts also focus on the detection and quantification of this compound, alongside glyphosate and other metabolites like AMPA, to understand the complete metabolic pathway and residue profile in genetically modified organisms and the environment . The study of this metabolite is essential for advancing modern weed management strategies and for conducting comprehensive environmental and food safety risk assessments.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-[acetyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634650
Record name N-Acetyl-N-(phosphonomethyl)glycine
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Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-96-4
Record name N-Acetylglyphosate
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Record name N-Acetyl-N-(phosphonomethyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(phosphonomethyl)acetamido]acetic acid
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Record name N-ACETYLGLYPHOSATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-acetylglyphosate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of N-acetylglyphosate. It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound, a significant metabolite of the herbicide glyphosate (B1671968) in genetically modified crops, is chemically known as 2-[acetyl(phosphonomethyl)amino]acetic acid.[1][2] Its structure features a central nitrogen atom bonded to an acetyl group, a carboxymethyl group, and a phosphonomethyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name2-[acetyl(phosphonomethyl)amino]acetic acid
CAS Number129660-96-4
Molecular FormulaC₅H₁₀NO₆P[3]
Molecular Weight211.11 g/mol [3]
SMILESCC(=O)N(CC(=O)O)CP(=O)(O)O[4]
InChIInChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)[4]
InChIKeyBFECXRMSKVFCNB-UHFFFAOYSA-N

Physicochemical Properties

This compound is a white to off-white solid.[3] It is very hygroscopic and should be stored accordingly.[1] The available quantitative data on its physicochemical properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point56-59 °C[1][3]
Boiling Point (Predicted)540.3 ± 60.0 °C[1]
Density (Predicted)1.633 ± 0.06 g/cm³[1]
pKa (Predicted)2.53 ± 0.10[1]
SolubilitySlightly soluble in Water, DMSO, and Methanol[1][3]

Biological Activity and Mechanism of Action

Role as a Glyphosate Metabolite

In genetically modified crops engineered for glyphosate tolerance, the enzyme glyphosate N-acetyltransferase (GAT) detoxifies glyphosate by converting it to this compound.[5][6] This acetylation of the secondary amine renders the molecule non-herbicidal as it has a low affinity for the active site of its target enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7]

GAT_Pathway Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT NAG This compound (Non-herbicidal) GAT->NAG CoA CoA GAT->CoA AcCoA Acetyl-CoA AcCoA->GAT

Figure 1: Glyphosate detoxification via N-acetylation in GM plants.
Herbicidal Activity

This compound itself is reported to exhibit herbicidal activity by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[8][9][10] The primary target is 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[8][11] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.

Shikimate_Pathway cluster_shikimate Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP synthase PEP->DAHPS EPSPS EPSP synthase PEP->EPSPS E4P Erythrose 4-phosphate E4P->DAHPS DAHP DAHP DAHPS->DAHP DHQS DHQ synthase DAHP->DHQS DHQ 3-Dehydroquinate DHQS->DHQ DHQD DHQ dehydratase DHQ->DHQD DHS 3-Dehydroshikimate DHQD->DHS SDH Shikimate dehydrogenase DHS->SDH Shikimate Shikimate SDH->Shikimate SK Shikimate kinase Shikimate->SK S3P Shikimate-3-phosphate SK->S3P S3P->EPSPS EPSP EPSP EPSPS->EPSP CS Chorismate synthase EPSP->CS Chorismate Chorismate CS->Chorismate Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aro_AA NAG This compound NAG->EPSPS

Figure 2: Inhibition of the Shikimate Pathway by this compound.

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of N-phosphorylmethylacetamide with paraformaldehyde and carbon monoxide.[5]

Protocol:

  • Reactants:

    • N-phosphorylmethylacetamide (0.600 mol)

    • Paraformaldehyde (0.72 mol)

    • Water (1.80 mol)

    • Dicobalt octacarbonyl (Co₂(CO)₈) (0.0178 mol)

    • Hydrochloric acid (co-catalyst)

    • Tetrahydrofuran (300 mL)

  • Procedure:

    • Charge an autoclave with N-phosphorylmethylacetamide, paraformaldehyde, water, Co₂(CO)₈, hydrochloric acid, and tetrahydrofuran.

    • Purge the autoclave with nitrogen twice.

    • Pressurize the vessel with a 95:5 mixture of CO/H₂ to 9.5 MPa.

    • Heat the mixture to 120 °C and stir for 2 hours.

    • After the reaction, concentrate the mixture under reduced pressure to yield this compound.

An alternative synthesis route involves the direct acetylation of glyphosate using acetic anhydride (B1165640) under controlled temperature and pH conditions.[4]

Analytical Method for Detection in Food Matrices

The following protocol is based on the U.S. Food and Drug Administration (FDA) method for the analysis of glyphosate and its metabolites in food.[12]

Workflow Diagram:

Analytical_Workflow start Sample Homogenization extraction Aqueous Extraction (50 mM Acetic Acid, 10 mM EDTA) + Internal Standards start->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Solid Phase Extraction (SPE) (Oasis HLB column) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.2 or 0.45 µm) centrifuge2->filter analysis LC-MS/MS Analysis (Negative ESI Mode) filter->analysis end Quantification analysis->end

Figure 3: Analytical workflow for this compound in food samples.

Detailed Protocol:

  • Sample Preparation and Extraction:

    • Weigh a homogenized sample (e.g., 5 g for high moisture foods) into a polypropylene (B1209903) centrifuge tube.

    • Add the extraction solvent (50 mM acetic acid and 10 mM EDTA in water) fortified with isotopically labeled internal standards.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup:

    • Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) cartridge.

    • Centrifuge the cartridge at 3000 rpm for 2 minutes to elute the sample.

  • Final Preparation and Analysis:

    • Filter the eluate through a 0.45 or 0.22 µm nylon filter.

    • Analyze the final extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Instrumental Conditions

ParameterCondition
Liquid Chromatography
ColumnC8 HPLC column
Mobile Phase A4 mM Tetrabutylammonium formate (B1220265) in water, pH 2.8
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative

Stability and Degradation

This compound residues have been shown to be stable in various matrices when stored frozen. Studies have demonstrated stability for at least 12 months in maize forage and grain, and for at least 23 months in maize stover at -20 °C.[9] In animal tissues (liver, kidney, fat, muscle), it is stable for at least 80 days when stored frozen.[9] In soil, this compound degrades more rapidly than glyphosate, with one study reporting a half-life of 7 days, likely due to microbial deacetylation back to glyphosate.[4]

Spectral Data

Definitive identification and structural elucidation of this compound are typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 4: Expected NMR and MS Characteristics

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the N-CH₂-COOH protons, and a characteristic doublet for the N-CH₂-P protons (expected around 3.00 ppm based on glyphosate data).[4]
¹³C NMR Resonances for the acetyl carbonyl and methyl carbons, the carboxymethyl carbons, and the phosphonomethyl carbon.
³¹P NMR A characteristic signal for the phosphonate (B1237965) group.
Mass Spectrometry (MS) The molecular ion peak corresponding to its molecular weight (211.11 g/mol ). Fragmentation patterns can be used for structural confirmation. Representative mass spectra can be found in patent literature.[13]

References

N-Acetylglyphosate Synthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate (B1671968), the world's most widely used herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1] While most plants are susceptible to glyphosate, the development of genetically modified (GM) crops has introduced a novel mechanism for glyphosate resistance: the enzymatic detoxification of glyphosate via N-acetylation. This technical guide provides an in-depth exploration of the N-acetylglyphosate synthesis pathway in these engineered plants. It details the key enzyme responsible, glyphosate N-acetyltransferase (GAT), presents its kinetic properties, outlines experimental protocols for its study, and visualizes the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in agricultural biotechnology, weed science, and drug development.

The this compound Synthesis Pathway

In non-transgenic plants, the primary metabolic fate of glyphosate is a slow conversion to aminomethylphosphonic acid (AMPA) and glyoxylate.[2] However, in glyphosate-tolerant GM crops, a different metabolic pathway is introduced, leading to the formation of this compound.[2][3] This detoxification is catalyzed by the enzyme glyphosate N-acetyltransferase (GAT).[4][5] The GAT enzyme utilizes acetyl-Coenzyme A (acetyl-CoA) as an acetyl group donor to convert glyphosate into this compound, a non-herbicidal metabolite that does not inhibit EPSPS.[5][6] This pathway effectively neutralizes the herbicidal activity of glyphosate within the plant.

The gene encoding GAT was originally isolated from the soil bacterium Bacillus licheniformis.[4] Through techniques like gene shuffling, the native enzyme's kinetic properties have been significantly improved to enhance glyphosate tolerance in commercial GM crops such as soybean, rapeseed, and maize.[4]

Visualization of the this compound Synthesis Pathway

The following diagram illustrates the enzymatic conversion of glyphosate to this compound.

N_acetylglyphosate_synthesis Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAcetylglyphosate This compound GAT->NAcetylglyphosate Acetylation CoA CoA GAT->CoA

Caption: Enzymatic conversion of glyphosate to this compound by GAT.

Quantitative Data: Enzyme Kinetics of Glyphosate N-Acetyltransferase (GAT)

The efficacy of glyphosate detoxification is directly related to the kinetic parameters of the GAT enzyme. Extensive research has been conducted to improve the catalytic efficiency of GAT through directed evolution. The following tables summarize key kinetic data for native and evolved GAT variants from Bacillus licheniformis.

Table 1: Kinetic Parameters of Native and Evolved GAT Enzymes for Glyphosate

Enzyme Variantkcat (min⁻¹)KM for Glyphosate (mM)kcat/KM (min⁻¹mM⁻¹)Reference
Native GAT (ST401)5.31.34.1[6]
R7 GAT10800.244500[6]
R11 GAT4160.058320[7]

Table 2: Kinetic Parameters of GAT Enzymes for Acetyl-CoA

Enzyme VariantKM for Acetyl-CoA (µM)Reference
Native GAT1-2[6]
R7 GAT2.0[8]

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of this compound synthesis in plants.

Purification of Glyphosate N-Acetyltransferase (GAT)

Recombinant GAT enzyme can be expressed in E. coli and purified for kinetic analysis.

Protocol:

  • Expression: Transform E. coli with a plasmid containing the GAT gene (e.g., pMAXY2120).[8] Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Affinity Chromatography: The native GAT enzyme exhibits tight binding to CoA-Agarose.[3] Load the cell lysate onto a CoA-Agarose affinity column. Wash the column extensively to remove unbound proteins.

  • Elution: Elute the bound GAT enzyme using a suitable elution buffer.

  • Gel Filtration: For higher purity, perform size-exclusion chromatography (e.g., Superdex-75) to separate the GAT protein from any remaining contaminants.[3]

  • Purity Assessment: Analyze the purity of the final protein preparation using SDS-PAGE.

Glyphosate N-Acetyltransferase (GAT) Activity Assay

The activity of GAT can be determined using a continuous spectrophotometric assay that monitors the hydrolysis of the thioester bond of acetyl-CoA.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified GAT enzyme

    • Glyphosate

    • Acetyl-CoA

    • Assay buffer (e.g., pH 6.8)[3]

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 235 nm, which corresponds to the hydrolysis of the acetyl-CoA thioester bond.[8]

  • Kinetic Parameter Calculation: Determine the initial reaction velocities at varying substrate concentrations (glyphosate and acetyl-CoA). Calculate the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat) by fitting the data to the Michaelis-Menten equation.[8]

Metabolic Profiling of this compound in Transgenic Plants

The in vivo formation of this compound in transgenic plants can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves, stems) from glyphosate-treated transgenic and non-transgenic control plants.

    • Homogenize the tissue in an appropriate extraction solvent. An aqueous extraction with 50 mM acetic acid and 10 mM EDTA in water has been shown to be effective.[9]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the crude extract through an Oasis HLB column to remove interfering compounds.[9]

  • LC-MS/MS Analysis:

    • Analyze the cleaned-up extract using a UPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S).[1]

    • Employ a suitable column for polar analytes, such as a Torus DEA column.[1]

    • Use electrospray ionization (ESI) in negative ion mode for detection.[9]

    • Quantify this compound by comparing its peak area to that of a known standard.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound synthesis in plants.

experimental_workflow cluster_biochemical Biochemical Analysis cluster_plant In Planta Analysis cluster_molecular Molecular Biology GAT_purification GAT Purification GAT_assay GAT Activity Assay GAT_purification->GAT_assay Kinetic_analysis Kinetic Parameter Determination GAT_assay->Kinetic_analysis Plant_treatment Glyphosate Treatment of Transgenic Plants Metabolite_extraction Metabolite Extraction Plant_treatment->Metabolite_extraction LCMS_analysis LC-MS/MS Analysis Metabolite_extraction->LCMS_analysis Quantification This compound Quantification LCMS_analysis->Quantification Gene_cloning GAT Gene Cloning Gene_cloning->GAT_purification Plant_transformation Plant Transformation Gene_cloning->Plant_transformation Plant_transformation->Plant_treatment Transgene_expression Transgene Expression Analysis Plant_transformation->Transgene_expression

References

N-acetylglyphosate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Aspects of N-acetylglyphosate as a Glyphosate (B1671968) Metabolite for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (NAG) is a primary metabolite of the widely used broad-spectrum herbicide, glyphosate. Its formation is particularly significant in genetically modified (GM) crops that have been engineered for glyphosate tolerance through the introduction of the gat (glyphosate N-acetyltransferase) gene. This technical guide provides a comprehensive overview of the formation, toxicological significance, and analytical detection of this compound, presenting key quantitative data, detailed experimental protocols, and visual pathways to support research and professional applications in the field.

Formation of this compound

In conventional plants, the primary metabolic pathway for glyphosate degradation is through the action of glyphosate oxidoreductase (GOX), which cleaves the C-N bond to form aminomethylphosphonic acid (AMPA) and glyoxylate.[1] However, in certain glyphosate-tolerant crops, a different metabolic pathway is introduced.

These GM plants, such as specific varieties of soybean, maize, and canola, contain a bacterial gat gene, often derived from Bacillus licheniformis. This gene encodes the enzyme glyphosate N-acetyltransferase (GAT), which provides herbicide tolerance by detoxifying glyphosate through acetylation.[2][3] The GAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of the glyphosate molecule, forming this compound.[2][4] This conversion renders the glyphosate inactive, as this compound does not inhibit the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, the target of glyphosate's herbicidal action.[5][6] Consequently, this compound is the principal metabolite of glyphosate in plant commodities derived from crops with the gat trait.[2]

Glyphosate Metabolism in gat-Tolerant Crops Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-Coenzyme A AcetylCoA->GAT NAcetylglyphosate This compound GAT->NAcetylglyphosate CoA Coenzyme A GAT->CoA Analytical Workflow for this compound cluster_prep Sample Preparation cluster_cleanup Cleanup & Derivatization cluster_analysis Analysis Homogenization Homogenization Extraction Extraction (Water/Acetonitrile) Homogenization->Extraction Deproteination Deproteination (Acetonitrile) Extraction->Deproteination Dilution Dilution Deproteination->Dilution SPE Solid-Phase Extraction (Anion Exchange) Dilution->SPE Derivatization Derivatization (e.g., MTBSTFA) SPE->Derivatization LCMSMS LC-MS/MS Analysis (ESI-, MRM) Derivatization->LCMSMS

References

Navigating the Environmental Journey of N-acetylglyphosate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate (NAG) is a primary metabolite of the widely used herbicide glyphosate (B1671968), particularly in genetically modified crops engineered with a glyphosate N-acetyltransferase (gat) gene.[1] The introduction of these crops necessitates a thorough understanding of the environmental fate and degradation of NAG to accurately assess its potential impact on ecosystems. This technical guide provides an in-depth overview of the formation, degradation pathways, and environmental behavior of this compound, intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Formation of this compound

This compound is formed in glyphosate-tolerant plants that contain the gat trait. This gene confers tolerance by enabling the plant to acetylate glyphosate, thereby inactivating its herbicidal properties. The enzyme glyphosate N-acetyltransferase catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the nitrogen atom of glyphosate, forming this compound.[1]

Environmental Degradation Pathways

The environmental degradation of this compound is a multi-step process involving both biotic and abiotic transformations. The primary degradation pathway leads to the formation of aminomethylphosphonic acid (AMPA), a major metabolite of glyphosate itself.

Primary Degradation: this compound is initially metabolized to N-acetyl-aminomethylphosphonic acid (N-acetyl-AMPA).

Secondary Degradation: N-acetyl-AMPA is further degraded to AMPA.[2]

Microbial Role: Microorganisms in soil and water play a crucial role in the degradation of both glyphosate and its metabolites.[3] While specific studies on microbial consortia that degrade this compound are limited, it is presumed that soil and water microorganisms capable of degrading glyphosate and AMPA are also involved in the breakdown of this compound and N-acetyl-AMPA.

Abiotic Degradation: Abiotic processes, such as hydrolysis and photolysis, may also contribute to the degradation of this compound, although their significance relative to microbial degradation is not well-documented in publicly available literature. The presence of metals in the environment has been shown to facilitate the abiotic degradation of glyphosate to AMPA, and similar mechanisms may influence the fate of this compound.[4]

Glyphosate Glyphosate N_acetylglyphosate This compound Glyphosate->N_acetylglyphosate Acetylation (in GAT crops) N_acetyl_AMPA N-acetyl-AMPA N_acetylglyphosate->N_acetyl_AMPA Microbial Degradation AMPA Aminomethylphosphonic Acid (AMPA) N_acetyl_AMPA->AMPA Microbial Degradation

Degradation pathway of this compound.

Environmental Fate: Persistence and Mobility

The persistence and mobility of this compound in the environment are critical parameters for assessing its potential for environmental exposure. These are primarily determined by its degradation rate (half-life) and its tendency to adsorb to soil and sediment particles.

Degradation in Soil

The rate of degradation of this compound in soil is a key factor in determining its persistence. This is typically quantified as the dissipation time 50 (DT50), or half-life, which is the time required for 50% of the applied substance to degrade.

Table 1: Aerobic Soil Metabolism of this compound (DT50)

Soil TypeTemperature (°C)Moisture (% WHC)DT50 (days)Metabolites IdentifiedReference
Loam2040Data not publicly availableN-acetyl-AMPA, AMPARegulatory Submission Data
Sandy Loam2040Data not publicly availableN-acetyl-AMPA, AMPARegulatory Submission Data
Silt Loam2040Data not publicly availableN-acetyl-AMPA, AMPARegulatory Submission Data
Clay Loam2040Data not publicly availableN-acetyl-AMPA, AMPARegulatory Submission Data

Note: Specific DT50 values for this compound from regulatory studies (such as those following OECD Guideline 307) are not widely published in the scientific literature. This data is typically held within regulatory dossiers submitted by agrochemical companies.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is assessed through studies that examine its degradation in the water column and sediment.

Table 2: Aerobic Aquatic Degradation of this compound (DT50)

SystemTemperature (°C)DT50 Water (days)DT50 Sediment (days)DT50 Total System (days)Metabolites IdentifiedReference
Water-Sediment20Data not publicly availableData not publicly availableData not publicly availableN-acetyl-AMPA, AMPARegulatory Submission Data

Note: As with soil degradation studies, quantitative data from aquatic degradation studies (e.g., OECD Guideline 308) for this compound are not readily found in public scientific literature and are generally part of regulatory submissions.

Soil Sorption and Mobility

The mobility of this compound in soil is largely governed by its adsorption to soil particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Higher values indicate stronger binding and lower mobility.

Table 3: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)pHKd (L/kg)Koc (L/kg)Reference
LoamData not publicly availableData not publicly availableData not publicly availableData not publicly availableRegulatory Submission Data
Sandy LoamData not publicly availableData not publicly availableData not publicly availableData not publicly availableRegulatory Submission Data
Silt LoamData not publicly availableData not publicly availableData not publicly availableData not publicly availableRegulatory Submission Data
Clay LoamData not publicly availableData not publicly availableData not publicly availableData not publicly availableRegulatory Submission Data

Note: Specific Kd and Koc values for this compound are not widely available in the public domain and are typically found in regulatory risk assessments.

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data on the environmental fate of chemical substances.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and route of degradation of a test substance in soil under controlled aerobic and anaerobic conditions.

Methodology:

  • Test System: Soil samples are collected from various agricultural regions, characterized, and brought to a specific moisture content.

  • Application: The test substance, typically radiolabeled, is applied to the soil samples.

  • Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) for up to 120 days. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded, and an inert atmosphere is established after an initial aerobic phase.

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Volatile degradation products and CO2 (from mineralization) are trapped and quantified.

  • Data Analysis: The decline of the parent substance and the formation and decline of metabolites are modeled to calculate DT50 and DT90 values.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation Soil_Collection Soil Collection & Characterization Application Application to Soil Samples Soil_Collection->Application Test_Substance_Prep Radiolabeled Test Substance Preparation Test_Substance_Prep->Application Incubation Incubation (Aerobic/Anaerobic, 20°C, Dark) Application->Incubation Volatile_Trapping Trapping of Volatiles and CO2 Incubation->Volatile_Trapping Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC/LC-MS/MS Analysis Extraction->Analysis Data_Modeling Kinetic Modeling Analysis->Data_Modeling DT50_Calculation DT50/DT90 Calculation Data_Modeling->DT50_Calculation Metabolite_ID Metabolite Identification Data_Modeling->Metabolite_ID

Workflow for OECD 307 Soil Degradation Study.

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308)

This guideline is used to assess the degradation and partitioning of a chemical in a water-sediment system.

Methodology:

  • Test System: Intact water-sediment cores are collected from two different locations. The overlying water is carefully replaced with synthetic medium.

  • Application: The radiolabeled test substance is applied to the water phase.

  • Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days. Aerobic conditions are maintained in the water phase. For anaerobic studies, an inert atmosphere is established over the system.

  • Sampling and Analysis: At intervals, the water and sediment phases are separated and analyzed for the parent compound and metabolites. Volatiles and CO2 are also trapped and quantified.

  • Data Analysis: The concentrations in water and sediment are used to determine the partitioning and degradation kinetics, yielding DT50 values for each compartment and the total system.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Data Interpretation System_Setup Water-Sediment System Setup Application Application to Water Phase System_Setup->Application Test_Substance_Prep Radiolabeled Test Substance Test_Substance_Prep->Application Incubation Incubation (Aerobic/Anaerobic, 20°C, Dark) Application->Incubation Sampling Water & Sediment Sampling Incubation->Sampling Separation Phase Separation Sampling->Separation Extraction_Analysis Extraction & Analysis Separation->Extraction_Analysis Partitioning_Analysis Partitioning Analysis Extraction_Analysis->Partitioning_Analysis Degradation_Kinetics Degradation Kinetics Extraction_Analysis->Degradation_Kinetics DT50_Calculation System DT50 Calculation Degradation_Kinetics->DT50_Calculation

Workflow for OECD 308 Water-Sediment Study.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method is used to determine the soil and sediment adsorption/desorption characteristics of a chemical.

Methodology:

  • Test System: A range of soils with varying properties (organic carbon, pH, clay content) are used.

  • Equilibration: Soil is equilibrated with a solution of the test substance of known concentration in a centrifuge tube.

  • Analysis: After shaking for a defined period to reach equilibrium, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured.

  • Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. This is used to determine the Kd and Koc values.

Analytical Methods

The detection and quantification of this compound and its metabolites in environmental matrices are typically performed using highly sensitive and selective analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common method for the analysis of this compound.[5] It offers low limits of detection and high specificity. Due to the polar nature of this compound, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specific columns designed for polar anionic pesticides are often employed.

Sample Preparation: Extraction from soil and water samples usually involves an aqueous-based extraction solvent, often with the addition of a chelating agent like EDTA to improve recovery, followed by a solid-phase extraction (SPE) clean-up step.[5][6]

Conclusion

This compound is an important metabolite to consider in the environmental risk assessment of glyphosate-tolerant cropping systems. Its primary degradation pathway leads to the formation of N-acetyl-AMPA and subsequently AMPA, driven largely by microbial activity in soil and water. While the methodologies for assessing its environmental fate are well-established through OECD guidelines, there is a notable lack of publicly available quantitative data on its degradation rates and mobility. The information presented in this guide provides a framework for understanding the environmental behavior of this compound and highlights the need for greater transparency of regulatory data to support independent scientific research and risk assessment.

References

N-Acetylglyphosate in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), the most widely used broad-spectrum herbicide globally, undergoes various transformation processes in the environment. One of its metabolites, N-acetylglyphosate (NAG), is formed through the acetylation of glyphosate. While the primary degradation product of glyphosate is aminomethylphosphonic acid (AMPA), the occurrence and fate of this compound in soil and water are of increasing interest to the scientific community due to its potential environmental implications. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound in soil and water, detailed experimental protocols for its analysis, and visualizations of relevant pathways and workflows.

Occurrence of this compound in Environmental Matrices

Quantitative data specifically detailing the concentrations of this compound in soil and water are currently scarce in publicly available scientific literature. The majority of environmental monitoring studies have historically focused on the parent compound, glyphosate, and its primary metabolite, AMPA. However, the detection of this compound in various agricultural commodities and biological samples suggests its potential presence in soil and, subsequently, in water through leaching and runoff.

Quantitative Data on Glyphosate and AMPA in Soil and Water

To provide context for the potential occurrence of this compound, the following tables summarize quantitative data for glyphosate and AMPA in soil and water from various studies. The presence of these compounds indicates environments where this compound could also be present.

Table 1: Occurrence of Glyphosate and AMPA in Soil Samples

LocationSoil TypeGlyphosate Concentration (µg/kg)AMPA Concentration (µg/kg)Analytical MethodReference
Finnish Agricultural SoilsClay1 - 3310Not ReportedUHPLC-MS/MS[1]
Argentinian Agricultural BasinsNot Specified35 - 1502299 - 2256UPLC-MS/MS[2]
Prosecco Wine Production Area, ItalyNot SpecifiedNot Detected - >LOQNot Detected - >LOQLC-MS/MS[3]
Transylvanian Roma CommunityNot Specified57 - 81.5% (recovery)Not ReportedHPLC-FLD[4]

Table 2: Occurrence of Glyphosate and AMPA in Water Samples

Location/Water TypeGlyphosate Concentration (µg/L)AMPA Concentration (µg/L)Analytical MethodReference
U.S. Soils, Surface Water, Groundwater, and PrecipitationMedian: 0.20 (Ditches/Drains), 0.03 (Large Rivers)Median: 0.43 (Ditches/Drains), 0.22 (Large Rivers)Not Specified[5]
Argentinian Agricultural Basins (Surface Water)Detected in ~15% of samplesDetected in ~12% of samplesUPLC-MS/MS[2]
Midwestern Region of Brazil (Surface and Groundwater)Up to 1.5868Up to 0.2751LC-MS/MS[6]
Cúcuta, Norte de Santander (Surface and Drinking Water)0.2 - 6.079 (in a Canadian study)Not ReportedNot Specified[3]
U.S. Surface WaterMean: 0.27; Median: 0.08Not ReportedNot Specified[7]

Formation of this compound

This compound is formed from glyphosate through an acetylation reaction. This process can be mediated by microbial activity in the soil. The enzyme glyphosate N-acetyltransferase (GAT) is known to convert glyphosate into the less phytotoxic this compound[8].

Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT Acetyl-CoA Acetyl-CoA Acetyl-CoA->GAT This compound This compound CoA CoA GAT->this compound GAT->CoA

Formation of this compound from glyphosate.

Experimental Protocols for this compound Analysis

While specific protocols for this compound in soil and water are not widely published, methodologies developed for other matrices can be adapted. The following protocols are synthesized from existing literature for the analysis of glyphosate and its metabolites, including this compound, and are recommended for use in soil and water matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity[9][10].

Sample Collection and Storage
  • Soil: Collect soil samples from the desired depth using a clean auger or corer. Store samples in polyethylene (B3416737) bags or glass jars at -20°C until analysis to minimize microbial degradation[11].

  • Water: Collect water samples in polypropylene (B1209903) or amber glass bottles. To prevent degradation, especially in chlorinated water, samples should be treated with a quenching agent like sodium thiosulfate. Store samples at 4°C and analyze as soon as possible, preferably within 48 hours[12].

Sample Preparation and Extraction from Soil
  • Homogenization: Air-dry the soil sample and sieve it through a 2-mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 5-10 g of the homogenized soil into a polypropylene centrifuge tube.

    • Add 20 mL of an extraction solvent. A common extraction solvent for glyphosate and its metabolites is a mild alkaline solution, such as 0.1 M potassium hydroxide (B78521) (KOH) or a solution containing ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can interfere with the analysis[1].

    • Shake the mixture vigorously for 15-30 minutes.

    • Centrifuge the sample at a high speed (e.g., 5000 rpm) for 10 minutes.

    • Collect the supernatant for further cleanup.

Sample Preparation and Extraction from Water
  • Filtration: Filter the water sample through a 0.45 µm syringe filter to remove particulate matter[13].

  • Solid-Phase Extraction (SPE) - Optional (for pre-concentration):

    • For samples with expected low concentrations, a solid-phase extraction step can be used to concentrate the analytes.

    • Condition an Oasis HLB or a similar polymeric reversed-phase SPE cartridge with methanol (B129727) followed by deionized water.

    • Load a known volume of the filtered water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the analytes with a suitable solvent, such as methanol or acetonitrile (B52724).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the mobile phase for LC-MS/MS analysis.

Derivatization (If required)

For certain analytical methods, particularly those using HPLC with fluorescence detection, derivatization is necessary to make the analytes detectable. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl)[6]. However, for LC-MS/MS analysis, direct injection without derivatization is often possible and preferred to simplify the workflow[13].

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Column: A column suitable for polar compounds, such as a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) column, is often used.

  • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile and an aqueous solution containing a buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and a pH modifier (e.g., formic acid)[10].

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

cluster_soil Soil Sample Workflow cluster_water Water Sample Workflow Soil_Collection 1. Soil Sample Collection (Augar/Corer) Soil_Homogenization 2. Homogenization (Air-dry, Sieve) Soil_Collection->Soil_Homogenization Soil_Extraction 3. Extraction (Alkaline Solution, Shake, Centrifuge) Soil_Homogenization->Soil_Extraction Soil_Supernatant 4. Collect Supernatant Soil_Extraction->Soil_Supernatant Analysis LC-MS/MS Analysis Soil_Supernatant->Analysis Water_Collection 1. Water Sample Collection (Polypropylene/Glass Bottle) Water_Filtration 2. Filtration (0.45 µm filter) Water_Collection->Water_Filtration Water_SPE 3. Solid-Phase Extraction (Optional Pre-concentration) Water_Filtration->Water_SPE Water_Filtration->Analysis Direct Injection Water_Elution 4. Elution & Reconstitution Water_SPE->Water_Elution Water_Elution->Analysis

Experimental workflow for this compound analysis.

Conclusion

The presence of this compound in soil and water is a plausible consequence of the widespread use of glyphosate-based herbicides. While direct quantitative data from environmental samples remain limited, the analytical methodologies described in this guide provide a robust framework for researchers to investigate its occurrence, fate, and transport. Further studies are crucial to understand the environmental significance of this compound and to develop a more complete picture of the environmental impact of glyphosate use. The provided diagrams and protocols serve as a foundational resource for scientists and professionals in this evolving area of research.

References

N-acetylglyphosate in Genetically Modified Crops: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate (NAG) is a primary metabolite of the herbicide glyphosate (B1671968) in genetically modified (GM) crops engineered to express the glyphosate N-acetyltransferase (gat) gene.[1] This modification confers resistance to glyphosate by acetylating it into the less phytotoxic this compound.[2] The presence and concentration of this compound in these crops and their derived products are of significant interest for regulatory assessment, food safety, and environmental monitoring. This technical guide provides an in-depth overview of this compound, including its chemical properties, metabolic pathways, analytical methodologies for its detection, and a summary of quantitative data.

Chemical and Physical Properties of this compound

This compound is a white to off-white solid with limited solubility in water and DMSO. Its key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 129660-96-4[3]
Molecular Formula C₅H₁₀NO₆P[3]
Molecular Weight 211.11 g/mol [4]
IUPAC Name 2-[acetyl(phosphonomethyl)amino]acetic acid[4]
Synonyms N-Acetyl-N-(phosphonomethyl)glycine[4]
Melting Point 56-59°C
Purity (typical) ≥98% (HPLC)
Appearance White to off-white solid
Solubility Slightly soluble in DMSO and water

Metabolic Pathway of this compound in GM Crops

In genetically modified crops containing the gat gene, glyphosate is metabolized to this compound. This detoxification pathway is a key mechanism of glyphosate resistance.

Signaling Pathway of Glyphosate Acetylation

The conversion of glyphosate to this compound is catalyzed by the enzyme glyphosate N-acetyltransferase (GAT), which is encoded by the introduced gat gene, originally isolated from Bacillus licheniformis.[5] This reaction utilizes acetyl-CoA as a cofactor.

GAT_Pathway Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAG This compound GAT->NAG CoA CoA GAT->CoA

Glyphosate acetylation pathway in GM crops.

Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for research and regulatory purposes. The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often preceded by a solid-phase extraction (SPE) cleanup step.

Sample Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a general method for the extraction and cleanup of this compound from plant matrices such as soybeans and corn.

Materials:

  • Homogenized plant material (e.g., ground soybeans, corn flour)

  • Extraction Solvent: 50 mM Acetic acid and 10 mM EDTA in HPLC-grade water[3]

  • Oasis HLB SPE cartridges[3]

  • Methanol (B129727) (HPLC grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.[6]

    • Add 25 mL of the extraction solvent.[3]

    • Shake vigorously for 10 minutes using a mechanical shaker.[3]

    • Centrifuge at 5000 rpm for 5 minutes.[3]

    • Collect the supernatant for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of the extraction solvent.[5]

    • Load 2 mL of the sample supernatant onto the conditioned cartridge.[3]

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow Start Homogenized Plant Sample Extraction Extraction with Acetic Acid/EDTA Solution Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE_Loading Load Supernatant onto SPE Cartridge Supernatant->SPE_Loading SPE_Conditioning Condition Oasis HLB SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Wash Wash with Water SPE_Loading->SPE_Wash SPE_Elution Elute with Methanol SPE_Wash->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute for LC-MS/MS Evaporation->Reconstitution

Experimental workflow for SPE of this compound.
LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[3]

LC Conditions:

  • Column: A column suitable for polar analytes, such as a polymer-based amino column or a HILIC column.

  • Mobile Phase A: 4 mM TBA-OH in HPLC grade water, pH 2.8 with formic acid.[3]

  • Mobile Phase B: Acetonitrile[7]

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 0-1 min: 5% B, 1-5 min: 5% to 90% B).[3]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be optimized. A common transition is m/z 210 -> m/z 88.

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Quantitative Data

The following tables summarize quantitative data regarding this compound residue levels in genetically modified crops and its toxicological profile.

This compound Residue Levels in GM Crops
CropThis compound (mg/kg)Glyphosate (mg/kg)Reference(s)
Glyphosate-Tolerant Soybean 0.05 - 2.6<0.05 - 10[8]
Glyphosate-Tolerant Corn Not Detected - 0.21Not Detected - 0.32[8]

Note: Residue levels can vary significantly based on application rates, timing of application, and environmental conditions.

Toxicological Data for this compound
TestSpeciesResultReference(s)
Acute Oral LD50 Rat> 5000 mg/kg bw
90-day Oral Toxicity (NOAEL) Rat1157 mg/kg bw/day
Genotoxicity In vitro and in vivo assaysNot genotoxic

Impact on Plant Signaling Pathways

The primary impact of the glyphosate-to-N-acetylglyphosate conversion is the detoxification of the herbicide, allowing the shikimate pathway to function normally. In non-resistant plants, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), leading to a buildup of shikimate and a deficiency in aromatic amino acids.[9] In gat-containing GM crops, this inhibition is largely bypassed.

The Shikimate Pathway and the Role of the GAT Gene

The diagram below illustrates the shikimate pathway and how the GAT-mediated conversion of glyphosate to this compound prevents its disruption.

Shikimate_Pathway cluster_shikimate Shikimate Pathway cluster_glyphosate Glyphosate Action & Detoxification E4P Erythrose-4-P DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate (PEP) PEP1->DAHP Shikimate Shikimate DAHP->Shikimate S3P Shikimate-3-P Shikimate->S3P EPSPS EPSP Synthase S3P->EPSPS S3P->EPSPS EPSP EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Tyr, Phe) Chorismate->Aromatic_AA EPSPS->EPSP Glyphosate Glyphosate Glyphosate->EPSPS Inhibits GAT GAT Enzyme Glyphosate->GAT NAG This compound (non-inhibitory) GAT->NAG

Shikimate pathway and GAT-mediated detoxification.

Conclusion

This compound is a key metabolite in glyphosate-tolerant GM crops that utilize the gat gene for resistance. Its formation represents a significant alteration in the metabolic fate of glyphosate within these plants. The analytical methods for its detection are well-established, primarily relying on LC-MS/MS for sensitive and specific quantification. The available toxicological data suggest that this compound has a low order of acute toxicity. Understanding the formation, detection, and biological implications of this compound is essential for the comprehensive safety assessment of these genetically modified crops and their derived food and feed products.

References

An In-depth Technical Guide to the Discovery and History of N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglyphosate, a primary metabolite of the widely used herbicide glyphosate (B1671968), has garnered significant attention in the fields of agricultural biotechnology and environmental science. Its discovery is intrinsically linked to the development of glyphosate-tolerant crops. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related disciplines. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with this compound, presented in a clear and accessible format.

Discovery and History

The discovery of this compound is a direct consequence of the quest for glyphosate-tolerant crops. Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms.

The key breakthrough leading to the identification of this compound was the discovery of a novel glyphosate resistance mechanism: enzymatic acetylation. In 2004, a seminal paper published in Science by Castle et al. detailed the discovery of enzymes with glyphosate N-acetyltransferase (GAT) activity in a collection of microbial isolates, specifically from Bacillus licheniformis. These enzymes were found to detoxify glyphosate by acetylating it to form this compound.

Initial GAT enzymes discovered had kinetic properties insufficient to confer robust glyphosate tolerance in transgenic plants. Consequently, the researchers employed directed evolution, specifically eleven iterations of DNA shuffling, to dramatically improve the enzyme's efficiency by nearly four orders of magnitude. The evolved GAT enzymes, when introduced into crops such as maize, tobacco, and Arabidopsis, conferred significant tolerance to glyphosate. This innovation provided an alternative strategy for developing glyphosate-resistant crops, complementing the existing approach of using glyphosate-insensitive EPSPS enzymes.

This compound itself is not herbicidal as it does not inhibit the EPSPS enzyme. Its formation in genetically modified plants containing a gat gene represents a detoxification pathway, rendering the herbicide inactive.

Physicochemical and Analytical Data

A summary of the key physicochemical properties and analytical parameters for this compound is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number129660-96-4[1]
Molecular FormulaC₅H₁₀NO₆P[1]
Molecular Weight211.11 g/mol [1]
Melting Point56-59 °C[1]
Boiling Point540.3 ± 60.0 °C (Predicted)[1]
Density1.633 ± 0.06 g/cm³ (Predicted)[2]
pKa2.53 ± 0.10 (Predicted)[1]
SolubilityDMSO (Slightly), Water (Slightly)[1]
AppearanceWhite to off-white solid[1]
Table 2: Analytical Methods and Quantitative Data for this compound Detection
Analytical MethodMatrixLimit of Quantification (LOQ)RecoveryReference
LC-MS/MSSoybeans0.02 mg/kg85-110%[3][4]
LC-MS/MSHoney0.05 ppm85-110%[5]
UPLC-MS/MSSoybeans2.5 mg/kgNot Reported[6][7]
IC-MS/MSWheatNot Reported28% (without EDTA), >70% (with EDTA)[8]
LC-MS/MSHuman Urine0.48 ng/mL79.1-119%[9]

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in the Chinese patent CN109942626A. The following protocol is based on the information provided in this patent.

Materials:

Procedure:

  • In an autoclave, combine N-phosphoryl methyl acetamide (93.7g, 0.600mol), paraformaldehyde (21.6g, 0.72mol), water (32.4g, 1.80mol), Co₂(CO)₈ (6.10g, 0.0178mol), a co-catalyst amount of hydrochloric acid, and tetrahydrofuran (300mL).

  • Purge the autoclave with nitrogen gas twice.

  • Pressurize the autoclave with a 95:5 mixture of CO/H₂ to 9.5 MPa.

  • Heat the mixture to 120 °C and stir for 2 hours.

  • After the reaction is complete, release the pressure.

  • Concentrate the reaction mixture under reduced pressure to obtain this compound.

  • The reported yield is 94.5%.

Purification: The patent does not provide detailed purification steps. Standard laboratory procedures for the purification of polar organic compounds, such as column chromatography on silica (B1680970) gel or recrystallization, would be necessary to obtain a high-purity product. A potential purification method involves solid-phase extraction (SPE) using a C18 cartridge followed by a cation exchange cartridge[2].

Characterization of this compound

Mass Spectrometry (MS):

  • Method: Electrospray Ionization (ESI)

  • Result: A prominent ion is observed at m/z 212.1, corresponding to [M+H]⁺[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹³C NMR (100 MHz, DMSO):

    • Chemical shifts (δ) are reported at 173.1, 169.5, 54.5, 54.2, and 20.5 ppm[10]. Assignment of these peaks would require further analysis or comparison with authenticated standards.

  • ¹H NMR:

    • While specific ¹H NMR data for this compound is not detailed in the search results, the general regions for similar structures can be inferred. For comparison, the CH₂-P group in glyphosate gives a doublet at approximately 3.00-3.12 ppm (J = 11.7-12.3 Hz)[11][12]. The CH₂-N group in glyphosate shows a singlet around 3.73 ppm[12]. The acetyl group (CH₃) would be expected to appear as a singlet further upfield.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Glyphosate Detoxification

The primary mechanism of glyphosate detoxification in genetically modified, glyphosate-tolerant plants containing the gat gene is the enzymatic acetylation of glyphosate to this compound. This pathway renders the herbicide inactive.

Glyphosate_Detoxification Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT Substrate EPSPS EPSPS Enzyme (Shikimate Pathway) Glyphosate->EPSPS Inhibits N_acetylglyphosate This compound (Inactive) GAT->N_acetylglyphosate Produces N_acetylglyphosate->EPSPS Does Not Inhibit Aromatic_Amino_Acids Aromatic Amino Acids EPSPS->Aromatic_Amino_Acids Produces Plant_Death Plant Death

Caption: Metabolic pathway of glyphosate detoxification via acetylation by GAT.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound in a biological matrix involves extraction, purification, and detection.

NAG_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Soybean, Urine) Extraction Extraction (e.g., with water or acidified methanol) Sample->Extraction Purification Purification (e.g., SPE with C18 and/or ion exchange) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for the analysis of this compound.

Conclusion

The discovery of this compound as a metabolite of glyphosate, facilitated by the identification and engineering of glyphosate N-acetyltransferase, represents a significant advancement in agricultural biotechnology. This technical guide has provided a detailed overview of the history, synthesis, characterization, and analysis of this compound. The presented data and protocols offer a valuable resource for researchers working in areas related to herbicide metabolism, crop science, and analytical chemistry. Further research into more detailed and optimized synthesis and purification protocols will continue to be of interest to the scientific community.

References

N-Acetylglyphosate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-acetylglyphosate, a primary metabolite of the widely used herbicide glyphosate (B1671968), particularly in glyphosate-tolerant transgenic plants. This document details its chemical identity, physicochemical properties, and provides an in-depth look at its metabolic pathway. Detailed experimental protocols for its analysis are included, alongside a discussion of its synthesis and purification. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science, facilitating a deeper understanding of this compound's role and characteristics.

Chemical and Physical Data

This compound, systematically named N-acetyl-N-(phosphonomethyl)glycine, is a key derivative of glyphosate.[1] Its unique chemical identity is crucial for its detection and quantification in various matrices.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 129660-96-4[2]
Molecular Formula C₅H₁₀NO₆P[2]
IUPAC Name 2-[acetyl(phosphonomethyl)amino]acetic acid[2]
Synonyms N-Acetyl-N-(phosphonomethyl)glycine[1]
InChI InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)[2]
SMILES CC(=O)N(CC(=O)O)CP(=O)(O)O[2]

The physicochemical properties of this compound are fundamental to understanding its environmental fate, designing analytical methods, and assessing its biological interactions.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 211.11 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 56-59 °C[1]
Solubility Slightly soluble in water and DMSO[1]
Exact Mass 211.0246 g/mol [2]

Spectral Data

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound. While comprehensive public spectral data is limited, some information can be gleaned from patents and analytical literature.

Table 3: Spectral Data for this compound

Spectroscopic TechniqueData
¹³C NMR (100MHz, DMSO) δ (ppm): 173.1, 169.5, 54.5, 54.2, 20.5
Mass Spectrometry (MS) m/z: 212.1 (M+H)⁺
¹H NMR While specific spectra for this compound are not readily available in public databases, the proton NMR spectrum of its parent compound, glyphosate, shows a characteristic doublet for the CH₂-P group at approximately 3.12 ppm with a coupling constant of 12.3 Hz.[3] It is anticipated that the acetyl group in this compound would introduce a singlet in the aliphatic region.
Infrared (IR) Spectroscopy Specific IR spectra for this compound are not widely published. However, characteristic absorption bands for glyphosate include those for P-OH (1170, 1223 cm⁻¹), P-O (830, 1000 cm⁻¹), and PO₃H⁻ (798, 1268 cm⁻¹).[4] this compound would be expected to show additional characteristic bands for the amide carbonyl group.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the detection and quantification of this compound in various samples, including environmental and biological matrices.

Analytical Method for Detection and Quantification in Food Matrices

This protocol is adapted from a validated method for the analysis of glyphosate and its metabolites in food.[5]

Objective: To detect and quantify this compound in food samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • 50 mM Acetic acid and 10 mM EDTA in water (Extraction Solution)

  • Oasis HLB solid-phase extraction (SPE) columns

  • LC-MS/MS system with electrospray ionization (ESI) in negative mode

  • This compound analytical standard[6]

Procedure:

  • Sample Extraction:

    • Homogenize the food sample.

    • Extract a known weight of the homogenized sample with the aqueous extraction solution.

  • Cleanup:

    • Centrifuge the extract to pellet solid debris.

    • Pass the supernatant through a conditioned Oasis HLB SPE column to remove interfering substances.

  • Analysis:

    • Filter the cleaned extract.

    • Analyze the final extract by LC-MS/MS in negative ionization mode.

    • Quantify this compound using a calibration curve prepared from the analytical standard.

Workflow for this compound Analysis:

G cluster_extraction Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Aqueous Extraction (Acetic Acid/EDTA) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (Oasis HLB) Centrifugation->SPE Filtration Filtration SPE->Filtration LCMSMS LC-MS/MS Analysis (Negative ESI) Filtration->LCMSMS

Figure 1: Analytical workflow for this compound.

Synthesis and Purification

While this compound is commercially available as an analytical standard, understanding its synthesis is valuable for research purposes. A method for its synthesis is described in patent literature.

Synthesis of this compound

The following is a conceptual laboratory-scale synthesis based on principles from industrial processes.

Reaction Scheme: The synthesis of this compound can be achieved through the acetylation of glyphosate. A more complex, multi-step industrial synthesis involves the reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde followed by further reactions.

Note: Detailed, peer-reviewed laboratory synthesis protocols for this compound are not widely available. The synthesis involves handling of organophosphorus compounds and should be performed by qualified personnel with appropriate safety precautions.

Purification

Purification of this compound from a reaction mixture would likely involve chromatographic techniques.

Conceptual Purification Protocol:

  • Initial Extraction: After the reaction, an initial purification could be achieved by liquid-liquid extraction to remove nonpolar impurities.

  • Chromatography:

    • Ion-Exchange Chromatography: Given the acidic nature of this compound, anion-exchange chromatography could be an effective purification method.[7]

    • Reverse-Phase Chromatography: For less polar impurities, reverse-phase chromatography could be employed.

  • Crystallization: The purified product could be obtained as a solid through crystallization from an appropriate solvent system.

Biological Role and Signaling Pathways

This compound is primarily known as a metabolite of glyphosate in genetically modified (GM), glyphosate-tolerant crops.[8] These crops contain a gene encoding the enzyme glyphosate N-acetyltransferase (GAT).[9][10]

Metabolic Pathway of Glyphosate to this compound: The GAT enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the secondary amine of glyphosate, thereby inactivating the herbicide.[11][12] This detoxification pathway is a key mechanism of glyphosate resistance in these GM plants.[13]

G Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAcetylglyphosate This compound (Inactive) CoA CoA GAT->NAcetylglyphosate GAT->CoA

References

The Degradation of N-acetylglyphosate to AMPA: A Technical Guide on a Plausible Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylglyphosate is the primary metabolic byproduct of glyphosate (B1671968) in genetically modified crops engineered with the glyphosate N-acetyltransferase (gat) gene, a key mechanism for herbicide tolerance. Upon introduction into the environment through crop residue decomposition, the ultimate fate of this compound is of significant scientific interest. While its formation is well-understood, its complete degradation pathway to aminomethylphosphonic acid (AMPA), the principal metabolite of glyphosate, is not yet fully elucidated in scientific literature. This technical guide synthesizes the current understanding of glyphosate metabolism, addresses the critical knowledge gap regarding this compound's environmental fate, and proposes a plausible, two-step enzymatic pathway for its degradation to AMPA. This guide provides detailed experimental protocols to investigate this hypothetical pathway, summarizes relevant quantitative data from related processes, and includes visualizations of the key biochemical and experimental workflows.

Introduction: The Emergence of this compound

Glyphosate, a broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for aromatic amino acid synthesis in plants and many microorganisms.[1] The advent of glyphosate-tolerant crops has revolutionized agriculture, primarily through two mechanisms: the introduction of a glyphosate-insensitive EPSPS enzyme, or the introduction of an enzyme that detoxifies glyphosate.

The latter mechanism involves the expression of the glyphosate N-acetyltransferase (GAT) enzyme, originally discovered in Bacillus licheniformis.[2] This enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the secondary amine of glyphosate, forming this compound.[3] This modification renders the molecule inactive as an herbicide, as it can no longer bind to the EPSPS enzyme.[1] Consequently, this compound has become a significant residue found in gat-transgenic crops and is now included in regulatory monitoring programs.[4]

The Formation of this compound: A Detoxification Pathway

The enzymatic conversion of glyphosate to this compound is a straightforward acetylation reaction. The GAT enzyme exhibits high specificity for glyphosate. This detoxification step is crucial for the survival of gat-transgenic plants upon herbicide application.

GAT_Reaction Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAG This compound GAT->NAG CoA CoA-SH GAT->CoA

Figure 1: Enzymatic conversion of glyphosate to this compound.
Quantitative Data: GAT Enzyme Kinetics

The catalytic efficiency of the GAT enzyme has been significantly improved through directed evolution to provide robust glyphosate tolerance in crops.[2] The kinetic parameters highlight this optimization.

Enzyme VariantSubstrateKM (mM)kcat (min-1)kcat/KM (min-1 mM-1)Reference
Parental GATGlyphosate155[2]
Optimized GATGlyphosate0.185~3500~18900[2]

Environmental Fate: A Plausible Two-Step Degradation Pathway to AMPA

While this compound is a stable, terminal metabolite within the transgenic plant, its fate in the soil and water environments upon decomposition of plant matter is a critical area of research. Currently, there is a lack of published studies detailing a direct degradation pathway from this compound to AMPA. However, based on established microbial metabolic capabilities, a logical, hypothetical two-step pathway can be proposed:

  • Deacetylation: The initial and rate-limiting step is likely the removal of the acetyl group from this compound to yield the parent compound, glyphosate. This hydrolysis reaction would be catalyzed by a microbial deacetylase or amidohydrolase.

  • Oxidation: The resulting glyphosate is then degraded to AMPA and glyoxylate (B1226380) through the well-documented glyphosate oxidoreductase pathway, which is common in soil microorganisms.[5][6]

NAG_to_AMPA_Pathway cluster_step1 Step 1: Deacetylation (Hypothesized) cluster_step2 Step 2: Oxidation (Well-Documented) NAG This compound Deacetylase Microbial Deacetylase / Amidohydrolase NAG->Deacetylase Glyphosate Glyphosate GOX Glyphosate Oxidoreductase Glyphosate->GOX Deacetylase->Glyphosate AMPA AMPA Glyoxylate Glyoxylate GOX->AMPA GOX->Glyoxylate

Figure 2: Hypothesized two-step degradation of this compound to AMPA.
Step 1: The Deacetylation Hypothesis

The cleavage of N-acetyl groups is a common microbial metabolic process. Various bacteria possess enzymes such as N-acyl-L-amino acid amidohydrolases or peptidoglycan deacetylases that hydrolyze acetyl groups from a range of substrates.[7][8][9] For example, an enzyme from Bacillus cereus catalyzes the hydrolysis of acetamido groups of N-acetylglucosamine residues in cell wall peptidoglycan.[8] It is plausible that similar microbial enzymes present in the soil could recognize and hydrolyze the N-acetyl bond of this compound, releasing acetate (B1210297) and glyphosate. The identification of a specific enzyme capable of this transformation is a key area for future research.

Step 2: The Established Glyphosate-to-AMPA Pathway

Once glyphosate is formed, its primary route of microbial degradation is well-established. The enzyme glyphosate oxidoreductase cleaves the C-N bond, yielding AMPA and glyoxylate.[10] This process is the main reason for glyphosate's relatively short half-life in many soil environments.[11]

Quantitative Data: Glyphosate and AMPA Degradation Half-Lives

The persistence of glyphosate and AMPA varies significantly depending on environmental conditions such as soil type, temperature, and microbial activity. AMPA is generally more persistent than its parent compound.[11][12] Note that the following data pertains to the degradation of glyphosate, as quantitative data for this compound degradation is not currently available in the literature.

MatrixCompoundHalf-Life (DT50) Range (days)Reference(s)
SoilGlyphosate2 - 197[12][13]
SoilAMPA76 - 250[14]
WaterGlyphosate2 - 91[13]
WaterAMPA119 - 958[15]

Experimental Protocols for Pathway Elucidation

To validate the hypothesized degradation pathway of this compound and gather quantitative data, a series of controlled laboratory experiments are required.

Protocol 1: Soil Microcosm Incubation Study

This experiment aims to track the degradation of this compound and the formation of its potential metabolites (glyphosate and AMPA) in a controlled soil environment.

Objective: To determine the degradation rate of this compound in soil and identify its primary metabolites.

Materials:

  • Freshly collected agricultural soil, sieved (2 mm) and characterized (pH, organic matter, texture).

  • Analytical standards of this compound, glyphosate, and AMPA.

  • Sterile, deionized water.

  • Incubation vessels (e.g., 250 mL glass jars with breathable caps).

  • Incubator set to a controlled temperature (e.g., 25°C).

  • Extraction solvent (e.g., 0.6 M KOH).[16]

  • Centrifuge, shaker, and filtration apparatus.

  • LC-MS/MS system for analysis.

Methodology:

  • Soil Preparation: Weigh 50 g (dry weight equivalent) of soil into each incubation vessel. Adjust moisture content to 60% of water-holding capacity using sterile deionized water.

  • Fortification: Prepare a stock solution of this compound. Spike the soil samples to a final concentration of 5 mg/kg. Prepare a parallel set of sterile control samples (e.g., by autoclaving the soil) to assess abiotic degradation.

  • Incubation: Place the vessels in a dark incubator at 25°C.

  • Sampling: Destructively sample triplicate vessels from both non-sterile and sterile sets at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

  • Extraction: To each soil sample, add 100 mL of 0.6 M KOH. Shake vigorously for 2 hours.

  • Cleanup: Centrifuge the samples at 5000 x g for 10 minutes. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the extracts for this compound, glyphosate, and AMPA using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of each analyte over time. Calculate the degradation half-life (DT50) of this compound using first-order kinetics.

Soil_Microcosm_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Collect & Sieve Soil B Weigh Soil into Vessels A->B C Spike with this compound B->C D Create Sterile Controls B->D E Incubate at 25°C in Dark C->E D->E F Sample at Time Points (0, 1, 3, 7, 14... days) E->F G Extract with 0.6 M KOH F->G H Centrifuge & Filter G->H I Analyze via LC-MS/MS H->I J Calculate DT50 & Plot Data I->J

Figure 3: Experimental workflow for a soil microcosm degradation study.
Protocol 2: Isolation of this compound-Degrading Microorganisms

Objective: To enrich and isolate microorganisms from soil capable of utilizing this compound as a sole source of carbon and/or nitrogen.

Materials:

  • Soil sample from a field with a history of gat-transgenic crop cultivation.

  • Minimal salts medium (MSM) lacking carbon and/or nitrogen.

  • This compound (filter-sterilized).

  • Agar (B569324) plates with MSM plus this compound.

  • Shaking incubator.

Methodology:

  • Enrichment: Add 1 g of soil to 100 mL of MSM containing this compound (e.g., 100 mg/L) as the sole carbon and nitrogen source.

  • Incubation: Incubate at 30°C on a rotary shaker (150 rpm) for 7-10 days.

  • Sub-culturing: Transfer 1 mL of the enrichment culture to fresh MSM with this compound and incubate for another 7-10 days. Repeat this step 3-5 times.

  • Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound as the sole carbon/nitrogen source.

  • Purification: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Confirmation: Grow pure isolates in liquid MSM with this compound and monitor the disappearance of the substrate and the appearance of glyphosate and AMPA via LC-MS/MS to confirm degradation activity.

Analytical Methodologies

The simultaneous analysis of the highly polar compounds this compound, glyphosate, and AMPA is challenging. Modern methods typically employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) without the need for derivatization, which was required in older techniques.[4][17]

Recommended Analytical Technique: UPLC-MS/MS

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UPLC) system.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A specialized column for polar anionic pesticides (e.g., Waters Torus DEA, Hypercarb).[4]

  • Mobile Phase: A gradient using a combination of aqueous and organic phases, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.[18]

  • Ionization Mode: ESI in negative mode is typically used for these compounds.[19]

Mass Spectrometry:

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
Glyphosate1686381[19]
AMPA1106379[19]
This compound210110168[4]

Conclusion and Future Directions

The introduction of this compound into the environment represents a new branch in the metabolic fate of glyphosate-based herbicides. While its formation is a well-defined detoxification mechanism in transgenic plants, its subsequent degradation to AMPA remains a significant knowledge gap. The most plausible pathway involves a two-step microbial process initiated by a currently unidentified deacetylase, followed by the well-documented oxidation of the resulting glyphosate to AMPA.

Future research should focus on validating this hypothetical pathway by conducting soil microcosm studies to establish degradation kinetics and metabolite profiles. Furthermore, the isolation and characterization of microorganisms capable of this compound deacetylation and the identification of the specific amidohydrolase enzymes involved are critical next steps. Elucidating this complete pathway is essential for a comprehensive environmental risk assessment of glyphosate use on gat-transgenic crops.

References

N-Acetylglyphosate: A Comprehensive Technical Guide to its Role in Herbicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate (B1671968), a broad-spectrum systemic herbicide, is one of the most widely used agricultural chemicals globally. Its mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[1][2][3][4] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals, which is the basis for glyphosate's low direct toxicity to mammals. The widespread use of glyphosate has led to the evolution of glyphosate-resistant weeds and has driven the development of genetically modified (GM) crops that can tolerate its application.

One of the most successful strategies for engineering glyphosate resistance in crops is through the introduction of a gene that encodes an enzyme capable of detoxifying glyphosate. This guide focuses on N-acetylglyphosate, the product of glyphosate detoxification by the enzyme glyphosate N-acetyltransferase (GAT). The N-acetylation of glyphosate at the secondary amine group renders it non-herbicidal, as this compound does not inhibit EPSPS.[5][6] This mechanism provides a robust method for conferring high levels of glyphosate tolerance in transgenic plants.

This technical guide provides an in-depth overview of this compound and the GAT enzyme, including its discovery, optimization through directed evolution, kinetic properties, and the methodologies used to study its activity and implement this resistance trait in crops.

Data Presentation

The efficacy of glyphosate N-acetyltransferase (GAT) has been dramatically improved through directed evolution. The following tables summarize the kinetic parameters of the native GAT enzyme from Bacillus licheniformis and an evolved variant after 11 iterations of DNA shuffling.

Table 1: Kinetic Parameters of Native and Evolved GAT Enzymes for Glyphosate

Enzyme Variantkcat (min⁻¹)KM for Glyphosate (mM)kcat/KM (min⁻¹mM⁻¹)Fold Improvement in kcat/KM
Native GAT1.0 - 1.71.2 - 1.8~0.811
Evolved GAT (11th iteration)4160.058320~10,000

Data compiled from Castle et al., 2004 and Siehl et al., 2005.[5][7][8][9]

Table 2: Chemical Properties of this compound

PropertyValue
CAS Number 129660-96-4
Molecular Formula C₅H₁₀NO₆P
Molecular Weight 211.11 g/mol
Appearance White to off-white solid
Solubility Slightly soluble in water and DMSO

Signaling and Metabolic Pathways

The Shikimate Pathway and Glyphosate's Mechanism of Action

Glyphosate exerts its herbicidal activity by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is crucial for the production of aromatic amino acids in plants. The diagram below illustrates the shikimate pathway and the point of inhibition by glyphosate.

Shikimate_Pathway cluster_pathway Shikimate Pathway PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate DAHP->DHQ DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate-3-Phosphate Shikimate->S3P S3P->EPSPS EPSP 5-Enolpyruvylshikimate-3-Phosphate (EPSP) Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibits EPSPS->EPSP

Figure 1. The Shikimate Pathway and Glyphosate Inhibition.
Glyphosate Detoxification by N-Acetylation

The GAT enzyme provides a mechanism for glyphosate resistance by detoxifying the herbicide through N-acetylation. This reaction converts glyphosate into this compound, which does not inhibit EPSP synthase, thus allowing the shikimate pathway to function normally.

GAT_Reaction cluster_reactants Reactants cluster_products Products Glyphosate Glyphosate GAT Glyphosate N-Acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAcetylGlyphosate This compound CoA Coenzyme A GAT->NAcetylGlyphosate GAT->CoA

Figure 2. Enzymatic reaction catalyzed by GAT.

Experimental Workflows

Directed Evolution of Glyphosate N-Acetyltransferase (GAT)

The native GAT enzyme exhibits low activity towards glyphosate. To enhance its catalytic efficiency, a process of directed evolution using DNA shuffling was employed. The following diagram outlines the iterative workflow for the directed evolution of GAT.

Directed_Evolution Start Parental gat Genes (from Bacillus licheniformis) Fragmentation 1. DNA Fragmentation (e.g., DNase I digestion) Start->Fragmentation Reassembly 2. Random Reassembly by Primerless PCR Fragmentation->Reassembly Amplification 3. PCR Amplification of Full-Length Chimeric Genes Reassembly->Amplification Library 4. Gene Library of GAT Variants Amplification->Library Transformation 5. Transformation into Host (e.g., E. coli) Library->Transformation Screening 6. Screening for Improved Activity (e.g., Mass Spectrometry Assay in the presence of glyphosate) Transformation->Screening Selection Selection of Improved Variants Screening->Selection Next_Round Parental Genes for Next Round of Shuffling Selection->Next_Round Iterate Final Optimized GAT Enzyme Selection->Final Sufficient Improvement Next_Round->Fragmentation

Figure 3. Workflow for the Directed Evolution of GAT.
Development of Glyphosate-Tolerant Transgenic Plants

The overall process of developing glyphosate-tolerant crops using the gat gene involves several key stages, from the initial discovery of the gene to the regeneration of a fully tolerant plant.

Transgenic_Workflow Discovery 1. Gene Discovery (Screening of microbial isolates for GAT activity) Evolution 2. Directed Evolution (Optimization of GAT enzyme kinetics via DNA shuffling) Discovery->Evolution Vector 3. Vector Construction (Cloning of optimized gat gene into a plant expression vector) Evolution->Vector Transformation 4. Agrobacterium-mediated Transformation (Introduction of the gat gene into plant cells, e.g., soybean cotyledons) Vector->Transformation Selection 5. Selection and Regeneration (Selection of transformed cells on glyphosate-containing medium and regeneration of whole plants) Transformation->Selection Analysis 6. Molecular and Phenotypic Analysis (Confirmation of gene integration and assessment of glyphosate tolerance) Selection->Analysis Breeding 7. Breeding and Commercialization (Introgression of the trait into elite crop varieties) Analysis->Breeding

Figure 4. From Gene to Tolerant Crop.

Experimental Protocols

Protocol 1: Glyphosate N-Acetyltransferase (GAT) Activity Assay

This protocol describes a mass spectrometry-based assay to determine the kinetic parameters of GAT.

Materials:

  • Purified GAT enzyme

  • Glyphosate solution (stock concentration 100 mM)

  • Acetyl Coenzyme A (Acetyl-CoA) solution (stock concentration 10 mM)

  • Reaction buffer: 25 mM HEPES, pH 6.8

  • Quenching solution: 10% Trichloroacetic acid (TCA)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare a series of glyphosate dilutions in reaction buffer to achieve final concentrations ranging from 0.01 mM to 10 mM.

  • Prepare a reaction master mix containing the reaction buffer and Acetyl-CoA at a final concentration of 200 µM.

  • Initiate the reaction by adding the purified GAT enzyme to the master mix to a final concentration of 1 µg/mL.

  • Immediately add the varying concentrations of glyphosate to initiate the reactions. The total reaction volume should be 100 µL.

  • Incubate the reactions at 25°C for a specified time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Stop the reactions by adding 10 µL of 10% TCA.

  • Centrifuge the samples at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • Analyze the supernatant for the presence and quantity of this compound using an LC-MS system.

  • Calculate the initial reaction velocities from the amount of this compound produced.

  • Determine the kinetic parameters (KM and kcat) by fitting the initial velocity data to the Michaelis-Menten equation using appropriate software.

Protocol 2: Directed Evolution of GAT by DNA Shuffling

This protocol provides a general outline for the directed evolution of the gat gene.[7][8][9][10]

Materials:

  • Parental gat genes in a suitable plasmid vector

  • High-fidelity DNA polymerase for initial amplification

  • DNase I

  • Taq DNA polymerase for reassembly and amplification

  • Primers flanking the gat gene

  • E. coli competent cells for library transformation

  • Selective growth medium containing varying concentrations of glyphosate

Procedure:

  • Parental Gene Amplification: Amplify the parental gat genes using high-fidelity PCR.

  • DNA Fragmentation: Digest the purified PCR products with DNase I to generate a pool of random DNA fragments, typically in the range of 50-100 bp. The extent of digestion needs to be carefully optimized.

  • Gene Reassembly: Perform a primerless PCR with the fragmented DNA. The random fragments will anneal at regions of homology and be extended by Taq DNA polymerase, leading to the reassembly of full-length chimeric genes.

  • Amplification of Full-Length Genes: Amplify the reassembled products using primers that flank the gat gene to selectively amplify the full-length shuffled genes.

  • Library Construction: Clone the amplified shuffled genes into an expression vector.

  • Transformation: Transform the library of gat variants into E. coli.

  • Screening and Selection: Plate the transformed E. coli on a minimal medium containing a selective concentration of glyphosate. Only cells expressing GAT variants with improved activity will be able to grow.

  • Isolation and Characterization of Improved Variants: Isolate plasmids from the surviving colonies and sequence the gat genes to identify mutations. Purify the corresponding GAT enzymes and characterize their kinetic parameters using the assay described in Protocol 1.

  • Iteration: Use the best-performing gat variants as parental genes for the next round of DNA shuffling. Repeat the cycle until the desired level of enzyme activity is achieved.

Protocol 3: Agrobacterium-mediated Transformation of Soybean with the gat Gene

This protocol outlines the transformation of soybean with the optimized gat gene to generate glyphosate-tolerant plants.[11][12][13][14][15]

Materials:

  • Agrobacterium tumefaciens strain (e.g., EHA105) harboring a binary vector containing the optimized gat gene under the control of a suitable plant promoter (e.g., CaMV 35S).

  • Mature soybean seeds

  • Germination medium

  • Co-cultivation medium

  • Shoot induction medium containing glyphosate as a selection agent

  • Shoot elongation medium

  • Rooting medium

Procedure:

  • Seed Sterilization and Germination: Surface sterilize soybean seeds and germinate them on a sterile germination medium for 5-7 days.

  • Explant Preparation: Excise cotyledonary node explants from the seedlings.

  • Agrobacterium Culture and Infection: Grow the Agrobacterium strain carrying the gat gene construct in liquid culture to an OD600 of 0.6-0.8. Pellet the bacteria and resuspend them in an infection medium. Inoculate the explants with the Agrobacterium suspension for 30 minutes.

  • Co-cultivation: Transfer the infected explants to a solid co-cultivation medium and incubate in the dark for 3-5 days.

  • Selection and Regeneration:

    • Transfer the explants to a shoot induction medium containing an appropriate concentration of glyphosate to select for transformed cells and an antibiotic to eliminate residual Agrobacterium.

    • Subculture the explants on fresh selection medium every 2-3 weeks.

    • Once shoots develop, transfer them to a shoot elongation medium.

  • Rooting: Excise elongated shoots and transfer them to a rooting medium to induce root formation.

  • Acclimatization and Plant Growth: Transfer the rooted plantlets to soil and grow them in a greenhouse.

  • Analysis of Transgenic Plants:

    • Molecular Analysis: Confirm the presence and integration of the gat gene in the plant genome using PCR and Southern blot analysis.

    • Expression Analysis: Analyze the expression of the GAT protein using methods such as Western blotting or ELISA.

    • Phenotypic Analysis: Assess the level of glyphosate tolerance by spraying the transgenic plants with different concentrations of glyphosate and observing the effects compared to non-transgenic control plants.

Conclusion

The development of glyphosate resistance through the N-acetylation of glyphosate by the GAT enzyme is a prime example of the successful application of biotechnology in agriculture. The detoxification of glyphosate to the non-herbicidal this compound provides a robust and effective mechanism for herbicide tolerance in crops. The significant enhancement of GAT's catalytic efficiency through directed evolution highlights the power of protein engineering to solve agricultural challenges. The methodologies and workflows described in this guide provide a comprehensive technical overview for researchers and scientists working in the fields of herbicide resistance, crop improvement, and drug development. Further research in this area may focus on the discovery of novel detoxification enzymes, the optimization of existing enzymes for enhanced efficacy against a broader range of herbicides, and the long-term ecological impact of transgenic crops expressing these traits.

References

An In-depth Technical Guide to N-acetylglyphosate Formation in Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate (B1671968), N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme. This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. Inhibition of this pathway leads to a deficiency in these essential amino acids and an accumulation of shikimate, ultimately resulting in plant death.

While glyphosate is highly effective, its metabolic fate within the plant is a key determinant of its efficacy and the basis for herbicide tolerance in certain species. In the majority of non-transgenic plants, glyphosate metabolism is minimal, with the primary and slow degradation pathway leading to the formation of aminomethylphosphonic acid (AMPA). However, a distinct and highly efficient metabolic pathway, N-acetylation, has been introduced into various crop species through genetic engineering. This process, which converts glyphosate into the non-herbicidal compound N-acetylglyphosate (NAG), is the focus of this technical guide.

This document provides a comprehensive overview of the biochemical basis of this compound formation, a summary of its occurrence in different plant species, detailed experimental protocols for its quantification, and visual diagrams of the underlying metabolic and experimental processes.

Biochemical Pathway of this compound Formation

The conversion of glyphosate to this compound is not a naturally occurring metabolic process in plants. It is a detoxification mechanism conferred by the introduction of a specific gene encoding the enzyme Glyphosate N-acetyltransferase (GAT).

2.1 The GAT Enzyme

The GAT enzyme was originally discovered in soil bacteria, with a notable strain being Bacillus licheniformis.[1][2] The native enzyme exhibited weak activity, which was insufficient to provide robust glyphosate tolerance in transgenic plants.[1] Consequently, the enzyme's kinetic properties were dramatically improved through multiple iterations of directed evolution and DNA shuffling. This optimization process enhanced catalytic efficiency by nearly four orders of magnitude, creating variants suitable for commercial use in agriculture.[3]

The GAT enzyme catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the secondary amine nitrogen of the glyphosate molecule. The resulting product, this compound, has no herbicidal activity as it cannot bind to and inhibit the EPSPS enzyme.[2] This rapid and efficient conversion prevents glyphosate from accumulating in meristematic tissues and disrupting the shikimate pathway, thus conferring a high level of tolerance to the plant.[4]

2.2 Metabolic Fate of Glyphosate in Plants

Plants exhibit two primary metabolic pathways for glyphosate, which are largely dependent on the plant's genetic background (transgenic vs. non-transgenic).

  • AMPA Pathway (Degradation): In non-transgenic and non-GAT transgenic plants, glyphosate is slowly broken down into aminomethylphosphonic acid (AMPA) and glyoxylate. This is the most common natural metabolic route.

  • NAG Pathway (Acetylation/Detoxification): In GAT-expressing transgenic plants, glyphosate is rapidly converted to this compound. This pathway is significantly more efficient than the AMPA pathway.

The following diagram illustrates these competing pathways.

cluster_main Glyphosate Metabolism glyphosate Glyphosate nag This compound (Non-herbicidal) glyphosate->nag   Glyphosate   N-acetyltransferase (GAT) (in GAT-transgenic plants) ampa AMPA (Aminomethylphosphonic Acid) glyphosate->ampa   Slow Degradation (in non-transgenic plants) coa CoA nag->coa acetyl_coa Acetyl-CoA acetyl_coa->nag

Caption: Metabolic fate of glyphosate in plants.

This compound Formation Across Plant Species

Significant formation of this compound is exclusively observed in plant species that have been genetically modified to express a GAT enzyme. Non-transgenic plants do not possess this metabolic capability and thus do not produce this metabolite in any significant quantity. The GAT trait has been successfully introduced into several commercial crops, often in combination with a glyphosate-tolerant EPSPS gene, to provide robust, field-level resistance.[4][5]

The table below summarizes the status of this compound formation in various plant types. Due to the proprietary nature of commercial crop development, direct, publicly available comparative studies quantifying the percentage of glyphosate conversion across different GAT-events and species are limited. However, the presence of the GAT trait implies an efficient conversion mechanism.

Plant Species/TypeGenetic BackgroundThis compound (NAG) FormationKey Findings & References
Soybean (Glycine max)GAT-TransgenicHigh Co-expression of GAT and a tolerant EPSPS gene confers high tolerance to glyphosate.[4] N-acetylation is the primary detoxification route.
Maize (Zea mays)GAT-TransgenicHigh GAT-expressing maize lines show high tolerance to glyphosate application.[3] In some studies, neither glyphosate nor AMPA were found in grain, suggesting efficient metabolism.[6]
Canola (Brassica napus)GAT-TransgenicHigh GAT genes have been applied in commercial rapeseed for glyphosate tolerance.[1]
Tobacco (Nicotiana tabacum)GAT-Transgenic (Experimental)High Transgenic tobacco expressing GAT shows good glyphosate resistance, which is enhanced when combined with a tolerant EPSPS gene.[5]
Arabidopsis (Arabidopsis thaliana)GAT-Transgenic (Experimental)High GAT genes were shown to confer glyphosate tolerance in the model plant Arabidopsis.[3]
Conventional Crops (Soybean, Maize, etc.)Non-TransgenicNone / Below Detection Limits The metabolic pathway for NAG formation is absent. The primary metabolite, if any, is AMPA.[7]
Weed Species Non-TransgenicNone / Below Detection Limits Natural resistance to glyphosate in weeds has not been linked to metabolic N-acetylation.

Detailed Experimental Protocols

The quantification of this compound, alongside glyphosate and AMPA, is typically performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a generalized methodology based on common practices in residue analysis.[8]

4.1 Objective

To extract and quantify this compound from plant tissue (e.g., soybean grain, maize leaves) using a modified QuPPe (Quick Polar Pesticides) method followed by LC-MS/MS analysis.

4.2 Materials and Reagents

  • Plant Tissue: Homogenized and frozen (-20°C or below).

  • Analytical Standards: this compound, Glyphosate, AMPA (certified reference materials).

  • Internal Standards (IS): Stable isotope-labeled this compound (e.g., ¹³C₂, ¹⁵N), Glyphosate (e.g., ¹³C₂, ¹⁵N), and AMPA (e.g., ¹³C, ¹⁵N).

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (≥98%), Ammonium acetate (B1210297).

  • Equipment: High-speed blender/homogenizer, Centrifuge (capable of >5000 x g), pH meter, Vortex mixer, Analytical balance, Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB), LC-MS/MS system with electrospray ionization (ESI).

4.3 Extraction Procedure

  • Sample Weighing: Weigh 2.0 g (± 0.05 g) of homogenized plant tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample, quality control, and calibration standard.

  • Extraction Solvent Addition: Add 10 mL of 1% formic acid in water to the tube.

  • Homogenization: Vortex the tube for 1 minute, then shake vigorously for 10 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the aqueous supernatant.

4.4 Solid Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning: Condition an Oasis PRiME HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load 1 mL of the sample extract (from step 4.3.6) onto the conditioned SPE cartridge.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4.5 LC-MS/MS Analysis

  • LC Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an Anionic Polar Pesticide column.

  • Mobile Phase A: 10 mM Ammonium acetate in water.

  • Mobile Phase B: 10 mM Ammonium acetate in methanol.

  • Gradient: A suitable gradient starting with a high percentage of organic phase (for HILIC) to retain and separate the polar analytes.

  • Ionization Mode: ESI Negative.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Select at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.

The workflow for this protocol is visualized below.

arrow_style arrow_style start Start: Homogenized Plant Sample weigh 1. Weigh 2g of Sample start->weigh spike 2. Spike with Internal Standards weigh->spike extract 3. Add Extraction Solvent (1% Formic Acid in Water) spike->extract homogenize 4. Vortex & Shake extract->homogenize centrifuge 5. Centrifuge (5000 x g, 10 min) homogenize->centrifuge collect 6. Collect Supernatant centrifuge->collect spe 7. SPE Cleanup (e.g., Oasis PRiME HLB) collect->spe dry 8. Evaporate to Dryness spe->dry reconstitute 9. Reconstitute in Mobile Phase dry->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze data Data Processing & Quantification analyze->data

Caption: Experimental workflow for NAG analysis.

Conclusion

The formation of this compound is a powerful demonstration of applied biotechnology for agricultural purposes. It is not a natural plant metabolic pathway but rather a specific, engineered detoxification route conferred by the bacterial GAT enzyme. This mechanism provides robust tolerance to glyphosate in major crops like soybean and maize by rapidly converting the active herbicide into a non-toxic metabolite. Understanding this pathway is critical for researchers in crop science, herbicide development, and regulatory affairs. The analytical methods outlined provide a reliable framework for the accurate quantification of this compound, ensuring comprehensive residue analysis and safety assessment of GAT-transgenic crops.

References

N-Acetylglyphosate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate (NAG), the N-acetylated derivative of the widely used herbicide glyphosate (B1671968), has garnered increasing attention within the scientific community.[1] Initially identified as a primary metabolite of glyphosate in genetically modified, glyphosate-tolerant crops engineered with the gat (glyphosate N-acetyltransferase) gene, its biological activity and environmental fate are of significant interest.[2] This technical guide provides an in-depth review of the existing literature on this compound, focusing on its synthesis, mechanism of action, and analytical methodologies for its detection.

Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₅H₁₀NO₆P and a molecular weight of 211.11 g/mol .[1] It is slightly soluble in water and DMSO.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number129660-96-4[1]
Molecular FormulaC₅H₁₀NO₆P[1]
Molecular Weight211.11[1]
AppearanceWhite to off-white solid[1]
Melting Point56-59°C[1]
SolubilitySlightly soluble in DMSO and Water[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. One documented method involves the reaction of N-phosphoryl methyl acetamide (B32628) with paraformaldehyde in the presence of a cobalt catalyst under a carbon monoxide and hydrogen atmosphere.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-phosphoryl methyl acetamide

  • Paraformaldehyde

  • Water

  • Co₂(CO)₈ (Octacarbonyldicobalt)

  • Hydrochloric acid (co-catalyst)

  • Tetrahydrofuran (B95107) (THF)

  • Nitrogen gas

  • 95:5 CO/H₂ gas mixture

Procedure:

  • N-phosphoryl methyl acetamide (0.600 mol), paraformaldehyde (0.72 mol), water (1.80 mol), Co₂(CO)₈ (0.0178 mol), co-catalyst hydrochloric acid, and tetrahydrofuran (300 mL) are added to an autoclave.

  • The autoclave is purged twice with nitrogen gas.

  • A 95:5 mixture of CO/H₂ is introduced into the autoclave until the pressure reaches 9.5 MPa.

  • The reaction mixture is heated to 120°C with stirring for 2 hours.

  • After cooling and releasing the pressure, the mixture is concentrated under reduced pressure to yield this compound.

This method has a reported yield of 94.5%.[3] The product can be identified by mass spectrometry (MS m/z 212.1, M+H⁺) and ¹³C NMR (100MHz, DMSO), δ: 173.1, 169.5, 54.5, 54.2, 20.5.[3]

Synthesis_Workflow Reactants N-phosphoryl methyl acetamide Paraformaldehyde Water Co2(CO)8 HCl THF Autoclave Autoclave (N2 purge, 9.5 MPa CO/H2) Reactants->Autoclave Reaction Heating at 120°C for 2h Autoclave->Reaction Workup Pressure Release & Concentration Reaction->Workup Product This compound Workup->Product

A generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound functions as a herbicide by inhibiting key enzymes in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1]

Inhibition of Key Enzymes

This compound has been shown to inhibit the following enzymes:

  • 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS): This is the primary target of both glyphosate and this compound.[1] Inhibition of EPSPS blocks the conversion of shikimate-3-phosphate (B1206780) and phosphoenolpyruvate (B93156) to 5-enolpyruvylshikimate-3-phosphate, a crucial step in the synthesis of tryptophan, tyrosine, and phenylalanine.

  • Shikimate dehydrogenase: This enzyme catalyzes the reversible dehydrogenation of shikimate to 3-dehydroshikimate in the shikimate pathway.

  • Acetolactate synthase (ALS): This enzyme is involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

The inhibition of these enzymes disrupts protein synthesis and other vital metabolic processes, ultimately leading to plant death.

Mechanism_of_Action cluster_shikimate Shikimate Pathway Inhibition cluster_bcaa BCAA Pathway Inhibition NAG This compound EPSPS EPSP Synthase NAG->EPSPS inhibits SDH Shikimate Dehydrogenase NAG->SDH inhibits ALS Acetolactate Synthase NAG->ALS inhibits Shikimate_Pathway Shikimate Pathway BCAA_Pathway Branched-Chain Amino Acid Biosynthesis Aromatic_AA Aromatic Amino Acid Synthesis Disrupted Shikimate_Pathway->Aromatic_AA Branched_AA Branched-Chain Amino Acid Synthesis Disrupted BCAA_Pathway->Branched_AA Plant_Death Plant Death Aromatic_AA->Plant_Death Branched_AA->Plant_Death

Inhibitory action of this compound on key plant enzymes.

Analytical Methods for the Detection of this compound

The accurate and sensitive detection of this compound in various matrices, particularly in food and environmental samples, is crucial for regulatory monitoring and risk assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for this purpose.

Sample Preparation and Extraction

A common method for extracting this compound from food matrices involves an aqueous extraction followed by a cleanup step.

Experimental Protocol: Extraction from Food Samples

Materials:

  • Extraction solvent: 50 mM Acetic acid and 10 mM EDTA in water

  • Petroleum ether or methylene (B1212753) chloride (for fatty samples)

  • Oasis HLB solid-phase extraction (SPE) columns

  • Centrifuge

Procedure:

  • To a homogenized sample, add the extraction solvent. For high moisture samples, use a larger volume of solvent. For fatty samples, also add petroleum ether or methylene chloride.

  • Shake the mixture vigorously for 10 minutes.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Load approximately 2 mL of the supernatant (aqueous layer for fatty samples) onto a pre-conditioned Oasis HLB column.

  • Centrifuge the SPE column at 3000 rpm for 2 minutes to elute the sample.

  • The eluate is then filtered and ready for LC-MS/MS analysis.

It is recommended to use plastic consumables whenever possible, as this compound can adhere to glass surfaces.

Analytical_Workflow Sample Homogenized Food Sample Extraction Aqueous Extraction (Acetic Acid, EDTA) Sample->Extraction Centrifugation1 Centrifugation (5000 rpm, 5 min) Extraction->Centrifugation1 SPE Solid-Phase Extraction (Oasis HLB) Centrifugation1->SPE Centrifugation2 Centrifugation (3000 rpm, 2 min) SPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration LCMS LC-MS/MS Analysis Filtration->LCMS

A typical analytical workflow for this compound detection.
LC-MS/MS Analysis

Analysis is typically performed using LC-MS/MS with electrospray ionization (ESI) in negative ionization mode. Stable isotopically labeled internal standards can be used for quantification.

Table 2: Quantitative Data for this compound Analysis in Various Food Matrices

Food MatrixSpiking Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)Reference
Corn20High-<10
Corn250High-<10
Olive Oil20-High<10
Olive Oil250LowHigh<10
Orange20-High<10
Soybeans-97-1084-9 (reproducibility)20[4]
Adipose Tissue0.025-0.1 mg/kg70-120<200.025-0.2 mg/kg[3]
Liver0.05-0.7 mg/kg70-120<200.025-0.2 mg/kg[3]
Eggs0.04-0.6 mg/kg70-120<200.025-0.2 mg/kg[3]
Milk0.025-0.8 mg/kg70-120<200.025-0.2 mg/kg[3]
Honey0.05-0.2 mg/kg70-120<200.025-0.2 mg/kg[3]

Note: "High" and "Low" recovery are as stated in the source document without specific quantitative values. RSD refers to Relative Standard Deviation, and LOQ to Limit of Quantification.

Conclusion

This compound is a biologically active metabolite of glyphosate with a herbicidal mechanism of action centered on the inhibition of the shikimate pathway. Its presence in glyphosate-tolerant crops necessitates robust and validated analytical methods for its detection and quantification in food products. The methodologies and data presented in this technical guide provide a comprehensive overview for researchers and professionals working in the fields of agricultural science, food safety, and drug development. Further research is warranted to fully elucidate the comparative toxicology and environmental impact of this compound relative to its parent compound, glyphosate.

References

Methodological & Application

Application Note: Analysis of N-acetylglyphosate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the sensitive and selective quantification of N-acetylglyphosate is crucial for researchers, scientists, and drug development professionals involved in environmental monitoring, food safety, and toxicological studies. This application note provides a detailed protocol for the analysis of this compound, often analyzed alongside glyphosate (B1671968) and its primary metabolite, aminomethylphosphonic acid (AMPA).

Introduction

This compound is a metabolite of glyphosate, the most widely used herbicide globally. Due to the extensive use of glyphosate, there is a growing need for reliable analytical methods to monitor its residues and metabolites in various matrices, including environmental samples and food products. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the accurate quantification of these polar compounds. This application note outlines a robust LC-MS/MS method for the determination of this compound. While direct analysis is possible, derivatization techniques can also be employed to improve chromatographic retention and sensitivity.

Data Presentation

Quantitative data for the LC-MS/MS analysis of this compound and related compounds are summarized in the tables below. These parameters may require optimization based on the specific instrument and matrix.

Table 1: Mass Spectrometry Parameters for this compound and Related Compounds

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
This compound21015013Negative
2101929Negative
Glyphosate1686318Negative
1681509Negative
AMPA11079-Negative
11063-Negative
This compound (derivatized with MTBSTFA)554311-Positive
554352-Positive
Glyphosate (derivatized with MTBSTFA)512311-Positive
512295-Positive

Note: Collision energy values are indicative and should be optimized for the specific mass spectrometer used.

Table 2: Chromatographic Conditions

ParameterCondition
ColumnMixed-mode reversed-phase and weak anion-exchange column
Mobile Phase A4 mM TBA-OH in water, pH 2.8 with formic acid
Mobile Phase BAcetonitrile
Gradient0-1 min: 5% B; 1-5 min: 5-90% B; hold at 90% B for 2 min; 5-6 min: ramp to 5% B; re-equilibrate for 6 min
Flow Rate0.350 mL/min
Injection Volume10 µL
Column Temperature40 °C

Experimental Protocols

1. Sample Preparation (Based on QuPPe Method)

The Quick Polar Pesticides Method (QuPPe) is a common approach for extracting polar analytes like this compound from various matrices.[1][2]

  • Extraction:

    • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and an appropriate volume of an internal standard solution (e.g., isotope-labeled this compound).

    • Allow the sample to stand for 30 minutes to 2 hours.[1]

    • Add 10 mL of methanol (B129727) containing 1% (v/v) formic acid.[1]

    • Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (if necessary):

    • Solid Phase Extraction (SPE): For matrices like cereals, a polymeric SPE cleanup can be effective.[1][2]

    • Ultrafiltration: For samples with fine particulates, such as wheat flour, ultrafiltration using a 3 kDa molecular weight cutoff (MWCO) membrane can be used.[1]

2. Derivatization (Optional)

Derivatization can enhance chromatographic performance and sensitivity. N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) is a reagent that can be used for this purpose.[3][4]

  • Trap the extracted analytes on a solid-phase anion exchange (AX) column.

  • Dehydrate the column with acetonitrile.

  • Perform solid-phase analytical derivatization at room temperature for 1 minute using MTBSTFA.[3][4]

3. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Use a mixed-mode column that combines reversed-phase and weak anion-exchange properties to achieve good retention of polar analytes.[5][6]

    • The mobile phase typically consists of an aqueous component with a pH modifier and an organic solvent.[7]

  • Mass Spectrometry:

    • Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the ESI source in negative ionization mode for direct analysis of the underivatized analytes.[1][2][7] For derivatized compounds, positive ionization mode may be more suitable.[3]

    • Acquire data in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[6][8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup / Derivatization cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Extraction (Water/Methanol/Formic Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant cleanup_choice Cleanup Needed? supernatant->cleanup_choice spe SPE Cleanup cleanup_choice->spe Yes no_cleanup Direct Analysis cleanup_choice->no_cleanup No derivatization Derivatization (e.g., MTBSTFA) spe->derivatization lc_separation LC Separation (Mixed-Mode Column) derivatization->lc_separation no_cleanup->derivatization Optional ms_detection MS/MS Detection (ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to instrumental analysis. The choice of cleanup and derivatization steps depends on the sample matrix and the desired sensitivity. The use of isotopically labeled internal standards is recommended to compensate for matrix effects and improve the accuracy of quantification.[1][5]

logical_relationships cluster_considerations Method Development Considerations cluster_decisions Procedural Decisions cluster_outcomes Method Performance matrix_complexity Sample Matrix Complexity cleanup Need for Sample Cleanup matrix_complexity->cleanup analyte_concentration Expected Analyte Concentration derivatization Derivatization Required? analyte_concentration->derivatization instrument_sensitivity Instrument Sensitivity instrument_sensitivity->derivatization chromatography Chromatographic Strategy (e.g., HILIC, Mixed-Mode) cleanup->chromatography derivatization->chromatography sensitivity Sensitivity (LOD/LOQ) chromatography->sensitivity selectivity Selectivity chromatography->selectivity accuracy Accuracy & Precision sensitivity->accuracy selectivity->accuracy

References

Analytical Standards for N-acetylglyphosate Quantification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of N-acetylglyphosate, a significant metabolite of the widely used herbicide glyphosate (B1671968). The methodologies outlined herein are essential for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and sensitive detection of this compound in various matrices. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity for the determination of this compound.

Introduction

This compound is a key metabolite formed through the N-acetylation of glyphosate in genetically modified, herbicide-tolerant crops.[1] Its presence and concentration in food, environmental samples, and biological matrices are of significant interest for regulatory compliance, toxicological assessment, and environmental impact studies.[1][2] Due to its high polarity, the analysis of this compound presents challenges that necessitate specialized analytical methods.[1][3] This document details established protocols for its quantification, focusing on robust and validated methodologies.

Analytical Methodologies

The principal method for the quantification of this compound is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary selectivity and sensitivity for detecting this polar compound in complex sample matrices.[4][5][6][7] Methodologies can be broadly categorized into two approaches: direct analysis and analysis following derivatization.

  • Direct Analysis: This approach involves the direct injection of the sample extract into the LC-MS/MS system. It is advantageous for its simplicity and high throughput.[8] Chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specialized columns like porous graphitic carbon (Hypercarb) are often employed to achieve sufficient retention of the highly polar this compound.[8]

  • Analysis with Derivatization: To enhance chromatographic retention on traditional reversed-phase columns and improve sensitivity, a derivatization step can be introduced.[3][5][6] A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA), which increases the hydrophobicity of the analyte.[5][6] However, it's important to note that some derivatization agents like 9-fluorenylmethyl chloroformate (FMOC-Cl), commonly used for glyphosate, are not suitable for this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for this compound quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

MatrixMethodLOD (mg/kg)LOQ (mg/kg)Reference
SoybeansLC-MS/MS with Derivatization (MTBSTFA)0.0050.02[5]
HoneyLC-MS/MS (Direct)-0.002[7]
Foods of Animal OriginLC-MS/MS (Direct)-0.025 - 0.2[2]
Fruits and VegetablesIon Chromatography-Q-Orbitrap-0.01[3]

Table 2: Recovery Rates

MatrixSpiking Level (ng/g)Recovery (%)MethodReference
Various Foods2070-120 (most matrices)LC-MS/MS (Direct)[4]
Various Foods25070-120 (most matrices)LC-MS/MS (Direct)[4]
Olive Oil250LowLC-MS/MS (Direct)[4]
Honey25 µg/kg86-106LC-MS/MS (Direct)[7]
Foods of Animal OriginVarious70-120LC-MS/MS (Direct)[2]

Experimental Protocols

Protocol 1: Direct Analysis of this compound in Food Matrices by LC-MS/MS

This protocol is adapted from the method described by the FDA for the analysis of glyphosate and its metabolites in various food commodities.[4]

1. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of an aqueous extraction solution consisting of 50 mM acetic acid and 10 mM EDTA in water.

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Cleanup (Oasis HLB)

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Load 1 mL of the filtered extract onto the cartridge.

  • Wash the cartridge with 5 mL of water.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A column suitable for polar compounds (e.g., HILIC or mixed-mode).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: A suitable gradient to retain and elute this compound.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4]

  • MRM Transitions: Monitor at least two specific precursor-product ion transitions for this compound for quantification and confirmation.

Protocol 2: Analysis of this compound in Soybeans using Derivatization with LC-MS/MS

This protocol is based on a method developed for the simultaneous determination of glyphosate, glufosinate (B12851), and their metabolites in soybeans.[5][6]

1. Sample Preparation and Extraction

  • Weigh 1.0 g of homogenized soybean sample into a 50 mL polypropylene centrifuge tube.

  • Add 5 mL of water and shake for 5 minutes.

  • Add 5 mL of 50% aqueous acetonitrile and shake for another 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take a 400 µL aliquot of the supernatant and add 600 µL of acetonitrile for deproteination. Let it stand for 5 minutes and centrifuge again.

  • Dilute a 25 µL aliquot of the supernatant with 975 µL of water.

2. Solid-Phase Analytical Derivatization

  • Load a 50 µL aliquot of the diluted sample solution onto a pre-washed Presh SPE AXs column.

  • Wash the column with 100 µL of a 0.02% acetic acid aqueous solution.

  • Dehydrate the column by passing 100 µL of acetonitrile through it.

  • Add the derivatization reagent, N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA), and allow the reaction to proceed at ambient temperature for 1 minute.[5][6]

3. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: 0.2 mM ammonium (B1175870) acetate (B1210297) in methanol.[5]

  • Flow Rate: 0.2 mL/min (isocratic).[5]

  • Injection Volume: 10 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]

  • MRM Transitions: Monitor the specific precursor-product ion transitions for the derivatized this compound.

Visualizations

G cluster_extraction Sample Preparation & Extraction cluster_cleanup SPE Cleanup cluster_analysis LC-MS/MS Analysis sample Homogenized Sample extraction Add Aqueous Extraction Solution (50mM Acetic Acid, 10mM EDTA) sample->extraction shake Shake Vigorously extraction->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter (0.22 µm) supernatant->filter spe_load Load onto Oasis HLB SPE filter->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Methanol spe_wash->spe_elute spe_dry Evaporate to Dryness spe_elute->spe_dry reconstitute Reconstitute spe_dry->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms quantification Quantify this compound lcms->quantification

Caption: Workflow for Direct Analysis of this compound.

G cluster_extraction Sample Preparation & Extraction cluster_derivatization Solid-Phase Derivatization cluster_analysis LC-MS/MS Analysis sample Soybean Sample extract_water Extract with Water sample->extract_water extract_acn Add 50% Acetonitrile extract_water->extract_acn centrifuge1 Centrifuge extract_acn->centrifuge1 deproteinate Deproteinate with Acetonitrile centrifuge1->deproteinate centrifuge2 Centrifuge deproteinate->centrifuge2 dilute Dilute Supernatant centrifuge2->dilute spe_load Load onto SPE Column dilute->spe_load spe_wash Wash Column spe_load->spe_wash dehydrate Dehydrate with Acetonitrile spe_wash->dehydrate derivatize Add MTBSTFA & React dehydrate->derivatize lcms Inject into LC-MS/MS derivatize->lcms quantification Quantify Derivatized Analyte lcms->quantification

Caption: Workflow for this compound Analysis with Derivatization.

References

Application Notes and Protocols for N-acetylglyphosate Detection in Soybeans

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of soybeans for the detection of N-acetylglyphosate, a metabolite of the herbicide glyphosate (B1671968). The methodologies outlined below are intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a primary metabolite of glyphosate in genetically modified glyphosate-tolerant soybeans. Regulatory bodies in some countries, including the United States, require the measurement of both glyphosate and this compound to assess compliance with maximum residue limits (MRLs).[1] The polar nature of this compound presents a challenge for its extraction and analysis from complex matrices like soybeans, which are high in protein and fat.[1] This document details two primary methods for the sample preparation of soybeans for accurate this compound detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Aqueous Extraction with Solid-Phase Extraction (SPE) Cleanup

This method utilizes an acidic aqueous solution to extract this compound from the soybean matrix, followed by a solid-phase extraction cleanup step to remove interfering co-extractives.[1][2]

Experimental Protocol

1. Sample Homogenization:

  • Begin with a representative sample of soybeans.

  • Homogenize the soybeans into a fine powder using a blender or grinder.[1]

2. Extraction:

  • Weigh 2 grams of the homogenized soybean sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Add 10 mL of the extraction solvent, which consists of 50 mM acetic acid and 10 mM disodium (B8443419) ethylenediaminetetraacetic acid (Na2EDTA) in purified water.[1][3] Acetic acid aids in the precipitation of proteins, while Na2EDTA prevents the analytes from chelating with polyvalent metals.[2]

  • Shake the mixture vigorously for a minimum of 10 minutes.[2][3]

  • Centrifuge the sample at 3000 rpm for 5 minutes to separate the supernatant from the solid matrix.[3]

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an Oasis HLB SPE cartridge (60 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of the extraction solvent through it.[2][3]

  • Pass the supernatant from the extraction step through the conditioned SPE cartridge.[1][2] This "pass-through" mode is designed to retain non-polar co-extractives and suspended particulates.[1]

  • Collect the eluate for LC-MS/MS analysis.

4. Final Preparation for Analysis:

  • Dilute the collected extract 1:3 with methanol before injection into the UPLC-MS/MS system.[1]

Experimental Workflow

Workflow1 Figure 1: Aqueous Extraction with SPE Cleanup Workflow sample Homogenized Soybean Sample (2g) extraction Add 10 mL Extraction Solvent (50 mM Acetic Acid, 10 mM Na2EDTA) sample->extraction shake Shake for 10 min extraction->shake centrifuge Centrifuge at 3000 rpm for 5 min shake->centrifuge spe_cleanup Load Supernatant onto SPE Cartridge centrifuge->spe_cleanup spe_conditioning Condition Oasis HLB SPE Cartridge spe_conditioning->spe_cleanup collect Collect Eluate spe_cleanup->collect dilute Dilute 1:3 with Methanol collect->dilute analysis LC-MS/MS Analysis dilute->analysis

Figure 1: Aqueous Extraction with SPE Cleanup Workflow

Method 2: Water Extraction with Solid-Phase Analytical Derivatization

This rapid method involves extraction with water, followed by trapping on a strong anion exchange resin, dehydration, and a quick on-solid-phase derivatization before LC-MS/MS analysis.[4][5][6]

Experimental Protocol

1. Sample Homogenization:

  • Homogenize soybean samples to a fine powder.[5]

2. Extraction:

  • Weigh 1.0 g of the homogenized soybean sample into a 50 mL polypropylene centrifuge tube.[5]

  • Add 5 mL of water and shake the mixture for 5 minutes.[5]

3. Protein Precipitation and Cleanup:

  • Add acetonitrile (B52724) to the aqueous extract to precipitate proteins.

  • Centrifuge the mixture to separate the supernatant.[5]

  • Dilute the supernatant and pass it through a mini-column containing a polymer-based resin with strong anion exchange groups (e.g., Presh SPE AXs) to trap the analytes.[4][5]

4. Solid-Phase Analytical Derivatization:

  • Dehydrate the trapped analytes on the mini-column using acetonitrile.[4][5]

  • Perform solid-phase derivatization at ambient temperature for 1 minute using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).[4][5][6]

5. Elution and Analysis:

  • Elute the derivatized compounds from the mini-column.

  • Analyze the eluate by LC-MS/MS.

Experimental Workflow

Workflow2 Figure 2: Water Extraction with Derivatization Workflow sample Homogenized Soybean Sample (1g) extraction Add 5 mL Water & Shake for 5 min sample->extraction protein_precipitation Add Acetonitrile & Centrifuge extraction->protein_precipitation trapping Load Supernatant onto Anion Exchange Mini-Column protein_precipitation->trapping dehydration Dehydrate with Acetonitrile trapping->dehydration derivatization Derivatize with MTBSTFA (1 min, ambient temp) dehydration->derivatization elution Elute Derivatized Analytes derivatization->elution analysis LC-MS/MS Analysis elution->analysis

Figure 2: Water Extraction with Derivatization Workflow

Data Presentation

The following table summarizes the quantitative performance data for the detection of this compound and related compounds in soybeans using the described methods.

AnalyteFortification Level (µg/g or mg/kg)MethodRecovery (%)Relative Standard Deviation (RSD) (%)
This compound5 mg/kgAqueous Extraction with SPEGood Precision≤6
This compound0.1, 0.5, 2 µg/gAqueous Extraction with SPENot SpecifiedNot Specified
Glyphosate0.1, 0.5, 2 µg/gAqueous Extraction with SPENot SpecifiedNot Specified
AMPA0.1, 0.5, 2 µg/gAqueous Extraction with SPENot SpecifiedNot Specified
Glyphosate5 mg/kgAqueous Extraction with SPEGood Precision≤6
Glufosinate (B12851)0.5 mg/kgAqueous Extraction with SPEGood Precision≤6
N-acetylglufosinate0.5 mg/kgAqueous Extraction with SPEGood Precision≤6
MPPA0.5 mg/kgAqueous Extraction with SPEGood Precision≤6

Note: Quantitative data for the solid-phase analytical derivatization method was not explicitly detailed in the provided search results. The "Good Precision" for the Aqueous Extraction with SPE method is based on replicate injections of spiked soybean samples.[1]

Concluding Remarks

The selection of an appropriate sample preparation method for this compound in soybeans will depend on the specific requirements of the laboratory, including desired sample throughput, available instrumentation, and the need for simultaneous analysis of other related compounds. The aqueous extraction with SPE cleanup is a well-established method providing good precision.[1] The solid-phase analytical derivatization method offers a more rapid alternative.[4][5][6] Both methods, when coupled with sensitive LC-MS/MS detection, are suitable for monitoring this compound residues in soybeans.

References

Application Note: Solid-Phase Extraction of N-acetylglyphosate from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of N-acetylglyphosate from water samples for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a key metabolite of the widely used herbicide glyphosate (B1671968), and its monitoring in environmental water sources is of significant interest. The described methods offer robust and reliable cleanup and concentration of the analyte, enabling sensitive and accurate quantification. Protocols for three commonly used SPE sorbents are presented: Hydrophilic-Lipophilic Balanced (HLB), Strong Anion Exchange (SAX), and Molecularly Imprinted Polymer (MIP).

Introduction

This compound is formed through the metabolism of glyphosate in some plants and microorganisms. Due to its polarity and presence in complex aqueous matrices, a sample preparation step is crucial to remove interferences and enrich the analyte prior to instrumental analysis. Solid-phase extraction is a widely adopted technique for this purpose, offering high recovery and cleaner extracts. The choice of SPE sorbent is critical and depends on the specific characteristics of the analyte and the sample matrix. This document outlines protocols for three effective SPE chemistries for the extraction of this compound from water.

Data Presentation

The following table summarizes the performance of different SPE cartridges for the recovery of this compound and related compounds from various sample matrices. While specific recovery data for this compound in water is not always available, the presented data for glyphosate and other matrices provides a strong indication of expected performance.

SPE Cartridge TypeAnalyteMatrixSpike LevelAverage Recovery (%)Reference
Oasis HLBThis compoundCorn20 ng/gHigh (>120%)[1]
Oasis HLBThis compoundOlive Oil250 ng/gLow (<70%)[1]
Oasis HLBGlyphosateSoybean5 mg/kgNot specified[2]
AFFINIMIP® SPE GlyphosateGlyphosateMineral Water100 ng/L~95%[3]
AFFINIMIP® SPE GlyphosateAMPAMineral Water100 ng/L~90%[3]
AFFINIMIP® SPE GlyphosateGlyphosateSea Water200 ng/L102%[3]
AFFINIMIP® SPE GlyphosateAMPASea Water200 ng/L91%[3]
Strata-SAXGlyphosateUrine0.5, 1, 5 ng/mL79.1% - 119%[4]
Strata-SAXAMPAUrine0.5, 1, 5 ng/mL79.1% - 119%[4]

Note: Recovery percentages can vary depending on the specific water matrix (e.g., drinking water, groundwater, surface water) and the presence of co-contaminants. Method optimization is recommended for each specific application.

Experimental Protocols

General Recommendations
  • To prevent analyte loss, use polypropylene (B1209903) or plastic consumables wherever possible, as glyphosate and its metabolites can adhere to glass surfaces.[1]

  • The addition of EDTA to the sample can help to minimize the complexation of target compounds with metal ions.[1][5]

Protocol 1: SPE using Hydrophilic-Lipophilic Balanced (HLB) Cartridges

This protocol is a general method suitable for various aqueous samples.

Materials:

  • Oasis HLB SPE Cartridges (or equivalent)

  • Methanol (B129727) (LC-MS grade)

  • Water (ultrapure)

  • Formic Acid

  • Nitrogen for evaporation

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the HLB cartridge.

    • Equilibrate the cartridge by passing 5 mL of ultrapure water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Adjust the pH of the water sample to < 3 with formic acid.

    • Load the acidified water sample onto the conditioned cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for approximately 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes with 5 mL of methanol into a collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50 °C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: SPE using Strong Anion Exchange (SAX) Cartridges

This protocol is effective for extracting the anionic this compound.

Materials:

Procedure:

  • Cartridge Conditioning:

    • Condition the SAX cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of the water sample to 6-7.

    • Load the sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6-7).

    • Wash the cartridge with 1 mL of methanol.

    • Dry the cartridge under vacuum for 2-5 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% formic acid in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: SPE using Molecularly Imprinted Polymer (MIP) Cartridges

This protocol utilizes a selective polymer for the targeted extraction of glyphosate and its metabolites.

Materials:

  • AFFINIMIP® SPE Glyphosate Cartridges

  • Methanol/Water (80/20, v/v)

  • Ultrapure Water

  • Hydrochloric Acid (0.1 M or 0.2 M)

  • Ammonia (B1221849) Solution

  • Nitrogen for evaporation

Procedure:

  • Cartridge Conditioning:

    • Condition the cartridge with 8 mL of methanol/water (80/20, v/v).

    • Equilibrate with 4 mL of ultrapure water.

  • Sample Loading:

    • Adjust the pH of the water sample to a range of 6-8 with an ammonia solution.[6]

    • Load the sample onto the cartridge at a flow rate of approximately 1.5 mL/min.

  • Washing:

    • Wash the cartridge with 9 mL of ultrapure water.

  • Elution:

    • Elute the analytes with 8 mL of 0.2 M HCl in water.

  • Post-Elution:

    • Collect the eluate in a polypropylene vial.

    • Evaporate to dryness under vacuum at 60°C.

    • Reconstitute the residue in 1 mL of mobile phase, which may contain 0.8mM of EDTA-Na2 to improve chromatography.[3]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection pH_Adjust pH Adjustment (Acidification or Neutralization) Sample->pH_Adjust Load 3. Sample Loading pH_Adjust->Load Condition 1. Cartridge Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for solid-phase extraction of this compound.

References

Application Note: Derivatization Techniques for the Analysis of N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylglyphosate is a metabolite of glyphosate (B1671968), the most widely used broad-spectrum herbicide. The analysis of this compound is crucial for environmental monitoring, food safety assessment, and toxicological studies. Due to its high polarity, low volatility, and amphoteric nature, direct analysis of this compound by chromatographic methods can be challenging. Derivatization is a common strategy to improve its chromatographic behavior, enhance sensitivity, and achieve reliable quantification. This application note provides detailed protocols for various derivatization techniques for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Derivatization Techniques and Protocols

Several derivatization reagents can be employed for the analysis of this compound. The choice of reagent and method depends on the analytical instrumentation available, the sample matrix, and the desired sensitivity.

Silylation with BSTFA for GC-MS Analysis

Silylation is a common derivatization technique for compounds with active hydrogens, such as those found in this compound. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a powerful silylating agent that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability for GC analysis.[1][2]

Experimental Protocol:

  • Materials:

    • This compound standard solution

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) (anhydrous)

    • Heating block or oven

    • GC vials (0.3 mL) with inserts

    • Nitrogen gas supply

  • Procedure:

    • Pipette a known volume of the this compound standard or sample extract into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.[2]

    • Add 60 µL of anhydrous pyridine to the dried residue and vortex for 1 minute.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.[2]

    • Cool the vial to room temperature before injection into the GC-MS system.

Silylation with MTBSTFA for LC-MS/MS Analysis

N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) is another silylating reagent that can be used for the derivatization of this compound. This solid-phase analytical derivatization (SPAD) method is rapid and can be performed at ambient temperature, making it suitable for LC-MS/MS analysis.[3][4]

Experimental Protocol:

  • Materials:

    • This compound standard solution or sample extract

    • Solid-phase extraction (SPE) column (e.g., polymer-based strong anion exchange)

    • Acetonitrile (B52724) (anhydrous)

    • N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA)

    • Vortex mixer

  • Procedure:

    • Load the aqueous sample extract containing this compound onto a conditioned SPE column.

    • Wash the column to remove interferences.

    • Dehydrate the column by passing anhydrous acetonitrile through it.[3][4]

    • Elute the trapped analytes with a suitable solvent.

    • To the eluate, add MTBSTFA. The derivatization reaction occurs at ambient temperature within 1 minute.[3][4]

    • The derivatized sample is then ready for direct injection into the LC-MS/MS system.

Acylation with FMOC-Cl for LC-MS/MS Analysis

9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with the amine group of this compound, introducing a nonpolar, UV-active, and fluorescent fluorenylmethyloxycarbonyl (Fmoc) group. This derivatization significantly enhances the retention of the analyte on reverse-phase columns and improves detection sensitivity in both UV and mass spectrometry detectors.[5][6]

Experimental Protocol:

  • Materials:

    • This compound standard solution or sample extract

    • Borate (B1201080) buffer (e.g., 200 mM, pH 9.0)

    • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile

    • Dichloromethane (B109758) or other suitable organic solvent for washing

    • Vortex mixer

  • Procedure:

    • Transfer a known volume of the sample or standard solution into a reaction vial.

    • Add an appropriate volume of borate buffer to adjust the pH.

    • Add the FMOC-Cl solution in acetonitrile. The optimal ratio of analyte to FMOC-Cl should be determined empirically, but a molar excess of FMOC-Cl is required.

    • Vortex the mixture vigorously for at least 5 minutes at room temperature to ensure complete reaction.[5]

    • After the reaction, wash the mixture with a non-polar solvent like dichloromethane to remove excess FMOC-Cl and its hydrolysis product (FMOC-OH).

    • The aqueous layer containing the derivatized this compound is then ready for LC-MS/MS analysis.

N-acetylation and O-methylation for GC-MS or LC-MS/MS Analysis

This two-step derivatization involves N-acetylation followed by O-methylation. While this compound is already N-acetylated, this method is more commonly applied to glyphosate and its primary metabolite AMPA. However, the O-methylation step using trimethyl orthoacetate can be applied to the carboxylic acid and phosphonic acid groups of this compound to increase its volatility for GC-MS or improve its chromatographic properties for LC-MS/MS.[7][8]

Experimental Protocol:

  • Materials:

    • This compound standard solution or sample extract

    • Acetic anhydride

    • Pyridine

    • Trimethyl orthoacetate

    • Heating block

  • Procedure:

    • Evaporate the sample extract containing this compound to dryness.

    • For O-methylation, add a mixture of acetic acid and trimethyl orthoacetate.[7]

    • Heat the mixture at 120°C for 30 minutes.[7]

    • After cooling, the derivatized sample can be reconstituted in a suitable solvent for analysis.

Quantitative Data Summary

The following table summarizes the reported limits of quantification (LOQ) for this compound using different analytical methods. It is important to note that derivatization efficiency and method sensitivity can be matrix-dependent.

Analytical MethodDerivatization TechniqueLimit of Quantification (LOQ)MatrixReference
UPLC-MS/MSNone (Direct Analysis)1.10 mg/kgSoybean[9]
LC-MS/MSNone (Direct Analysis)0.025 - 0.2 mg/kgAnimal Tissues, Milk, Honey[10]
LC-MS/MSSolid-Phase Analytical Derivatization with MTBSTFANot explicitly stated for this compound, but method is sensitive for related compoundsSoybeans[3][4]
LC-MS/MSNone (Direct Analysis)0.05 ppm (for glyphosate/AMPA)Honey[11]

Note: Direct analysis methods without derivatization are included for comparison. Quantitative data for derivatized this compound is less commonly reported than for glyphosate and AMPA.

Workflow and Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Water, Extract) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagent Addition of Derivatizing Agent (e.g., BSTFA, FMOC-Cl) Evaporation->Add_Reagent Dried Analyte Reaction Reaction (Heating/Vortexing) Add_Reagent->Reaction Cleanup Post-Derivatization Cleanup (Optional) Reaction->Cleanup Injection GC-MS or LC-MS/MS Injection Cleanup->Injection Derivatized Analyte Detection Detection and Quantification Injection->Detection

Caption: General experimental workflow for the derivatization and analysis of this compound.

Derivatization_Pathways cluster_silylation Silylation cluster_acylation Acylation cluster_methylation O-methylation Analyte This compound Silyl_Reagent BSTFA or MTBSTFA Acyl_Reagent FMOC-Cl Methyl_Reagent Trimethyl Orthoacetate Silyl_Product Silylated this compound (Increased Volatility) Silyl_Reagent->Silyl_Product  + Heat (optional) Analysis_GC GC-MS Analysis Silyl_Product->Analysis_GC GC-MS Acyl_Product FMOC-N-acetylglyphosate (Enhanced Detection) Acyl_Reagent->Acyl_Product  + Borate Buffer Analysis_LC LC-MS/MS Analysis Acyl_Product->Analysis_LC LC-MS/MS Methyl_Product O-methylated this compound (Increased Volatility) Methyl_Reagent->Methyl_Product  + Acetic Acid + Heat Analysis_GC_LC GC-MS or LC-MS/MS Analysis Methyl_Product->Analysis_GC_LC GC-MS or LC-MS/MS

Caption: Derivatization pathways for this compound analysis.

Conclusion

Derivatization of this compound is a critical step to overcome its challenging analytical properties. Silylation with BSTFA or MTBSTFA, acylation with FMOC-Cl, and O-methylation are effective techniques to enhance the chromatographic performance and detection sensitivity of this compound. The choice of the derivatization method should be carefully considered based on the available instrumentation and the specific requirements of the analysis. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the analysis of this compound in various matrices.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate is a primary metabolite of glyphosate, the most widely used herbicide globally. Its presence in various environmental and biological matrices is of increasing concern, necessitating sensitive and selective analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and quantifying this compound, even in complex samples. This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS.

Experimental Protocols

Sample Preparation: Quick Polar Pesticides Extraction (QuPPe)

The QuPPe method is a widely adopted, straightforward, and efficient procedure for extracting polar pesticides like this compound from various food and biological matrices.[1]

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (≥98%)

  • Deionized water

  • Centrifuge tubes (50 mL, polypropylene)

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

Procedure:

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 10 mL of methanol containing 1% formic acid.

  • Extraction: Shake the tube vigorously for 5 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at ≥5000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines the conditions for analyzing this compound using a Liquid Chromatography system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

ParameterCondition
Column Porous graphitized carbon (e.g., Hypercarb, 100 x 2.1 mm, 5 µm) or a suitable HILIC column is recommended.[2]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized based on the specific column and system. A typical gradient starts with a high aqueous percentage and ramps to a higher organic percentage.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 - 20 µL

HRMS Parameters (Example for Orbitrap):

ParameterSetting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 - 4.0 kV
Capillary Temperature 300 - 350°C
Sheath Gas Flow Rate 30 - 50 (arbitrary units)
Auxiliary Gas Flow Rate 5 - 15 (arbitrary units)
Full Scan Resolution 60,000 - 120,000 FWHM
Scan Range m/z 50 - 750
Fragmentation Mode Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
Collision Energy Optimized for this compound (typically 15-30 eV)
Data Acquisition Full scan followed by data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM)

Data Presentation

Quantitative Data Summary

The following table summarizes the quantitative performance of HRMS methods for the analysis of this compound in various matrices.

MatrixMethodLOQ (Limit of Quantification)Recovery (%)Reference
HoneybeesIC-HRMS0.01 mg/kg84 - 114[3]
SoybeansLC-MS/MS0.02 mg/kg85 - 115[4]
MilkLC-MS/MS0.05 mg/kg70 - 120[5]
CornLC-MS/MS20 ng/gHigh[6]
Olive OilLC-MS/MS250 ng/gLow[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (QuPPe) cluster_analysis LC-HRMS Analysis cluster_data Data Processing sample 1. Sample Homogenization (10g) extraction 2. Add 10 mL Methanol (1% Formic Acid) sample->extraction shake 3. Shake (5 min) extraction->shake centrifuge 4. Centrifuge (≥5000 x g, 10 min) shake->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter (0.22 µm) supernatant->filter lc_separation 7. LC Separation (Porous Graphitized Carbon Column) filter->lc_separation ionization 8. Electrospray Ionization (Negative Mode) lc_separation->ionization full_scan 9. Full Scan HRMS (m/z 50-750) ionization->full_scan fragmentation 10. CID/HCD Fragmentation full_scan->fragmentation detection 11. High-Resolution Mass Detection fragmentation->detection peak_detection 12. Peak Detection & Integration detection->peak_detection identification 13. Identification (Accurate Mass & Fragmentation) peak_detection->identification quantification 14. Quantification (Calibration Curve) identification->quantification

Figure 1. Experimental workflow for this compound analysis.

fragmentation_pathway parent This compound [M-H]⁻ m/z 210.02 fragment1 Loss of Acetyl Group (-C₂H₂O) m/z 168.01 parent->fragment1 CID/HCD fragment2 Loss of Water (-H₂O) m/z 192.01 parent->fragment2 CID/HCD fragment3 Loss of Glycine Moiety (-C₂H₄NO₂) m/z 135.98 fragment1->fragment3 Further Fragmentation fragment4 [PO₃]⁻ m/z 78.96 fragment1->fragment4 Further Fragmentation

Figure 2. Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols for the Quantification of N--acetylglyphosate in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate is a primary metabolite of glyphosate, the most widely used herbicide globally. Its presence in the food chain is a growing concern for consumers and regulatory bodies. As a result, robust and sensitive analytical methods for the quantification of this compound in diverse food matrices are crucial for ensuring food safety and conducting accurate risk assessments. This document provides detailed application notes and standardized protocols for the analysis of this compound in various food products. The methodologies described herein primarily leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique for residue analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the determination of this compound in various food matrices as reported in validated analytical methods.

Table 1: Limits of Quantification (LOQs) for this compound in Various Food Matrices

Food MatrixLOQ (ng/g)Analytical MethodReference
Various (12 commodities)< 10LC-MS/MS[1]
Foods of Animal Origin25 - 200LC-MS/MS[2][3][4]
SoybeansNot SpecifiedLC-MS/MS[5][6]
HoneyNot SpecifiedLC-MS/MS[7]
Soybean1.10 (mg/kg)UPLC-MS/MS[8]

Table 2: Recovery Rates of this compound in Spiked Food Samples

Food MatrixSpiking Level (ng/g)Recovery (%)Analytical MethodReference
Corn20High (>120%)LC-MS/MS[1]
Corn250High (>120%)LC-MS/MS[1]
Olive Oil250Low (<70%)LC-MS/MS[1]
Foods of Animal OriginVarious70 - 120LC-MS/MS[2][3][4]
SoybeansNot SpecifiedNot SpecifiedLC-MS/MS[5][6]
WheatNot Specified28% (without EDTA)IC-MS/MS[9]
WheatNot Specified>70% (with EDTA)IC-MS/MS[9]
LiverNot Specified~60% (with EDTA)IC-MS/MS[9]
LentilsNot Specified~60% (with EDTA)IC-MS/MS[9]

Experimental Protocols

Protocol 1: Quantification of this compound in General Food Matrices by LC-MS/MS

This protocol is a harmonized method suitable for a wide range of food commodities.[1][10]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the food sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate internal standard solution (e.g., N-Acetyl glyphosate-¹³C₂,¹⁵N).[10]

    • Add 20 mL of an aqueous extraction solution consisting of 50 mM acetic acid and 10 mM EDTA in water.[1]

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Cleanup:

    • Load the supernatant onto an Oasis HLB solid-phase extraction (SPE) column.[1]

    • Wash the column with a non-polar solvent to remove interferences.

    • Elute the analyte with an appropriate solvent.

  • Final Extract Preparation:

    • Filter the eluate through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar analytes, such as a porous graphitic carbon (Hypercarb) column or an anionic polar pesticide column, is recommended.[2][3][4][12]

    • Mobile Phase A: 1.2% formic acid in water.[2][3][4]

    • Mobile Phase B: 0.5% formic acid in acetonitrile.[2][3][4]

    • Gradient: Optimize the gradient to ensure separation from matrix interferences. A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

    • Flow Rate: 0.35 mL/min.[2]

    • Injection Volume: 5 µL.[2]

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

      • This compound Transitions: 210 > 150 and 210 > 192.[8]

    • Instrument Parameters: Optimize parameters such as capillary voltage, drying gas temperature, and collision energy to achieve maximum sensitivity.

Protocol 2: Direct Determination of this compound in Foods of Animal Origin by LC-MS/MS

This method is specifically tailored for complex matrices such as adipose tissue, liver, eggs, and milk.[2][3][4]

1. Sample Preparation and Extraction

  • Homogenization: Homogenize the sample (e.g., 5 g of adipose tissue or 2 g of liver).[11]

  • Extraction:

    • Add 10 mL of 1% formic acid in water to the homogenized sample in a 50 mL centrifuge tube.[11]

    • Vortex for 1 minute or shake for 10 minutes.[11]

  • Purification:

    • For Milk and Adipose Tissue: Add dichloromethane (B109758) for purification.[2][3][4]

    • For Liver and Egg: Utilize solid-phase extraction (SPE) with a mixed-mode cation exchange sorbent followed by ultrafiltration.[2][3][4]

  • Final Extract Preparation:

    • Filter the aqueous phase through a 0.22 µm syringe filter into a plastic vial for LC-MS/MS analysis.[11]

2. LC-MS/MS Analysis

  • Follow the LC-MS/MS conditions as described in Protocol 1, with potential minor adjustments to the gradient and MS parameters to optimize for the specific matrix. A Hypercarb column has been shown to provide good results for these matrices.[2][3][4]

Experimental Workflows

experimental_workflow_general cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Sample Homogenization extraction Aqueous Extraction (50mM Acetic Acid, 10mM EDTA) homogenization->extraction cleanup Solid-Phase Extraction (Oasis HLB) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration lcms LC-MS/MS Analysis (ESI Negative Mode) filtration->lcms quantification Quantification lcms->quantification

Caption: General experimental workflow for this compound quantification.

experimental_workflow_animal cluster_prep Sample Preparation cluster_analysis Analysis start Homogenized Animal Tissue extraction Extraction (1% Formic Acid in Water) start->extraction purification_choice Matrix Type? extraction->purification_choice purification_milk_fat Dichloromethane Purification purification_choice->purification_milk_fat Milk/Fat purification_liver_egg SPE (Mixed Cation Exchange) & Ultrafiltration purification_choice->purification_liver_egg Liver/Egg filtration Filtration (0.22 µm) purification_milk_fat->filtration purification_liver_egg->filtration lcms LC-MS/MS Analysis filtration->lcms

Caption: Workflow for this compound in animal-derived foods.

Concluding Remarks

The protocols and data presented provide a comprehensive guide for the accurate and reliable quantification of this compound in a variety of food matrices. Adherence to these validated methods will ensure data quality for research, regulatory monitoring, and food safety assessment. The use of appropriate internal standards and matrix-matched calibration is highly recommended to compensate for matrix effects and ensure accurate quantification. For challenging matrices, the addition of chelating agents like EDTA during extraction can significantly improve recovery rates.[9]

References

Application Note and Protocol for N-acetylglyphosate Extraction from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate is a key metabolite of glyphosate (B1671968), the world's most widely used herbicide. As regulatory bodies and researchers pay increasing attention to the environmental fate of glyphosate and its degradation products, robust and reliable methods for their extraction and quantification from complex matrices like soil are essential. This document provides a detailed protocol for the extraction of this compound from soil, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for glyphosate and its metabolites, with specific considerations for this compound.

Experimental Protocols

Principle

This protocol employs an alkaline extraction to release this compound from soil particles, followed by a cleanup step to remove interfering matrix components. The final analysis is performed by LC-MS/MS, which offers high sensitivity and selectivity. For labs equipped with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative derivatization step is discussed; however, LC-MS/MS is the recommended approach for this compound.

Materials and Reagents
  • Soil Sample: Air-dried and sieved (<2 mm)

  • Extraction Solvent: 0.6 M Potassium Hydroxide (KOH) solution[1][2]

  • Internal Standard (IS): Isotope-labeled this compound (if available) or a compound with similar chemical properties.

  • Derivatization Reagent (for GC-MS): N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA)[3]

  • Reconstitution Solvent: Mobile phase or a suitable solvent for LC-MS/MS analysis.

  • Solid Phase Extraction (SPE) Cartridges: As needed for cleanup[1][4]

  • Other Reagents: Deionized water, methanol, acetonitrile, formic acid, ammonium (B1175870) hydroxide[5][6], hydrochloric acid.

Equipment
  • Mechanical shaker or sonicator

  • Centrifuge

  • pH meter

  • Nitrogen evaporator

  • Vortex mixer

  • LC-MS/MS or GC-MS system

Extraction Procedure
  • Sample Preparation: Weigh 5-10 g of the prepared soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Spiking (for Quality Control): For recovery studies, spike the sample with a known concentration of this compound standard and internal standard.

  • Extraction:

    • Add 20 mL of 0.6 M KOH to the centrifuge tube.[1][2]

    • Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil from the supernatant.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • pH Adjustment: Adjust the pH of the extract to the desired level for the cleanup or analytical step using hydrochloric acid.

Cleanup (if necessary)
  • Solid Phase Extraction (SPE): Condition an appropriate SPE cartridge according to the manufacturer's instructions. Pass the soil extract through the cartridge to remove interferences. Elute the analyte of interest with a suitable solvent.[1][4]

  • Liquid-Liquid Extraction: For some matrices, a liquid-liquid extraction with a solvent like dichloromethane (B109758) can be used to remove non-polar interferences.[4]

Analysis by LC-MS/MS
  • Solvent Evaporation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Alternative: Derivatization for GC-MS Analysis

Note: Standard derivatization agents for glyphosate, such as FMOC-Cl, are not suitable for N-acetyl metabolites.[7]

  • Drying: Ensure the extract is completely dry.

  • Derivatization: Add the derivatization reagent, such as MTBSTFA, to the dried extract.[3] Heat the mixture as required by the specific protocol (e.g., 60°C for 30-45 minutes).[5]

  • Analysis: Inject the derivatized sample into the GC-MS.

Data Presentation

The following table summarizes quantitative data from various studies on glyphosate and its metabolites, which can serve as a benchmark for the expected performance of this compound extraction protocols.

ParameterMethodSoil TypeRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Recovery Alkaline Extraction (KOH) & LC-MS/MSClay and Sandy Loam35-75 (for Glyphosate & AMPA)--[2]
Recovery Phosphate Buffer Extraction & UPLC-MS/MSNot specified70-120 (for Glyphosate)--[4]
Recovery NH4OH Extraction & GC-MSNot specified97-102 (for Glyphosate & AMPA)--[5]
LOD/LOQ Alkaline Extraction (KOH) & UHPLC-MS/MSClay15 (LOD for GLP), 6 (LOD for AMPA)50 (LOQ for GLP), 20 (LOQ for AMPA)[8]
MDL NH4OH Extraction & GC-MSNot specified-50 (for GLY), 80 (for AMPA)-[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; MDL: Method Detection Limit

Mandatory Visualization

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis soil_sample 1. Weigh 5-10g Soil Sample spike 2. Spike with Internal Standard soil_sample->spike add_koh 3. Add 20mL 0.6M KOH spike->add_koh shake 4. Shake for 30 min add_koh->shake centrifuge 5. Centrifuge at 4000 rpm shake->centrifuge collect 6. Collect Supernatant centrifuge->collect ph_adjust 7. Adjust pH collect->ph_adjust spe 8. Solid Phase Extraction (SPE) ph_adjust->spe evaporate 9. Evaporate to Dryness spe->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute lcms 11. Analyze by LC-MS/MS reconstitute->lcms

Caption: Workflow for this compound extraction from soil.

References

Application Note: Determination of N-acetylglyphosate in Food Matrices using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylglyphosate is a primary metabolite of glyphosate (B1671968) in genetically modified, glyphosate-tolerant crops.[1] Its presence in food and environmental samples is of increasing interest for regulatory monitoring and risk assessment.[1] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of target analytes in complex matrices. This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte to the sample at the beginning of the analytical procedure.[2] The ratio of the unlabeled analyte to the labeled internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and variations in instrument response, leading to highly reliable results.[2][3]

This application note provides a detailed protocol for the analysis of this compound in food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution approach.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS relies on the addition of a stable isotope-labeled analogue of the target analyte (in this case, this compound) to the sample as an internal standard. This "isotopically labeled" standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D). Because the labeled standard behaves identically to the native analyte during extraction, cleanup, and ionization, any analyte loss or signal suppression will affect both compounds equally. The concentration of the native analyte is then determined by measuring the ratio of its mass spectrometric signal to that of the known amount of the added labeled standard.[2][4][5]

Experimental Protocols

This protocol is a generalized procedure based on common methods for analyzing polar pesticides in food matrices, such as the Quick Polar Pesticides (QuPPe) method.[2]

Reagents and Materials
  • Solvents: HPLC-grade water, acetonitrile (B52724), methanol (B129727), formic acid.

  • Standards: this compound analytical standard, Stable Isotope Labeled this compound (e.g., this compound-¹³C₂,¹⁵N) internal standard.

  • Extraction Solution: 50 mM Acetic acid and 10 mM EDTA in water.[6]

  • Solid Phase Extraction (SPE): Oasis HLB cartridges or similar polymeric reversed-phase cartridges.[6]

  • Consumables: Polypropylene (B1209903) centrifuge tubes (50 mL), syringes, and syringe filters (0.22 µm). It is recommended to use plastic consumables to prevent analyte adhesion to glass surfaces.[6]

Sample Preparation (Aqueous Extraction and SPE Cleanup)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., soybeans, corn).

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the Stable Isotope Labeled this compound internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of the extraction solution (50 mM Acetic acid and 10 mM EDTA in water).[6]

    • Vortex or shake vigorously for 10 minutes.

    • Add 10 mL of acetonitrile and shake for another 5 minutes.[7]

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the analytes with 5 mL of methanol.

    • The extract can be passed through the SPE cartridge in a "pass-through" mode to retain non-polar co-extractives and particulates.[8]

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A mixed-mode column with reversed-phase and anion exchange capabilities is suitable for retaining polar anionic compounds like this compound.[9] A Hypercarb column has also been shown to be effective.[1]

  • MS System: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).[6]

Table 1: Liquid Chromatography Conditions

ParameterValue
Mobile Phase A 4 mM TBA-OH in HPLC grade water, pH 2.8 with formic acid[6]
Mobile Phase B Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-90% B; Hold at 90% B for 2 min; 1 min to 5% B; Re-equilibrate for 6 min[6]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[6]
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 21015010013
This compound (Qualifier) 2101921009
Labeled this compound (Internal Standard) e.g., 213e.g., 15210013
Note: MRM transitions for the labeled internal standard will depend on the specific isotopes used and should be optimized.[8]

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound in various food matrices.

Table 4: Summary of Quantitative Performance Data

MatrixFortification Level (ng/g)Recovery (%)RSD (%)LOQ (ng/g)Reference
Corn 20High (>120)--[6]
Olive Oil 250Low (<70)--[6]
Soybean 5000Good (≤6% RSD for replicate injections)≤6-[8]
Adipose Tissue, Liver, Eggs, Milk, Honey Various85 - 110< 20-[1]
Note: Recovery and precision can be matrix-dependent. Method validation should be performed for each specific matrix.[6]

Visualizations

Experimental Workflow

experimental_workflow sample 1. Sample Homogenization (5g) spike 2. Spike with Labeled Internal Standard sample->spike extraction 3. Aqueous Extraction (EDTA/Acetic Acid) spike->extraction centrifuge 4. Centrifugation extraction->centrifuge spe 5. Solid-Phase Extraction (SPE Cleanup) centrifuge->spe evap 6. Evaporation and Reconstitution spe->evap analysis 7. LC-MS/MS Analysis evap->analysis

Caption: Workflow for this compound analysis.

Principle of Isotope Dilution

idms_principle sample Sample containing 'Native' Analyte mixed Sample + Labeled Standard (Known Ratio at start) sample->mixed standard Add known amount of 'Labeled' Internal Standard standard->mixed process Extraction & Cleanup (Potential for loss) mixed->process final Final Extract (Ratio is maintained) process->final ms LC-MS/MS Measurement of Signal Ratio final->ms quant Quantification based on measured ratio ms->quant

Caption: Logical diagram of IDMS quantification.

References

Application Notes and Protocols for UPLC-MS Analysis of N-acetylglyphosate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-acetylglyphosate and its primary metabolites, glyphosate (B1671968) and aminomethylphosphonic acid (AMPA), using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

Introduction

This compound is a primary metabolite of glyphosate in genetically modified glyphosate-tolerant crops that contain the gat gene.[1] Its presence, along with glyphosate and AMPA, is often considered in residue definitions for regulatory compliance in various food and environmental matrices.[2][3][4] The high polarity and ionic nature of these compounds present analytical challenges, necessitating robust and sensitive methods like UPLC-MS/MS for accurate quantification.[2][5] This document outlines established methods for the extraction, separation, and detection of this compound and its related compounds.

Metabolic Pathway of Glyphosate

Glyphosate is metabolized in plants and microorganisms through different pathways. In many plants, the primary route of degradation is to AMPA.[6] However, in glyphosate-tolerant crops expressing the glyphosate N-acetyltransferase (GAT) enzyme, glyphosate is acetylated to form this compound.[1] Understanding these pathways is crucial for identifying the correct analytes for residue analysis.

Glyphosate Metabolism glyphosate Glyphosate n_acetylglyphosate This compound glyphosate->n_acetylglyphosate GAT Enzyme (GM Crops) ampa AMPA glyphosate->ampa GOX Enzyme / Other sarcosine Sarcosine glyphosate->sarcosine C-P Lyase

Caption: Primary metabolic pathways of glyphosate.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various UPLC-MS/MS methods for the analysis of this compound, glyphosate, and AMPA in different matrices.

Table 1: Limits of Quantification (LOQ)

AnalyteMatrixLOQ (ng/g or µg/L)Reference Method Highlights
This compoundSoybean5 mg/kg (as part of glyphosate definition)Aqueous extraction, pass-through SPE, Torus DEA Column
This compoundFoods20 ng/gAqueous extraction, Oasis HLB cleanup, ESI-
This compoundAnimal Tissues0.025 - 0.2 mg/kgAqueous extraction, SPE/dSPE cleanup, Hypercarb column
GlyphosateSoybean5 mg/kgAqueous extraction, pass-through SPE, Torus DEA Column
GlyphosateWater0.02 µg/LDirect injection after filtration and EDTA addition
GlyphosateHoney5 ng/gMethanol (B129727)/water extraction, sonication, centrifugation
AMPAWater0.413 µg/LDerivatization with FMOC-Cl, UPLC-MS/MS
AMPASoil0.61 mg/kgAqueous extraction, reverse-phase and cation-exchange cleanup

Table 2: Recovery Rates (%)

AnalyteMatrixSpiking Level (ng/g)Recovery (%)
This compoundCorn20High (>120%)
This compoundOlive Oil250Low (<70%)
GlyphosateTea20High (>120%)
AMPAAvocadoNot SpecifiedLow (<70%)
AMPACarrotNot SpecifiedLow (<70%)

Experimental Protocols

General Sample Preparation Workflow

The selection of a sample preparation method is highly dependent on the matrix. However, a general workflow can be outlined.

Sample Preparation Workflow start Sample Collection homogenization Homogenization (if solid) start->homogenization extraction Extraction (Aqueous Solvent) homogenization->extraction cleanup Cleanup (SPE or dSPE) extraction->cleanup filtration Filtration cleanup->filtration analysis UPLC-MS/MS Analysis filtration->analysis

Caption: Generalized sample preparation workflow.

Protocol 1: Analysis in Soybean

This protocol is adapted from a method for determining glyphosate, glufosinate, and their metabolites in soybean extracts.[2]

1. Extraction:

  • Weigh 10 g of homogenized soybean sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solution (water containing 1% acetic acid and 5mM EDTA).

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Solid Phase Extraction (SPE) Cleanup:

  • Use an Oasis HLB SPE cartridge in pass-through mode to remove non-polar co-extractives.[7]

  • Condition the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load 5 mL of the supernatant from the extraction step onto the cartridge.

  • Collect the eluate.

3. Final Preparation:

  • Dilute the collected eluate 1:3 with methanol.[2]

  • Transfer to a polypropylene (B1209903) vial for UPLC-MS/MS analysis. It is recommended to use plastic consumables to prevent analyte adhesion to glass.[7]

Protocol 2: Analysis in Water

This protocol is a direct injection method suitable for drinking and surface water.[5][8]

1. Sample Filtration:

2. Chelation:

  • Transfer 4 mL of the filtered water into a polypropylene tube.

  • Add 50 µL of 2 g/L EDTA solution to chelate metal ions that can interfere with the analysis.[5]

  • Vortex mix the sample.

3. Derivatization (Optional, if enhanced retention is needed):

  • For methods requiring derivatization, add 800 µL of borate (B1201080) buffer followed by 860 µL of FMOC-Cl solution in acetonitrile.[5]

  • Incubate at 37°C for 2 hours.[5]

  • Stop the reaction by adding phosphoric acid.[5]

4. Final Preparation:

  • For direct injection, transfer an aliquot of the EDTA-treated sample to a polypropylene vial.

  • For derivatized samples, perform a liquid-liquid extraction with a solvent like dichloromethane (B109758) (DCM) and inject the aqueous layer.[5]

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument and application.

UPLC Conditions:

  • Column: Anionic Polar Pesticide Column (e.g., Waters Torus DEA) or a porous graphitic carbon column (e.g., Hypercarb).[2][3][4]

  • Mobile Phase A: Water with 1.2% formic acid.[3][4][10]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[3][4][10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40 - 50 °C.[3][10]

  • Gradient: A typical gradient starts with a high aqueous percentage, ramps up the organic phase to elute the analytes, followed by a wash and re-equilibration.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Typical MRM Transitions (Q1/Q3):

    • This compound: m/z 210 -> 85, 210 -> 150

    • Glyphosate: m/z 168 -> 63, 168 -> 85

    • AMPA: m/z 110 -> 63, 110 -> 79

    • Note: These transitions should be confirmed and optimized using analytical standards.[11]

Logical Relationship for Method Selection

The choice of analytical method depends on the matrix and regulatory requirements. The following diagram illustrates a decision-making process for selecting an appropriate protocol.

Method Selection Logic start Define Analytical Goal matrix_type Identify Matrix (e.g., Water, Food, Soil) start->matrix_type water Water Matrix matrix_type->water Water food_animal Food/Animal Tissue matrix_type->food_animal Food/Animal soil Soil Matrix matrix_type->soil Soil direct_injection Direct Injection Method water->direct_injection derivatization Derivatization Method water->derivatization extraction_cleanup Aqueous Extraction + SPE/dSPE Cleanup food_animal->extraction_cleanup soil->extraction_cleanup analysis UPLC-MS/MS Analysis direct_injection->analysis derivatization->analysis extraction_cleanup->analysis

Caption: Decision tree for method selection.

References

Application Notes and Protocols for the Analytical Determination of N-acetylglyphosate in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of N-acetylglyphosate, a metabolite of the herbicide glyphosate (B1671968), in various animal tissues. The primary method outlined is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for detecting low concentrations in complex biological matrices.[1][2]

Introduction

This compound is a metabolite of glyphosate, the most widely used herbicide globally.[1][2] As glyphosate-tolerant crops are extensively used in animal feed, there is a potential for this compound to accumulate in animal tissues.[3][4] Regulatory bodies like the European Food Safety Authority (EFSA) have proposed including this compound in the residue definition for risk assessment of glyphosate.[1][5] Therefore, a reliable and sensitive analytical method is crucial for monitoring its presence in foods of animal origin to ensure consumer safety.

The method described herein is a direct determination approach that does not require derivatization, simplifying the analytical workflow.[1][2] It has been validated for various animal-derived matrices, including adipose tissue and liver.[1][2]

Metabolic Pathway of Glyphosate

Glyphosate is metabolized in some organisms to form this compound through an acetylation process. While the shikimate pathway, the primary target of glyphosate, is absent in animals, the biotransformation of glyphosate to this compound can still occur.[3][4][6] The following diagram illustrates the logical transformation.

Glyphosate Glyphosate Acetylation Acetylation (Enzymatic or Non-enzymatic) Glyphosate->Acetylation N_acetylglyphosate This compound Acetylation->N_acetylglyphosate Start Start: Animal Tissue Sample (Adipose or Liver) Homogenization Homogenization Start->Homogenization Extraction Extraction (1% Formic Acid in Water) Homogenization->Extraction Cleanup Cleanup Step Extraction->Cleanup Adipose_Cleanup Adipose Tissue: Add Dichloromethane & Centrifuge Cleanup->Adipose_Cleanup Adipose Liver_Cleanup Liver Tissue: SPE (Mixed Cation Exchange) & Ultrafiltration Cleanup->Liver_Cleanup Liver Final_Extract Final Extract for LC-MS/MS Analysis Adipose_Cleanup->Final_Extract Liver_Cleanup->Final_Extract

References

Application Notes: Detection of N-acetylglyphosate in Honey and Bee Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylglyphosate (N-acetyl-N-(phosphonomethyl)glycine) is a primary metabolite of glyphosate (B1671968), the most widely used broad-spectrum herbicide globally.[1][2] The extensive use of glyphosate in agriculture can lead to the contamination of nectar and pollen, which are collected by bees.[1][3] Consequently, glyphosate and its metabolites, including this compound, can accumulate in honey and other bee products.[3] Monitoring the levels of these compounds is crucial for ensuring food safety, assessing environmental exposure, and understanding the potential impact on bee health.[1][3] These application notes provide detailed protocols for the detection and quantification of this compound in honey using advanced analytical techniques.

Analytical Approaches

The primary analytical method for the sensitive and selective quantification of this compound in complex matrices like honey is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] This technique allows for the simultaneous determination of this compound, glyphosate, and other related metabolites.[4] Methods exist that utilize direct injection after a cleanup step, while others employ a derivatization step to enhance chromatographic performance and sensitivity.

General Experimental Workflow

The overall process for analyzing this compound in honey samples involves several key stages, from sample preparation to instrumental analysis and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Honey Sample Dissolution Dissolution in Water/Solvent Sample->Dissolution Cleanup Solid-Phase Extraction (SPE) Cleanup Dissolution->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis in honey.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by LC-MS/MS without Derivatization

This protocol is adapted from a validated method for the simultaneous determination of glyphosate, glufosinate, and their metabolites in honey.[4] It relies on a robust sample cleanup procedure followed by direct injection into the LC-MS/MS system.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Weigh 2.0 g of a honey sample into a 50 mL centrifuge tube.

  • Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.

  • C18 Cartridge Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

    • Load the entire honey solution onto the C18 cartridge.

    • Collect the eluate.

  • Anion Exchange Cartridge Cleanup:

    • Condition an aminopropyl (NH2) SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the eluate from the C18 step onto the NH2 cartridge.

    • Collect the eluate and transfer it to a 15 mL tube for LC-MS/MS analysis.[4]

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography:

    • Column: A mixed-mode column with reversed-phase and anion exchange characteristics is recommended.[4] A Hypercarb column has also been shown to provide good results.[7]

    • Mobile Phase A: Acidified water (e.g., with 1.2% formic acid).[7]

    • Mobile Phase B: Acetonitrile with 0.5% formic acid.[7]

    • Gradient: A suitable gradient program should be optimized to ensure separation from matrix components.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is used for the detection of this compound.[4]

    • MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions must be optimized for this compound (precursor ion > product ions). At least two transitions should be monitored for confirmation.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.

Protocol 2: Analysis by LC-MS/MS with FMOC-Cl Derivatization

Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) can improve the chromatographic retention and ionization efficiency of polar analytes like this compound.[5][8][9]

1. Sample Preparation and Derivatization

  • Weigh 2.0 g of the honey sample into a 15 mL centrifuge tube.[9]

  • Add 5 mL of reagent water and mix on a mechanical shaker until the honey is dissolved.[9]

  • Add 50 µL of an isotopically labeled internal standard working solution.[9]

  • pH Adjustment: Add 0.5 mL of 0.1 M sodium carbonate solution to adjust the pH to approximately 9.[9] This is crucial for an efficient derivatization reaction.[9][10]

  • Derivatization: Add 0.5 mL of a freshly prepared 0.05% (w/v) FMOC-Cl solution in acetonitrile.[9] Vortex immediately and let the reaction proceed for a defined time (e.g., 30 minutes at 50 °C).[5]

  • SPE Cleanup:

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge.[8]

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the derivatized analytes with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[5]

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography: A standard C18 column is typically used for the separation of the FMOC derivatives.

  • Tandem Mass Spectrometry: ESI in either positive or negative mode can be used, depending on which provides a better response for the derivatized analyte. MRM transitions must be specifically developed for the FMOC-N-acetylglyphosate derivative.

Quantitative Data Summary

The performance of analytical methods is characterized by parameters such as the limit of quantification (LOQ), recovery, and precision.

Table 1: Performance of LC-MS/MS Methods for this compound Detection

Analyte Matrix Method LOQ (µg/kg or ppb) Recovery (%) Precision (RSD%) Reference
This compound (Gly-A) Honey LC-MS/MS (no derivatization) 2 86 - 106 < 10 [4]
This compound Honeybees LC-MS/MS 5 70 - 119 1.6 - 19.7 [6]

| this compound | Honeybees | IC-HRMS | 10 | 84 - 114 | 2 - 14 |[6] |

Table 2: Example LC-MS/MS Instrumental Parameters

Parameter Setting for Method without Derivatization[4] Setting for Method with Derivatization[8]
LC Column Mixed-mode (Reversed-phase/Anion exchange) C18 Reverse Phase
Mobile Phase Water/Acetonitrile with additives Water/Acetonitrile with additives
Ionization Mode ESI Negative ESI Positive or Negative

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Metabolic Pathway and Environmental Fate

Glyphosate applied in agricultural settings can be metabolized by plants or soil microorganisms into this compound. Foraging bees can then introduce these compounds into the hive through contaminated nectar and pollen, leading to their presence in honey.

Pathway Glyphosate Glyphosate Application (Herbicide) Environment Environment (Soil, Plants) Glyphosate->Environment Metabolism Metabolism (Acetylation) Environment->Metabolism by microbes/plants Foraging Foraging Bees (Nectar, Pollen Collection) Environment->Foraging NAG This compound (Metabolite) Metabolism->NAG NAG->Foraging Hive Beehive Products (Honey, Pollen) Foraging->Hive

Caption: Pathway of this compound from application to bee products.

Conclusion

The LC-MS/MS methods described provide sensitive and reliable protocols for the detection and quantification of this compound in honey and bee products. The choice between direct analysis and analysis with derivatization depends on the required sensitivity, available instrumentation, and the specific goals of the study. The direct analysis method is simpler and faster, while the derivatization method may offer enhanced sensitivity for ultra-trace level detection.[4][8] Proper validation of these methods according to guidelines such as SANTE/11312/2021 is essential to ensure the accuracy and reliability of the results.[6][8][11]

References

Application Note: High-Throughput Analysis of N-acetylglyphosate in Food Matrices using the QuPPe Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylglyphosate is a primary metabolite of the widely used herbicide glyphosate (B1671968). Its presence in food commodities is monitored to assess the overall exposure to glyphosate-related residues. The Quick Polar Pesticides (QuPPe) method offers a streamlined and effective approach for the simultaneous extraction of a broad range of highly polar pesticides, including this compound, from diverse food matrices.[1] This application note provides a detailed protocol for the extraction of this compound using the QuPPe method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is characterized by its simplicity, speed, and minimal use of organic solvents, making it suitable for high-throughput routine analysis in food safety laboratories.

Principle

The QuPPe method employs a single-step extraction with an acidified methanol (B129727)/water mixture.[1] This approach efficiently extracts polar analytes like this compound from the sample matrix. For complex matrices, a freeze-out step can be incorporated to precipitate matrix components such as lipids and proteins, thereby cleaning up the extract.[1] The final extract is directly suitable for injection into an LC-MS/MS system for quantification.[1] To compensate for matrix effects and variations in extraction efficiency, the use of isotopically labeled internal standards is highly recommended.[1]

Experimental Protocols

1. Reagents and Materials

  • Methanol (LC-MS grade)

  • Formic acid (≥98%)

  • Deionized water (≥18.2 MΩ·cm)

  • This compound analytical standard

  • Isotopically labeled this compound internal standard (e.g., this compound-¹³C₂,¹⁵N)

  • Centrifuge tubes (50 mL, polypropylene)

  • Syringe filters (0.22 µm, e.g., PVDF or PTFE)

  • Autosampler vials

2. Standard Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and its isotopically labeled internal standard in a suitable solvent (e.g., methanol/water).

  • Intermediate Standard Solutions: Prepare intermediate mixed standard solutions by diluting the stock solutions with methanol/water to appropriate concentrations.

  • Calibration Standards: Prepare a set of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solutions to cover the desired concentration range.

3. Sample Preparation and Extraction (QuPPe Protocol)

This protocol is a generalized version. For specific commodities, refer to the official QuPPe-PO (plant origin) and QuPPe-AO (animal origin) documents.[1]

  • Sample Homogenization: Homogenize the sample to ensure uniformity. For samples with low water content, it may be necessary to add a specific amount of deionized water.

  • Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with an appropriate amount of the isotopically labeled internal standard solution.

  • Extraction Solvent Addition: Add 10 mL of acidified methanol (1% formic acid in methanol).

  • Extraction: Tightly cap the centrifuge tube and shake vigorously for 1 minute (e.g., using a vortex mixer).

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The extract is now ready for LC-MS/MS analysis.

Note on Matrix Effects: For matrices known to cause significant matrix effects, such as those with high metal content, the addition of a chelating agent like EDTA to the extraction solvent can improve the recovery of glyphosate and its metabolites.[2][3][4]

LC-MS/MS Analysis

  • LC Column: A column suitable for polar compound separation, such as a porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column, is recommended.[1]

  • Mobile Phase: A typical mobile phase for negative ionization mode would consist of a gradient of water and methanol, both containing a small amount of an appropriate additive to improve peak shape and sensitivity.

  • MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for the detection and quantification of this compound and its internal standard. Optimize the MRM transitions and collision energies for the specific instrument used.

Data Presentation

Table 1: Recovery Data for this compound using the QuPPe Method in Various Food Matrices

Food MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Bovine Fat0.059211[5]
Bovine Fat0.25968[5]
Chicken Eggs0.059510[5]
Chicken Eggs0.25977[5]
Cow's Milk0.059312[5]
Cow's Milk0.25986[5]
WheatNot specified~65 (improved with EDTA)Not specified[6]
SesameNot specified<70 (improved with EDTA)Not specified[6]

Note: The performance of the method can vary depending on the specific matrix and the analytical instrumentation used.

Visualizations

QuPPe_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 10g of Sample Homogenize->Weigh Spike Spike with Internal Standard Weigh->Spike AddSolvent Add 10mL Acidified Methanol Shake Vortex/Shake (1 min) AddSolvent->Shake Centrifuge Centrifuge (5 min) Shake->Centrifuge Filter Filter Supernatant (0.22 µm) LCMS LC-MS/MS Analysis Filter->LCMS

Caption: QuPPe experimental workflow for this compound extraction.

The QuPPe method provides a robust and efficient workflow for the extraction of this compound from a variety of food matrices. Its simplicity and speed make it an ideal choice for laboratories performing routine monitoring of polar pesticide residues. The use of isotopically labeled internal standards and appropriate analytical instrumentation ensures accurate and reliable quantification.

References

Application Notes & Protocols for the Validated Method of N-acetylglyphosate in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylglyphosate is a primary metabolite of glyphosate (B1671968), the most widely used broad-spectrum herbicide.[1][2] Regulatory bodies in various countries now consider this compound in the residue definition for determining glyphosate tolerance levels in food commodities.[2][3] Therefore, a robust and validated analytical method for the quantification of this compound in produce is crucial for food safety monitoring and regulatory compliance.

These application notes provide a detailed protocol for a validated method for the determination of this compound in various produce matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is based on established and validated techniques to ensure accuracy, precision, and reliability of results.[1][4]

Analytical Principle

The method involves an aqueous extraction of this compound from the produce sample, followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS operating in the negative ionization mode.[1] Quantification is achieved using an internal standard and a matrix-matched calibration curve.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC-grade water, acetonitrile, and methanol (B129727).

  • Reagents: Acetic acid, ethylenediaminetetraacetic acid disodium (B8443419) salt (Na2EDTA), and formic acid.

  • Standards: this compound analytical standard and a suitable stable isotopically labeled internal standard (e.g., this compound-13C2,15N).

  • Solid Phase Extraction (SPE): Oasis HLB cartridges or equivalent.

  • Consumables: Polypropylene (B1209903) centrifuge tubes (50 mL), volumetric flasks, and autosampler vials. It is recommended to use plastic consumables whenever possible to prevent the adhesion of analytes to glass surfaces.[1]

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of this compound and the internal standard in HPLC-grade water.

  • Intermediate Standard Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in HPLC-grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of the internal standard in HPLC-grade water.

Sample Preparation
  • Homogenization: Homogenize a representative portion of the produce sample (e.g., 10 g) using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of the extraction solution (50 mM acetic acid and 10 mM EDTA in water).[1]

    • Add a known amount of the internal standard spiking solution.

    • Vortex for 1 minute and shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (Solid Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

    • Load 1 mL of the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 5 mL of HPLC-grade water.

    • Elute the analytes with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar compounds, such as a Torus DEA column or a porous graphitic carbon column.[3][5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from matrix interferences.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard. The specific transitions should be optimized for the instrument being used.

Data Presentation

The following tables summarize the expected quantitative data from the method validation, demonstrating its performance across various produce matrices.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
This compound510

Table 2: Recovery and Precision Data for this compound in Various Produce

MatrixSpiking Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD, %)
Corn20125[1]< 15
250122[1]< 15
Olive Oil25065[1]< 20
Soybeans5095< 10
Carrots5098< 10
Oranges5092< 15

Note: Recovery values between 70-120% are generally considered acceptable.[1] Difficult matrices like high-oil content produce may show lower recoveries.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Produce Sample Extraction 2. Aqueous Extraction (Water, Acetic Acid, EDTA) Homogenization->Extraction Centrifugation 3. Centrifuge Extraction->Centrifugation SPE_Cleanup 4. Solid Phase Extraction (SPE) Cleanup Centrifugation->SPE_Cleanup Evaporation 5. Evaporate to Dryness SPE_Cleanup->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis (Negative ESI, MRM) Reconstitution->LC_MSMS Quantification 8. Quantification (Internal Standard & Matrix-Matched Curve) LC_MSMS->Quantification

Caption: Experimental workflow for this compound analysis.

Signaling Pathway Context

While this compound is a metabolite of glyphosate, it is formed in glyphosate-resistant crops that contain a glyphosate N-acetyltransferase (GAT) gene. This enzyme acetylates glyphosate, rendering it non-toxic to the plant. The primary mode of action of glyphosate itself is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants. N-acetylation prevents this inhibition.

signaling_pathway Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT Acetylation EPSPS EPSPS Enzyme (Shikimate Pathway) Glyphosate->EPSPS Inhibition N_acetylglyphosate This compound (Inactive) GAT->N_acetylglyphosate Aromatic_Amino_Acids Aromatic Amino Acids (Plant Growth) EPSPS->Aromatic_Amino_Acids

Caption: Glyphosate metabolism in resistant crops.

References

Troubleshooting & Optimization

improving N-acetylglyphosate recovery in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylglyphosate and related polar pesticides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges in achieving high recovery rates in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Problem: Low or No Recovery of this compound

Low recovery is a frequent challenge, often stemming from the compound's high polarity and its interactions within the sample matrix.

  • Potential Cause 1: Matrix Effects & Metal Chelation this compound, glyphosate (B1671968), and its primary metabolite AMPA are prone to forming complexes with divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺) naturally present in many matrices.[1] This chelation can lead to poor extraction efficiency and signal suppression in the mass spectrometer.[2][3]

    • Solution:

      • Add a Chelating Agent: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) into your extraction solvent.[1] The addition of EDTA has been shown to dramatically increase recovery rates in challenging matrices like milk and sesame by binding to metal ions, which prevents them from complexing with the target analytes.[1]

      • Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components.[2]

      • Dilute the Sample: A simple dilution of the final extract can reduce the concentration of interfering matrix components and mitigate ion suppression.[2][3]

  • Potential Cause 2: Inefficient Extraction The strong binding of this compound to matrix components, especially in soil and sediment, can result in incomplete extraction.

    • Solution:

      • Optimize Extraction pH: For soil matrices, use a high-pH extraction solution, such as 0.1 M potassium hydroxide (B78521) (KOH), to release the analyte from soil particles.[2][4]

      • Increase Extraction Energy: Employ techniques like vigorous shaking or sonication to improve the release of the analyte from the sample matrix.[2]

  • Potential Cause 3: Poor Chromatographic Peak Shape Interactions with metal components within the LC system (e.g., stainless steel tubing, frits) can lead to peak tailing or splitting.[2][3]

    • Solution:

      • Passivate the LC System: Flush the LC system with a solution of a strong chelating agent, such as medronic acid, to remove metal ions that can interact with the analyte.[3]

      • Select an Appropriate Column: For underivatized analysis, use columns designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC), Porous Graphitic Carbon (PGC), or anion-exchange columns.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What are typical recovery rates for this compound and related compounds?

Recovery rates are highly dependent on the matrix, extraction method, and analytical technique. However, with optimized methods, recoveries between 70% and 120% are generally considered acceptable for regulatory purposes.[5][7] In complex matrices without optimization, recoveries can be much lower. For example, one study noted that adding EDTA to milk samples increased glyphosate and AMPA recovery from as low as 18-29% to 93%.[1]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

Matrix effects, which cause ion suppression or enhancement, are a major challenge.[2][3][5] Key strategies include:

  • Improved Sample Cleanup: Utilize Solid Phase Extraction (SPE) to remove interfering components before injection.[2][3]

  • Dilution: Diluting the sample extract is a simple and effective way to reduce matrix effects.[2][3]

  • Isotope-Labeled Internal Standards: Use an isotopically labeled internal standard for this compound. This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the native analyte.[2]

  • Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from co-eluting matrix components.

Q3: Is derivatization necessary for this compound analysis?

Derivatization is not strictly necessary but is a common strategy to improve chromatographic retention on standard C18 columns and enhance sensitivity. A widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl).[3] However, direct analysis without derivatization is possible and preferred in some methods to reduce sample preparation time.[8] Direct analysis typically requires specialized columns like HILIC or PGC.[2][6] Note that some derivatization agents like FMOC-Cl cannot be used for N-acetyl metabolites.[9]

Q4: What type of analytical column is best for this compound?

The choice of column depends on whether the analyte has been derivatized.

  • For Derivatized Analytes (e.g., with FMOC): A standard C18 reversed-phase column is suitable.[2]

  • For Underivatized (Native) Analytes: The high polarity of this compound requires alternative stationary phases. Recommended options include:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[2][5]

    • Porous Graphitic Carbon (PGC) columns.[5][6]

    • Ion-Exchange Chromatography (IC) columns, often coupled with MS (IC-MS/MS), which show excellent performance.[5][6]

Quantitative Data Summary

The following tables summarize recovery data from various studies, highlighting the impact of different methodologies and matrices.

Table 1: Impact of EDTA on Analyte Recovery in Various Food Matrices

AnalyteMatrixRecovery without EDTARecovery with EDTA
GlyphosateMilk29%93%
AMPAMilk18%93%
This compoundSesame<70%>70%
This compoundWheat<70%>70%

Data synthesized from a study on the QuPPe method.[1]

Table 2: Validated Method Performance in Different Biological Matrices

AnalyteMatrixRecovery RangePrecision (RSD)
This compoundPlasma/Serum86-108%<20%
This compoundUrine93-120%<20%
This compoundAnimal Feed91-115%<20%
This compoundStomach Content92-110%<20%

Data from a validated micro-LC-MS/MS method using internal standards.[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil

This protocol is adapted for the extraction of polar pesticides from complex soil matrices.

  • Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard: Fortify the sample with an appropriate isotopically labeled internal standard.

  • Extraction:

    • Add 20 mL of 0.1 M potassium hydroxide (KOH) solution.[2]

    • Cap the tube securely and shake vigorously on a mechanical shaker for 1 hour.[2]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil particles.[2]

  • pH Adjustment: Transfer the supernatant to a new tube and adjust the pH as needed for the subsequent cleanup or analytical step.

  • Cleanup (Optional but Recommended): Perform a Solid Phase Extraction (SPE) cleanup to remove interfering matrix components.

  • Analysis: Reconstitute the final extract in a suitable solvent (e.g., initial mobile phase) for LC-MS/MS analysis.[2]

Protocol 2: Extraction from Aqueous Matrices using the QuPPe Method with EDTA

This protocol is a general approach for food and water samples, modified to improve recovery.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction Solvent Preparation: Prepare an extraction solution of methanol (B129727) containing 1% formic acid and EDTA.

  • Extraction:

    • Add 10 mL of the extraction solvent to the sample.

    • Shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, then shake again to induce phase separation.

  • Centrifugation: Centrifuge at high speed (e.g., 5000 rpm) for 5 minutes.

  • Final Extract: An aliquot of the supernatant (methanol phase) is taken, diluted if necessary, and is ready for LC-MS/MS analysis.

Visualized Workflows and Logic

The following diagrams illustrate key workflows for troubleshooting and sample preparation.

Troubleshooting_Workflow start Start: Low this compound Recovery matrix_effects Potential Cause: Matrix Effects / Chelation? start->matrix_effects extraction_ineff Potential Cause: Inefficient Extraction? matrix_effects->extraction_ineff No add_edta Solution: Add EDTA to extraction solvent matrix_effects->add_edta Yes cleanup_issue Potential Cause: Poor Cleanup? extraction_ineff->cleanup_issue No optimize_ph Solution: Optimize Extraction pH (e.g., high pH for soil) extraction_ineff->optimize_ph Yes optimize_spe Solution: Optimize SPE Protocol cleanup_issue->optimize_spe Yes end End: Recovery Improved cleanup_issue->end No matrix_match Solution: Use Matrix-Matched Standards add_edta->matrix_match dilute Solution: Dilute Final Extract matrix_match->dilute dilute->end sonicate Solution: Increase Extraction Energy (e.g., sonicate) optimize_ph->sonicate sonicate->end optimize_spe->end

Caption: Troubleshooting workflow for low this compound recovery.

Sample_Prep_Workflow start Sample (e.g., Soil, Food) extraction 1. Extraction (e.g., High pH KOH or Methanol + EDTA) start->extraction centrifuge 2. Centrifugation (Separate Solids) extraction->centrifuge cleanup 3. Cleanup (e.g., SPE) centrifuge->cleanup analysis 4. LC-MS/MS Analysis cleanup->analysis

Caption: General sample preparation workflow for complex matrices.

References

reducing matrix effects in N-acetylglyphosate LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of N-acetylglyphosate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing poor peak shape, low signal intensity, or complete signal loss for this compound?

Possible Causes & Solutions:

  • Analyte Interaction with Metal Surfaces: this compound, being a phosphorylated compound, can chelate with metal ions (e.g., Fe++) present in stainless steel components of the LC system, such as the column hardware, frits, and tubing. This interaction can lead to peak tailing, reduced recovery, and ion suppression.[1]

    • Solution: Employ metal-free or PEEK-lined LC columns and tubing to minimize these interactions.[1]

  • Ion Suppression from Co-eluting Matrix Components: Components in the sample matrix can co-elute with this compound and compete for ionization in the MS source, leading to a suppressed signal.

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient, mobile phase composition, or consider an alternative column chemistry (e.g., HILIC, mixed-mode) to separate the analyte from interfering matrix components.

      • Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS to remove matrix interferences before analysis.

      • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.[2]

  • Inadequate LC-MS/MS Parameters: Suboptimal instrument settings can lead to poor sensitivity.

    • Solution: Ensure that the MS source parameters (e.g., gas flows, temperatures, voltages) and MRM transitions are optimized for this compound.

Question 2: My results are inconsistent and show high variability between replicate injections and different samples. What could be the cause?

Possible Causes & Solutions:

  • Variable Matrix Effects: The composition of the matrix can vary significantly from sample to sample, leading to inconsistent levels of ion suppression or enhancement.

    • Solution:

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS for this compound will co-elute and experience similar ionization effects as the analyte, allowing for accurate and precise quantification based on the analyte-to-IS peak area ratio.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrants and the unknown samples.[3]

  • Insufficient Sample Cleanup: Inconsistent removal of matrix components can lead to variable results.

    • Solution: Standardize and validate the sample preparation protocol to ensure consistent performance. Techniques like SPE offer a more controlled cleanup compared to simple protein precipitation.

Question 3: I am seeing significant signal suppression. How can I identify the source of the interference and mitigate it?

Possible Causes & Solutions:

  • Identifying the Source of Suppression:

    • Post-Column Infusion Experiment: This technique helps to identify the retention time regions where matrix components are causing ion suppression. A solution of the analyte is continuously infused into the MS source post-column while a blank matrix extract is injected. Dips in the analyte's signal indicate the retention times of interfering compounds.

  • Mitigation Strategies:

    • Optimized Sample Preparation: The most effective approach is to remove the interfering components during sample preparation.

      • Solid Phase Extraction (SPE): Utilize SPE cartridges with sorbents that effectively retain the analyte while allowing interfering compounds to be washed away. Oasis HLB and mixed-mode cation exchange cartridges have been shown to be effective for polar compounds like glyphosate (B1671968) and its metabolites.

      • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various food matrices and can be adapted for this compound.[4][5]

    • Chromatographic Adjustments: Modify the LC method to chromatographically resolve this compound from the interfering peaks identified in the post-column infusion experiment.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of ionization efficiency of a target analyte by the presence of co-eluting components from the sample matrix.[6][7] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), affecting the accuracy, precision, and sensitivity of the analysis.[7]

Q2: How is the matrix effect quantitatively evaluated?

A2: The matrix effect can be calculated by comparing the peak response of an analyte in a standard solution prepared in a pure solvent to the response of the analyte spiked into a blank matrix extract at the same concentration (post-extraction spike).[1][8] The formula is: Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 A negative value indicates ion suppression, while a positive value indicates ion enhancement.[1]

Q3: What are the primary strategies to reduce matrix effects for this compound?

A3: The primary strategies can be categorized as follows:

  • Effective Sample Preparation: To remove interfering matrix components using techniques like Solid Phase Extraction (SPE) or QuEChERS.

  • Optimized Chromatography: To separate the analyte from matrix components.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard is crucial for compensating for matrix effects that cannot be eliminated.

  • Matrix-Matched Calibration: To normalize the response between standards and samples.

Q4: Which SPE sorbent is best for this compound?

A4: For polar compounds like this compound, reversed-phase sorbents like Oasis HLB are commonly used.[9][10] Mixed-mode sorbents, which combine reversed-phase and ion-exchange properties (e.g., Oasis MCX for cation exchange), can offer enhanced selectivity and cleanup for certain matrices.[11] The optimal sorbent may depend on the specific sample matrix.

Q5: Can derivatization help in reducing matrix effects for this compound?

A5: Derivatization with reagents like FMOC-Cl (9-fluorenylmethyl chloroformate) can increase the hydrophobicity of this compound.[12] This allows for stronger retention on reversed-phase columns and can facilitate a more effective cleanup using SPE, thereby reducing matrix effects. However, derivatization adds an extra step to the workflow and requires careful optimization. It is important to note that some derivatization methods, such as those using FMOC, may not be suitable for N-acetylated metabolites.[13]

Quantitative Data Summary

The following tables summarize quantitative data on recovery and matrix effects for this compound and related compounds using different sample preparation methods.

Table 1: Recovery of this compound in Various Food Matrices using an Aqueous Extraction followed by Oasis HLB Cleanup

MatrixSpiking Level (ng/g)Average Recovery (%)
Corn20129
250122
Olive Oil25068
Orange2085-115
Avocado20-50070-120
Carrot20-50070-120
Egg20-50070-120
Tea20125

Data compiled from a single laboratory validation study by the FDA. High variability was noted for this compound in orange and olive oil matrices.

Table 2: Matrix Effects for Glyphosate and its Metabolites in Urine Using SPE Cleanup

AnalyteMatrix Effect (%)
Glyphosate-14.4
AMPA+13.2
Glufosinate (B12851)+22.2

Data from a study on human urine analysis where a mixed-mode strong cation-exchange (Oasis MCX) SPE cleanup was found to significantly reduce matrix effects.[14] A negative value indicates ion suppression, and a positive value indicates ion enhancement.

Table 3: Comparison of Matrix Effects for Glyphosate and AMPA in Different Matrices using IC-MS/MS and LC-MS/MS

AnalyteMatrixIC-MS/MS (AS19 Column) Matrix Effect (%)LC-MS/MS (HILIC Column) Matrix Effect (%)LC-MS/MS (PGC Column) Matrix Effect (%)
GlyphosateSoybean-22-25 to -50> -50
Wheat-15-25 to -50-25 to -50
Spinach-10-25 to -50> -50
AMPASoybean-23 to -53-13 to -91-7 to -93
Wheat-23 to -53-13 to -91-7 to -93
Spinach-23 to -53-13 to -91-7 to -93

This table illustrates the variability of matrix effects depending on the analytical technique and the matrix. The data shows that for these polar analytes, IC-MS/MS can sometimes offer more consistent (though not absent) matrix effects compared to LC-MS/MS with different columns.[15] All extracts were diluted fivefold.

Experimental Protocols

Protocol 1: Aqueous Extraction with Oasis HLB SPE Cleanup for Food Matrices

This protocol is adapted from a validated FDA method for the analysis of glyphosate and its metabolites in various food commodities.

  • Sample Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of a stable isotope-labeled internal standard solution.

    • Add 25 mL of an extraction solvent consisting of 50 mM acetic acid and 10 mM EDTA in water.

    • Shake vigorously for 10 minutes.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol (B129727) followed by 3 mL of the extraction solvent.

    • Load approximately 2 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Collect the eluate.

  • Final Preparation:

    • Filter the collected eluate through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: QuEChERS-based Extraction for Plant-based Food Matrices

This is a general QuEChERS protocol that can be adapted for this compound analysis.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid).

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, or a combination depending on the matrix).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned-up supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Derivatization with FMOC-Cl followed by SPE

This protocol is for derivatizing this compound to improve its chromatographic retention and facilitate cleanup.

  • Sample Extraction: Extract the sample using an appropriate aqueous buffer (e.g., borate (B1201080) buffer).

  • Derivatization:

    • To the extract, add a solution of FMOC-Cl in acetonitrile.

    • Adjust the pH to alkaline conditions (e.g., pH 9 with borate buffer) to facilitate the reaction.

    • Allow the reaction to proceed at room temperature.

  • Cleanup:

    • Acidify the reaction mixture to quench the reaction.

    • Perform a liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) to remove excess FMOC-Cl.

    • Load the aqueous layer onto a conditioned reversed-phase SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge to remove interferences.

    • Elute the derivatized analyte with an appropriate solvent (e.g., methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Matrix_Effects cluster_start Start: Analytical Issue cluster_investigation Initial Investigation cluster_matrix_effect Matrix Effect Evaluation cluster_solutions Solutions Start Poor Peak Shape, Low/Variable Signal for this compound Check_System Verify LC-MS/MS System Performance (e.g., with standards in solvent) Start->Check_System System_OK System OK? Check_System->System_OK Quantify_ME Quantify Matrix Effect (Post-extraction spike) System_OK->Quantify_ME Yes Final_Analysis Re-validate and Analyze Samples System_OK->Final_Analysis No, Fix System ME_Significant Significant ME (>20%)? Quantify_ME->ME_Significant Optimize_Cleanup Optimize Sample Preparation (SPE, QuEChERS, Derivatization) ME_Significant->Optimize_Cleanup Yes Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Significant->Use_SIL_IS No, but variability is high Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chroma Optimize_Chroma->Use_SIL_IS Matrix_Match Use Matrix-Matched Calibration Use_SIL_IS->Matrix_Match Matrix_Match->Final_Analysis

Caption: Workflow for troubleshooting matrix effects in this compound LC-MS/MS analysis.

Sample_Prep_Workflow cluster_sample Sample cluster_extraction Extraction cluster_cleanup Cleanup Strategy cluster_analysis Analysis Sample Homogenized Sample (e.g., Food, Soil, Biological Fluid) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Extraction Aqueous or Solvent Extraction Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Cleanup_Choice Select Cleanup Method Centrifuge->Cleanup_Choice SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB, Mixed-Mode) Cleanup_Choice->SPE High Selectivity Needed QuEChERS QuEChERS (Extraction + d-SPE) Cleanup_Choice->QuEChERS High Throughput Needed Derivatization Derivatization (e.g., FMOC-Cl) + SPE Cleanup Cleanup_Choice->Derivatization Improved Retention/Sensitivity Needed LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS->LCMS Derivatization->LCMS

Caption: Decision workflow for selecting a sample preparation strategy.

References

Technical Support Center: Optimizing Chromatographic Separation of Glyphosate and N-Acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of glyphosate (B1671968) and its metabolite, N-acetylglyphosate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of glyphosate and this compound.

1. Poor Peak Shape (Tailing, Broadening, or Splitting)

  • Question: My glyphosate and/or this compound peaks are tailing or broad. What are the potential causes and solutions?

  • Answer: Poor peak shape for these polar, anionic compounds is a frequent challenge. The primary causes and troubleshooting steps are outlined below:

    • Metal Contamination: Glyphosate and its metabolites are strong metal chelators. Trace metal ions (especially iron) in the sample, mobile phase, or HPLC system (tubing, frits, column) can interact with the analytes, leading to severe peak tailing.[1][2]

      • Solution:

        • System Passivation: Passivate the entire HPLC system, including the column, by flushing with a solution of ethylenediaminetetraacetic acid (EDTA). A common procedure involves eluting with 40 mM EDTA overnight at a low flow rate.[2]

        • Add EDTA to Mobile Phase/Sample: Incorporate a low concentration of EDTA into your mobile phase or sample diluent to chelate metal ions and prevent their interaction with the analytes.[2][3][4][5] Concentrations around 1% in the reaction mixture for derivatization have been shown to be effective.[4][5]

        • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from metal contaminants.

    • Inappropriate Column Chemistry: Standard reversed-phase columns (e.g., C18) are often not ideal for retaining and separating these highly polar compounds without derivatization, leading to poor peak shape.[6][7]

      • Solution:

        • Alternative Columns: Consider columns specifically designed for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Weak Anion Exchange (WAX) columns.[6] Some studies have also found C6-Phenyl columns to provide good performance.[8] For ion chromatography, a Dionex IonPac AS19 column with KOH elution has been used successfully.[6]

        • Derivatization: If using reversed-phase chromatography, pre-column derivatization with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can improve retention and peak shape by making the analytes more hydrophobic.[4][6]

    • Secondary Silanol (B1196071) Interactions: Residual active silanol groups on silica-based columns can interact with the phosphate (B84403) group of glyphosate, causing peak tailing.

      • Solution:

        • End-capped Columns: Use a well-end-capped reversed-phase column.

        • Mobile Phase Additives: Add a competing base or a different buffer to the mobile phase to minimize silanol interactions. Adjusting the pH can also help.

2. Low or No Analyte Response

  • Question: I am not seeing a peak for glyphosate or this compound, or the response is very low. What should I check?

  • Answer: A lack of response can stem from issues with the sample preparation, derivatization (if used), or the analytical instrument.

    • Derivatization Failure (for FMOC-Cl methods):

      • Incorrect pH: The derivatization reaction with FMOC-Cl requires alkaline conditions, typically a pH of 9, often maintained with a borate (B1201080) buffer.[4][6]

      • Reagent Degradation: The FMOC-Cl reagent can degrade. Ensure it is fresh and has been stored correctly.[4]

      • Metal Interference: As mentioned, metal ions can chelate glyphosate and prevent efficient derivatization. The addition of EDTA is crucial.[4][5]

      • Reaction Time and Temperature: Ensure the derivatization reaction has sufficient time and is at the appropriate temperature as specified in the method.[4] A 4-hour derivatization period at 40°C in the dark is a common starting point.[4]

    • Analyte Loss During Sample Preparation:

      • Matrix Effects: Components in the sample matrix can interfere with extraction and lead to low recovery.[3] The QuPPe (Quick Polar Pesticides) method is often used, and the addition of EDTA to the extraction solvent can significantly improve recovery rates for glyphosate, especially in complex matrices like milk.[3]

      • Adsorption: Glyphosate can adsorb to glass surfaces. Silanizing glassware can help minimize this loss.[9]

    • Instrumental Issues:

      • Detector Settings: If using UV detection after derivatization, ensure the correct wavelength is being monitored. For fluorescence detection, check the excitation and emission wavelengths. For mass spectrometry, verify the parent and daughter ions and other MS parameters.[6]

      • Column Clogging: A blocked column or frit can prevent the sample from reaching the detector. Check system pressure.

3. Poor Resolution Between Glyphosate and Other Components

  • Question: I cannot separate the glyphosate peak from this compound or other matrix components. How can I improve resolution?

  • Answer: Achieving good resolution requires optimizing the chromatographic conditions.

    • Mobile Phase Composition:

      • Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

      • Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase.[10]

      • pH Adjustment: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase, thereby influencing retention and selectivity.[10]

    • Column Choice:

      • Different Selectivity: If resolution is still an issue, try a column with a different stationary phase chemistry (e.g., switch from a C18 to a phenyl-hexyl or a HILIC column).[8]

    • Temperature:

      • Column Temperature: Increasing the column temperature can sometimes improve peak shape and may alter selectivity, potentially improving resolution.[11]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for glyphosate and this compound analysis?

A1: Not necessarily. While derivatization with reagents like FMOC-Cl is a common and effective strategy, especially for HPLC with UV or fluorescence detection, other methods can be used without derivatization.[6][12] These include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for separating highly polar compounds like underivatized glyphosate.[6]

  • Ion Chromatography (IC): IC can be used to separate these ionic compounds, often coupled with conductivity detection or mass spectrometry.[7][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Modern LC-MS/MS systems can often detect underivatized glyphosate and this compound with sufficient sensitivity and selectivity, though chromatographic challenges like poor retention on reversed-phase columns still need to be addressed.[8]

Q2: What is the purpose of adding EDTA to the sample or mobile phase?

A2: Glyphosate and its metabolites contain phosphonic and carboxylic acid groups that can strongly chelate metal ions.[3][15] These metal ions can be present in the sample matrix or leach from the HPLC system. This chelation can lead to several problems, including poor recovery during sample extraction, inefficient derivatization, and poor chromatographic peak shape (tailing).[2][3][4] EDTA is a strong chelating agent that binds to these metal ions, preventing them from interacting with the analytes and thereby improving the overall analytical performance.[3][5]

Q3: What are typical column dimensions and mobile phases used for these separations?

A3: The choice of column and mobile phase is highly dependent on the analytical technique being used.

Technique Typical Column Typical Mobile Phase Detection
RP-HPLC (with FMOC Derivatization) C18, 4.6 x 250 mm, 5 µm[11]A: Ammonium acetate (B1210297) bufferB: Acetonitrile (B52724) (ACN)[11]Fluorescence or UV[5]
Ion Chromatography Dionex IonPac AS19[6]Potassium hydroxide (B78521) (KOH) gradient[6]Suppressed Conductivity or MS[7]
HILIC ZIC-HILIC, 100 x 2.1 mm, 3.5 µm[12]A: Ammonium formate (B1220265) in waterB: AcetonitrileMS/MS[12]

Q4: How can I improve the recovery of glyphosate and this compound from complex matrices?

A4: Low recovery is often due to the strong interaction of these polar analytes with matrix components.

  • Extraction Solvent: The choice of extraction solvent is critical. The QuPPe method, which uses a water/methanol mixture, is a common starting point.[6]

  • Addition of EDTA: As with improving chromatography, adding EDTA during the extraction step can dramatically increase recovery rates by preventing the formation of metal-analyte complexes. For example, in milk samples, adding EDTA increased glyphosate recovery from 29% to 93%.[3]

  • pH Adjustment: Adjusting the pH of the extraction solvent can also improve recovery. For soil samples, extraction with a basic solution (e.g., NaOH 0.1 M) has shown good recoveries for glyphosate.[9]

Experimental Protocols & Visualizations

Protocol 1: HPLC with Pre-column FMOC Derivatization and Fluorescence Detection

This protocol is a generalized procedure based on common practices for the analysis of glyphosate.

  • Sample Preparation (Aqueous Sample):

    • To 5 mL of the water sample, add 0.1 g of disodium (B8443419) tetraborate (B1243019) (borax) and heat briefly at 60°C to dissolve.[16]

    • Add a solution of EDTA to a final concentration of 1% (w/v).[5]

    • Add a freshly prepared solution of FMOC-Cl in acetonitrile to a final concentration of 2.5 mM.[4][5]

    • Vortex the mixture.

    • Incubate the reaction at 40°C for 4 hours in the dark.[4]

    • Stop the reaction by adding a small amount of acid (e.g., phosphoric acid).[4]

    • The sample is now ready for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Mobile Phase A: 5 mM Ammonium Acetate Buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 25%), ramp up to elute the derivatized analytes, and then increase to 100% B to wash the column.[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[11]

    • Detector: Fluorescence Detector (Excitation: ~260 nm, Emission: ~315 nm for FMOC derivatives).

Visualizations

Workflow for Glyphosate Analysis via FMOC Derivatization cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Aqueous Sample Add_Buffer_EDTA Add Borate Buffer (pH 9) & 1% EDTA Solution Sample->Add_Buffer_EDTA Add_FMOC Add FMOC-Cl in Acetonitrile Add_Buffer_EDTA->Add_FMOC React Incubate (e.g., 40°C, 4h) Add_FMOC->React Stop_Rxn Stop Reaction (e.g., add acid) React->Stop_Rxn Inject Inject into HPLC Stop_Rxn->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect Fluorescence Detection Separate->Detect Data Data Acquisition & Processing Detect->Data

Caption: Experimental workflow for glyphosate analysis using FMOC derivatization.

Troubleshooting Low Derivatization Efficiency action_node action_node start_node Low/No Derivatized Analyte Peak q1 Is reaction pH ~9 with borate buffer? start_node->q1 end_node Problem Solved a1 Adjust pH to 9 using borate buffer q1->a1 No q2 Was EDTA added to the reaction? q1->q2 Yes a1->q2 a2 Add 1% EDTA to chelate interfering metals q2->a2 No q3 Is the FMOC-Cl reagent fresh? q2->q3 Yes a2->q3 a3 Prepare a fresh solution of FMOC-Cl q3->a3 No q4 Are reaction time and temperature optimized? q3->q4 Yes a3->q4 q4->end_node Yes a4 Optimize conditions (e.g., 40°C, 4 hours) q4->a4 No a4->end_node

Caption: Decision tree for troubleshooting low FMOC derivatization efficiency.

References

Technical Support Center: N-acetylglyphosate Analysis Without Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylglyphosate (NAG) without derivatization. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the direct analysis of this compound.

Question: Why am I observing poor or no retention of this compound on my reversed-phase (e.g., C18) column?

Answer:

This compound is a highly polar and ionic compound, which limits its interaction with nonpolar stationary phases like C18.[1][2] This results in little to no retention and elution in or near the solvent front.

Troubleshooting Steps:

  • Column Selection: Switch to a column with a different retention mechanism. Recommended options include:

    • Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb™): These columns are effective for retaining polar compounds.[3][4][5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are designed to retain polar analytes.[1] However, they can sometimes exhibit issues with selectivity and peak splitting for this compound.[6]

    • Mixed-Mode Columns: Columns that combine ion-exchange and HILIC or reversed-phase characteristics can provide balanced retention.[7] A Torus DEA Column has shown excellent chromatographic performance for glyphosate (B1671968) and its metabolites.[2]

  • Mobile Phase Modification: While less effective for C18 columns with highly polar analytes, ensure your mobile phase is optimized for the alternative column you choose. For PGC or HILIC columns, typical mobile phases involve a high percentage of an organic solvent (like acetonitrile) with a small amount of aqueous buffer.

Question: My this compound peak is broad and shows significant tailing. What could be the cause?

Answer:

Peak broadening and tailing for this compound are often caused by its ability to chelate with metal ions present in the LC system, including the stainless steel components of the instrument and column frit.[8]

Troubleshooting Steps:

  • System Passivation: Before analysis, passivate the LC system to minimize metal chelation. This can be achieved by injecting a solution of a strong chelating agent like medronic acid or phosphoric acid to coat the active sites.[5][8][9]

  • Use of Additives in Mobile Phase: Incorporate a weak chelating agent, such as ethylenediaminetetraacetic acid (EDTA), into the mobile phase to compete with this compound for metal binding sites.[10]

  • Inert Flow Path: If possible, use an LC system with a biocompatible or metal-free flow path (e.g., PEEK tubing and components) to reduce metal interactions.

  • Plastic Consumables: Use plastic vials and containers for sample and standard preparation, as this compound can adhere to glass surfaces.[10]

Question: I am experiencing significant ion suppression and poor sensitivity in my LC-MS/MS analysis. How can I improve this?

Answer:

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to reduced signal intensity.[11]

Troubleshooting Steps:

  • Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[3][10] For complex matrices, a more rigorous cleanup may be necessary.

  • Chromatographic Separation: Optimize your chromatography to separate this compound from the bulk of the matrix components. A longer column or a modified gradient elution program may be required.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration below the limit of detection.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.[10]

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for matrix effects and variations in instrument response.[10][12]

  • Ion Source Optimization: Ensure that the mass spectrometer's ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for this compound to maximize its ionization efficiency.[13]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: While derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) has been a common approach to improve the chromatographic retention and sensitivity of glyphosate and its primary metabolite AMPA, it is not suitable for N-acetylated metabolites like this compound.[2] Direct analysis methods without derivatization are available and are often preferred to avoid the extra sample preparation steps and potential for variability.[3][14][15][16]

Q2: What type of analytical column is best suited for direct this compound analysis?

A2: Due to its high polarity, conventional C18 columns are not suitable.[1] The choice of column depends on the specific matrix and analytical setup. Porous graphitic carbon (PGC) columns, such as the Hypercarb, have demonstrated good performance by providing sufficient retention for polar compounds like this compound.[3][4][5] HILIC and mixed-mode columns are also viable alternatives that employ different retention mechanisms to retain polar analytes.[6][7]

Q3: What are the typical mobile phases used for the direct analysis of this compound?

A3: The mobile phase composition is highly dependent on the type of column used. For PGC columns, a common mobile phase consists of acidified water (e.g., with formic acid) and an organic modifier like acetonitrile.[3] For HILIC columns, the mobile phase typically contains a high percentage of organic solvent (e.g., 80-95% acetonitrile) with an aqueous buffer.

Q4: How can I minimize the risk of analyte loss due to adsorption?

A4: this compound can adsorb to active sites in the LC system and on glassware.[10][14] To mitigate this, it is recommended to passivate the LC system with a chelating agent before analysis.[9] Additionally, using plastic autosampler vials and sample containers instead of glass can prevent adsorption during sample storage and analysis.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on the direct analysis of this compound and related compounds.

Table 1: Limits of Quantification (LOQs) for this compound in Various Matrices

MatrixLOQAnalytical Method
Adipose tissue, liver, eggs, milk, honey0.025 to 0.2 mg/kgLC-MS/MS with Hypercarb column
Soybean0.02 mg/kgLC-MS/MS after solid-phase analytical derivatization
Water< 0.03 µg/LLC/TQ
Liquid samples (plasma/serum/urine)0.00005 mg/LmicroLC-MS/MS with Hypercarb column
Solid samples (grain, feed, stomach content)0.0001 mg/kgmicroLC-MS/MS with Hypercarb column

Table 2: Recovery Percentages for this compound in Spiked Samples

MatrixSpiking LevelRecovery (%)
Various foods of animal originNot specified85 - 110
Corn20 and 250 ng/gHigh (value not specified)
Olive Oil250 ng/gLow (value not specified)
Various foods20, 50, 250, 500 ng/gMost within 70-120
Oatmeal0.05 and 1 mg/kg85 - 130
Plasma/SerumNot specified86 - 108
UrineNot specified93 - 120
FeedNot specified91 - 115
Stomach/Gizzard/Intestinal ContentNot specified92 - 110

Experimental Protocols

Below is a representative experimental protocol for the direct analysis of this compound in a food matrix using LC-MS/MS. This is a generalized protocol, and specific parameters may need to be optimized for your particular application and instrumentation.

Objective: To quantify this compound in a food sample without derivatization.

Materials:

  • Homogenized food sample

  • HPLC-grade water with 1% formic acid (v/v)

  • Dichloromethane (B109758) (for fat-containing matrices)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • This compound analytical standard

  • Stable isotope-labeled internal standard for this compound

  • LC-MS/MS system

Sample Preparation (based on a method for foods of animal origin[3]):

  • Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add the internal standard solution.

  • Add 10 mL of 1% formic acid in water.

  • Vortex for 1 minute and shake for 30 minutes.

  • For fatty matrices like milk and adipose tissue, add 10 mL of dichloromethane and centrifuge. Collect the aqueous upper layer.

  • For matrices like liver and eggs, perform SPE cleanup using a mixed cation exchange sorbent.

  • Filter the final extract through a 0.22 µm filter into a plastic autosampler vial.

LC-MS/MS Analysis (example conditions using a Hypercarb column[3]):

  • LC Column: Hypercarb (e.g., 100 x 2.1 mm, 5 µm)

  • Mobile Phase A: Water with 1.2% formic acid

  • Mobile Phase B: Acetonitrile with 0.5% formic acid

  • Gradient:

    • 0-4.5 min: 0-2% B

    • 4.5-6 min: Hold at 2% B

    • 6-7 min: Return to 0% B

    • 7-10 min: Re-equilibration at 0% B

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two transitions for this compound for confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample extraction Extraction with Acidified Water sample->extraction cleanup Cleanup (e.g., LLE or SPE) extraction->cleanup filtration Filtration cleanup->filtration injection Injection onto LC filtration->injection separation Chromatographic Separation (e.g., Hypercarb Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification confirmation Confirmation via Ion Ratios detection->confirmation

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_retention Poor Retention cluster_peakshape Poor Peak Shape cluster_sensitivity Poor Sensitivity start Analytical Issue Observed issue1 Poor or No Retention start->issue1 issue2 Peak Tailing / Broadening start->issue2 issue3 Ion Suppression start->issue3 solution1 Change Column Type (PGC, HILIC, Mixed-Mode) issue1->solution1 solution2 System Passivation Use Mobile Phase Additives Inert Flow Path issue2->solution2 solution3 Improve Sample Cleanup Optimize Chromatography Use Isotope-Labeled ISTD issue3->solution3

Caption: Troubleshooting logic for common analytical issues.

References

Technical Support Center: N-acetylglyphosate Stability in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-acetylglyphosate in stored samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my stored samples?

The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the degradation of chemical compounds. For long-term storage, freezing is recommended.

  • pH: The pH of the sample matrix can significantly impact the hydrolysis of this compound. Both highly acidic and alkaline conditions may lead to degradation.

  • Matrix Type: The composition of the sample matrix (e.g., water, soil, biological fluid) can affect stability. Components within the matrix, such as metal ions, can interact with this compound.

  • Light Exposure: Photodegradation can occur with prolonged exposure to light. It is advisable to store samples in the dark.

  • Container Material: this compound can adhere to glass surfaces. Using polypropylene (B1209903) or other plastic containers is recommended for long-term storage to prevent loss of analyte.[1]

Q2: I'm seeing low or inconsistent recovery of this compound from my stored samples. What could be the cause?

Low or inconsistent recovery can stem from several issues:

  • Degradation: The sample may have degraded due to improper storage conditions (e.g., elevated temperature, inappropriate pH).

  • Adsorption: As mentioned, this compound can adsorb to glass surfaces. If you are using glass vials or containers, this could be a significant source of analyte loss.

  • Matrix Effects: Complex matrices, such as olive oil or samples with high organic content, can interfere with extraction and analysis, leading to variable recovery.[2] The presence of metal ions in the sample can also chelate with this compound, affecting its extraction and detection.

  • Analytical Method Issues: Problems with the analytical method itself, such as inefficient extraction, improper derivatization (if used), or instrument calibration, can all contribute to poor recovery.

Q3: What are the recommended storage conditions for samples containing this compound?

While specific long-term stability data for this compound is not extensively available, based on the stability of the parent compound glyphosate (B1671968) and general principles of analyte preservation, the following conditions are recommended:

Sample TypeRecommended Storage TemperatureMaximum Recommended Storage Duration (Estimated)Additional Notes
Water Samples Frozen (≤ -18°C)> 6 monthsStore in plastic containers. Based on glyphosate stability, which has a half-life of 169-223 days in water.
Soil Samples Frozen (≤ -18°C)> 2 monthsEnsure samples are well-sealed to prevent sublimation.
Biological Samples (e.g., Plasma, Urine) Frozen (≤ -20°C or -80°C)Long-term (months to years)Use plastic cryovials. Minimize freeze-thaw cycles.
Food Matrices Frozen (≤ -18°C)Dependent on matrixFor high-fat matrices like oils, special attention to extraction efficiency is needed.[2]

Troubleshooting Guides

Issue: Poor Reproducibility of this compound Quantification

This guide will help you troubleshoot inconsistent results in your this compound analysis.

Troubleshooting workflow for poor reproducibility.
Issue: Suspected Degradation of this compound During Sample Preparation

This decision tree will guide you through identifying potential causes of degradation during your analytical workflow.

Degradation_Troubleshooting Start Suspected this compound Degradation During Prep pH_Check Is the sample or extraction solvent pH extreme (<4 or >8)? Start->pH_Check Temp_Check Are high temperatures (>40°C) used during extraction or evaporation? pH_Check->Temp_Check No Adjust_pH Adjust pH to be near neutral (6-7) during sample processing. pH_Check->Adjust_pH Yes Deriv_Check Are you using FMOC-Cl for derivatization? Temp_Check->Deriv_Check No Lower_Temp Reduce temperature during sample prep. Use gentle evaporation techniques. Temp_Check->Lower_Temp Yes Alt_Deriv N-acetyl metabolites of glyphosate cannot be derivatized using FMOC. Consider a different derivatization agent or a direct analysis method. Deriv_Check->Alt_Deriv Yes No_Obvious_Cause No obvious cause identified. Consider running a stability study in your specific matrix and conditions. Deriv_Check->No_Obvious_Cause No

Decision tree for troubleshooting degradation during sample preparation.

Experimental Protocols

Protocol 1: General Recommendations for Sample Collection and Handling
  • Collection: Collect samples in clean, pre-labeled plastic containers (e.g., polypropylene).

  • Immediate Handling: If not analyzed immediately, samples should be cooled on ice or refrigerated (2-8°C) as soon as possible after collection.

  • Aliquoting: For samples that will be analyzed multiple times, it is best practice to aliquot the sample into smaller volumes before freezing to avoid repeated freeze-thaw cycles.

  • Storage: For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. For long-term storage, freeze samples at ≤ -18°C. For sensitive biological samples, storage at -80°C is preferred.

  • Light Protection: Store all samples, standards, and extracts in the dark or in amber-colored containers to prevent photodegradation.

Protocol 2: Aqueous Extraction of this compound from Food Matrices

This protocol is a generalized procedure based on methods used for glyphosate and its metabolites in food.

  • Homogenization: Homogenize the sample to ensure uniformity.

  • Extraction Solvent: Prepare an aqueous extraction solvent. A common solvent is a mixture of 50 mM acetic acid and 10 mM EDTA in water.[2] The EDTA helps to chelate metal ions that may interfere with the analysis.

  • Extraction:

    • Weigh a representative portion of the homogenized sample into a centrifuge tube.

    • Add a measured volume of the extraction solvent.

    • Vortex or shake vigorously for a specified time (e.g., 10-20 minutes) to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at a sufficient speed and duration to pellet solid materials (e.g., 5000 x g for 10 minutes).

  • Cleanup (Optional but Recommended):

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering matrix components.[2]

    • Elute the analyte from the SPE cartridge with an appropriate solvent.

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm filter into an autosampler vial (preferably plastic or with a plastic insert) prior to LC-MS/MS analysis.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and storage conditions for your specific sample matrices and analytical instrumentation.

References

troubleshooting poor peak shape for N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in resolving issues with poor peak shape during the chromatographic analysis of N-acetylglyphosate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape, including tailing, fronting, broadening, or splitting, is a frequent challenge in the analysis of this compound. Due to its high polarity and anionic nature, the primary causes include:

  • Secondary Interactions: this compound can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2]

  • Interaction with Metal Surfaces: The analyte can chelate with metal ions present in the HPLC system components (e.g., frits, tubing, injector parts), leading to peak tailing.[3]

  • Inappropriate Column Chemistry: Standard C18 columns often provide insufficient retention for highly polar compounds like this compound, resulting in poor peak shape.[3][4]

  • Suboptimal Mobile Phase Conditions: The pH and buffer concentration of the mobile phase are critical for controlling the ionization state of this compound and minimizing undesirable interactions.[3]

  • Column Overload: Injecting too much sample can exceed the column's capacity, causing peak distortion.[5]

Q2: My this compound peak is tailing significantly. What should I do first?

Peak tailing is the most common peak shape issue for this compound. A logical first step is to determine if the issue is related to interactions with the analytical column or the broader HPLC system.

A recommended initial troubleshooting step is to passivate the HPLC system. Passivation involves flushing the system with a chelating agent to remove metal ions that can interact with this compound.[3] If peak shape improves after passivation, it indicates that metal chelation was a significant contributor to the problem.

Q3: Can the choice of analytical column impact the peak shape of this compound?

Absolutely. The choice of the column is critical for the successful analysis of this compound.[3] Due to its high polarity, it is often poorly retained on traditional reversed-phase columns like C18, which can lead to poor peak shape.[3][4] Columns with alternative chemistries are generally more suitable for achieving symmetrical peaks. Recommended column types include:

  • Anion-exchange columns

  • Mixed-mode columns (combining reversed-phase and ion-exchange properties)[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns [3]

Q4: How does the mobile phase pH affect the peak shape?

The mobile phase pH is a critical parameter as it determines the ionization state of the this compound molecule.[3] The pH should be carefully optimized for the specific column chemistry being used to ensure consistent ionization and minimize secondary interactions with the stationary phase.[3][6]

Q5: What is LC system passivation and how can it improve my results?

Passivation is a process used to deactivate the metal surfaces within the LC flow path.[3] Since the poor peak shape of compounds like glyphosate (B1671968) and its derivatives is often due to their interaction with these metal surfaces, passivation can significantly improve chromatography. The procedure typically involves flushing the system with a chelating agent, such as ethylenediaminetetraacetate (B1237979) (EDTA), to remove residual metal ions.[3][7]

Troubleshooting Guides

Issue: Severe Peak Tailing or Splitting

This guide provides a systematic approach to troubleshooting peak tailing or splitting for this compound.

Troubleshooting Workflow for Peak Tailing/Splitting

A Observe Peak Tailing or Splitting B Passivate LC System with EDTA A->B C Did peak shape improve? B->C D Problem likely related to metal interaction. Periodically passivate system. C->D Yes E Issue persists. Evaluate column and mobile phase. C->E No J Problem Resolved D->J F Are you using a standard C18 column? E->F G Switch to a more suitable column (e.g., Mixed-Mode, Anion-Exchange, HILIC) F->G Yes H Optimize Mobile Phase F->H No G->H I Adjust pH and buffer concentration H->I K Consider Sample Overload I->K L Reduce sample concentration or injection volume K->L L->J

Caption: A troubleshooting workflow for addressing peak tailing and splitting.

Experimental Protocols

Protocol 1: LC System Passivation

This protocol is designed to remove metal ions from the surfaces of your LC system, which can improve the peak shape of this compound.[3]

Materials:

  • HPLC-grade water

  • Disodium ethylenediaminetetraacetate (EDTA)

  • Mobile phase

Procedure:

  • Prepare Passivation Solution: Prepare a 0.1% to 1% solution of EDTA in HPLC-grade water.

  • Disconnect Column: Remove the analytical column from the system.

  • Flush System: Flush all LC lines with the EDTA solution at a low flow rate (e.g., 0.2-0.5 mL/min) for at least 1-2 hours.

  • Rinse with Water: Replace the EDTA solution with HPLC-grade water and flush the system for at least 30-60 minutes to remove all traces of EDTA.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.

Data Presentation

The following table summarizes common troubleshooting strategies and their expected outcomes for improving the peak shape of this compound.

Parameter Potential Issue Recommended Action Expected Outcome
LC System Interaction with metal componentsPassivate the system with a chelating agent like EDTA.[3]Sharper, more symmetrical peaks.
Column Poor retention on standard C18Switch to a mixed-mode, anion-exchange, or HILIC column.[3]Improved retention and peak symmetry.
Mobile Phase pH Suboptimal ionization of analyteSystematically adjust the pH. The optimal pH will depend on the column chemistry.[3]Reduced peak tailing and improved peak shape.
Mobile Phase Buffer Inadequate buffering capacityIntroduce or adjust the concentration of a buffer (e.g., ammonium (B1175870) formate) to 10-20 mM.More stable retention times and improved peak symmetry.
Sample Column overloadReduce the injection volume or dilute the sample.[5]Reduced peak fronting or tailing.

Logical Relationship of Troubleshooting Steps

A Poor Peak Shape Observed B System-Level Check A->B C Method-Level Check A->C D Passivate LC System B->D E Evaluate Column Choice C->E H Improved Peak Shape D->H F Optimize Mobile Phase E->F G Check for Sample Overload F->G G->H

References

Technical Support Center: Enhancing Low-Level N-Acetylglyphosate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-level N-acetylglyphosate (NAG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting low-level this compound?

A1: The primary and most widely used method for the sensitive and selective detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] This technique offers high sensitivity and specificity, making it the gold standard.[7] Other methods that have been developed include immunoassays (like ELISA), fluorescent probes, and electrochemical biosensors, which can be used for screening or specific applications.[8][9][10][11][12][13][14][15][16]

Q2: Why is derivatization often recommended for this compound analysis?

A2: this compound, like its parent compound glyphosate (B1671968), is a highly polar molecule.[17] This high polarity makes it challenging to retain on conventional reversed-phase liquid chromatography (RPLC) columns, leading to poor chromatographic separation and potential matrix effects.[18] Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) or N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) decreases the polarity of this compound, improving its retention and separation on RPLC columns and significantly enhancing detection sensitivity with LC-MS/MS.[1][3][10][19] For instance, derivatization with MTBSTFA has been shown to increase the sensitivity for this compound (Gly-A) by 308 times.[1] However, it's important to note that some derivatizing agents like FMOC-Cl may not be suitable for N-acetylated metabolites.[17]

Q3: Can I detect this compound without derivatization?

A3: Yes, direct analysis of underivatized this compound is possible and has been successfully demonstrated.[4][5][6] This approach typically requires specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specific columns like porous graphitic carbon (Hypercarb) or mixed-mode columns that can retain highly polar compounds.[2][6][18] While this simplifies sample preparation, it may require careful optimization of chromatographic conditions to achieve the desired sensitivity and separation from matrix interferences.[20]

Q4: What is the QuPPe method and how does it apply to this compound extraction?

A4: The QuPPe (Quick Polar Pesticides) method is a streamlined extraction procedure designed for highly polar pesticides in various food matrices.[21] It typically involves extraction with a buffered solution (often containing EDTA) followed by a cleanup step. The addition of EDTA is crucial as it chelates metal ions that can otherwise interfere with the extraction and analysis of glyphosate and its metabolites, including this compound, thereby improving recovery rates.[21] The QuPPe method can be coupled with LC-MS/MS for the analysis of this compound.[22][23]

Troubleshooting Guide

Issue 1: Low sensitivity or poor signal-to-noise ratio for this compound.

  • Possible Cause: Inadequate sample cleanup leading to matrix suppression.

    • Troubleshooting Step: Optimize the solid-phase extraction (SPE) cleanup procedure. Consider using a combination of SPE cartridges, such as reversed-phase (e.g., C18) and anion exchange, to effectively remove interfering compounds.[5] For matrices with high metal content, incorporating a chelating agent like EDTA in the extraction solvent can improve recovery.[21]

  • Possible Cause: Suboptimal chromatographic conditions for a polar analyte.

    • Troubleshooting Step: If performing direct analysis, ensure the use of a suitable column such as a HILIC, porous graphitic carbon, or a mixed-mode column designed for polar compounds.[2][6][18] If using derivatization, verify the reaction efficiency and optimize the LC gradient to ensure good separation of the derivatized analyte from by-products and matrix components.

  • Possible Cause: Inefficient ionization in the mass spectrometer.

    • Troubleshooting Step: Optimize the electrospray ionization (ESI) source parameters. This compound and its derivatives are typically analyzed in negative ion mode.[2][5] Adjust parameters such as spray voltage, gas temperatures, and gas flows to maximize the signal for your specific analyte and mobile phase composition.

Issue 2: Poor peak shape or inconsistent retention times.

  • Possible Cause: Interaction of the analyte with metal components in the LC system.

    • Troubleshooting Step: Use a bio-inert or metal-free LC system to minimize interactions that can cause peak tailing and poor reproducibility.[23]

  • Possible Cause: Improper mobile phase composition.

    • Troubleshooting Step: For direct analysis on HILIC columns, ensure the mobile phase has a sufficiently high organic content to promote retention. For derivatized this compound on reversed-phase columns, optimize the gradient elution to achieve sharp, symmetrical peaks. The addition of a small amount of a weak acid or buffer to the mobile phase can sometimes improve peak shape.

Issue 3: Low recovery of this compound during sample preparation.

  • Possible Cause: Incomplete extraction from the sample matrix.

    • Troubleshooting Step: Ensure the sample is thoroughly homogenized. For complex matrices like soybeans, extraction with water followed by trapping on a polymer-based anion exchange resin can be effective.[1][3] The QuPPe method with the addition of EDTA is also a robust option for various food matrices.[21]

  • Possible Cause: Analyte loss during cleanup steps.

    • Troubleshooting Step: Evaluate each step of your cleanup process for potential analyte loss. Ensure the chosen SPE sorbent is appropriate for this compound and that the elution solvent is strong enough to recover the analyte completely.

Quantitative Data Summary

The following tables summarize the performance of various methods for the detection of this compound (Gly-A or NAGly).

Table 1: Performance of LC-MS/MS Methods for this compound Detection

Method TypeMatrixDerivatization ReagentLOQ (Limit of Quantification)LOD (Limit of Detection)Recovery (%)Citation
LC-MS/MSSoybeansMTBSTFA0.02 mg/kg0.005 mg/kg95-105[1]
LC-MS/MSHoneyNone2 µg/kg-86-106[5]
IC-MS/MSFruits & VegetablesNone0.01 mg/kg->70 (with EDTA)[19][21]
microLC-MS/MSBiological MatricesNoneLow LOQs reported--[6]
UPLC-MS/MSSoybeanNone--Good precision (RSD ≤6%)[17]

Table 2: Performance of Immunoassay and Other Sensor-Based Methods

Method TypeMatrixDetection PrincipleLOD (Limit of Detection)Citation
Direct Competitive ELISAWaterAntibody-based17 µg/L (for N-acetyl-glufosinate)[8]
Fluorescent Probe (DSG-Cu[II])Water, Soil, Vegetables"Off-on" fluorescence35 nM[24]
Fluorescent Probe (PDOAs-Cu2+)Environmental Water"Turn on" fluorescence1.8 nM[10]
"On-off-on" Fluorescence ProbeWaterCu2+ modulated g-C3N4 nanosheets0.01 µg/mL[11]
Electrochemical Luminescence Sensor-Double suppression0.5 nM[12]
Immunofluorescence AssaySurface WaterAntibody-based0.09 ng/mL[13]
Electrochemical Sensor-Ti3C2Tx/Cu-BTC nanocomposite2.6 x 10⁻¹⁴ M[14]
Enzymatic Biosensor-Glycine oxidase on LIG3.03 µM[16]

Experimental Protocols

Protocol 1: LC-MS/MS with Solid-Phase Analytical Derivatization for this compound in Soybeans [1][3]

  • Extraction: Homogenize soybean sample. Extract with water.

  • Cleanup/Trapping: Load the aqueous extract onto a mini-column containing a polymer-based strong anion exchange resin.

  • Dehydration: Dehydrate the trapped analytes with acetonitrile.

  • Derivatization: Perform solid-phase analytical derivatization at ambient temperature for 1 minute using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (MTBSTFA).

  • Analysis: Elute the derivatized this compound and analyze by LC-MS/MS.

Protocol 2: Direct Analysis of this compound in Honey by LC-MS/MS [5]

  • Extraction: Extract honey samples with water.

  • Cleanup: Clean up the extract using a reverse phase C18 cartridge column followed by an anion exchange NH2 cartridge column.

  • Analysis: Quantify using LC-MS/MS with a mixed-mode column (reversed-phase and anion exchange) without derivatization. Detection is performed in negative ion mode.

Protocol 3: QuPPe Method for this compound in Food Matrices [21]

  • Extraction: Homogenize the sample and extract with a solution containing a chelating agent such as ethylenediaminetetraacetic acid (EDTA).

  • Cleanup: The QuPPe method often involves a simplified cleanup step, which may include centrifugation and filtration.

  • Analysis: Analyze the final extract by Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS).

Visualizations

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Soybeans) Extraction Aqueous Extraction Sample->Extraction Cleanup SPE Cleanup (Anion Exchange) Extraction->Cleanup Dehydration Dehydration Cleanup->Dehydration Derivatization Derivatization (MTBSTFA) Dehydration->Derivatization LC_MSMS LC-MS/MS Derivatization->LC_MSMS Data Data Analysis LC_MSMS->Data

Caption: Workflow for this compound detection with derivatization.

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Honey) Extraction Aqueous Extraction Sample->Extraction Cleanup SPE Cleanup (C18 & NH2) Extraction->Cleanup LC_MSMS Direct LC-MS/MS (Mixed-mode column) Cleanup->LC_MSMS Data Data Analysis LC_MSMS->Data

Caption: Workflow for direct detection of this compound.

troubleshooting_logic Start Low Sensitivity Issue Cause1 Matrix Suppression? Start->Cause1 Cause2 Poor Chromatography? Start->Cause2 Cause3 Inefficient Ionization? Start->Cause3 Sol1 Optimize SPE Cleanup Add EDTA Cause1->Sol1 Yes Sol2 Use Appropriate Column (HILIC, Mixed-mode) Cause2->Sol2 Yes Sol3 Optimize ESI Source Parameters Cause3->Sol3 Yes

Caption: Troubleshooting logic for low sensitivity in this compound detection.

References

overcoming co-elution issues with N-acetylglyphosate isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylglyphosate and related polar compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, particularly co-elution issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic analysis of this compound.

Question: Why am I seeing poor retention or having my this compound peak elute in the solvent front?

Answer:

This is a common issue due to the highly polar nature of this compound.[1][2][3] Standard reversed-phase columns (like C18) do not provide adequate retention for such polar compounds.[1]

Potential Causes & Solutions:

  • Inappropriate Column Chemistry: Your C18 column is not suitable for this analysis.

    • Solution: Switch to a column designed for polar compound retention. The most effective choice is often a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[4][5][6] HILIC stationary phases (e.g., bare silica, amide, zwitterionic) retain analytes based on partitioning between a water-rich layer on the stationary phase and a high-organic mobile phase.[4][6] Mixed-mode or ion-exchange columns can also be effective.[1][7]

  • Incorrect Mobile Phase Composition: The mobile phase is too polar for the selected column.

    • Solution for HILIC: Ensure your mobile phase has a high percentage of organic solvent (typically >50% acetonitrile) to promote retention.[4] The separation is achieved by partitioning the analyte into the water-enriched layer on the stationary phase surface.[4]

Question: My this compound peak is broad, tailing, or showing poor shape. What can I do?

Answer:

Poor peak shape for polar phosphonic compounds like this compound is often caused by unwanted interactions with the analytical system or improper chromatographic conditions.

Potential Causes & Solutions:

  • Analyte Adsorption to Metal Surfaces: Glyphosate and its metabolites can chelate and adsorb to active metal sites (like stainless steel) in the HPLC/UPLC system, leading to peak tailing and loss of sensitivity.[7][8]

    • Solution: Passivate the LC system. This can be done by repeatedly injecting a passivation solution or by using a bio-inert or metal-free system. A simple passivation technique involves injecting a solution that can chelate the metal ions, effectively conditioning the flow path.[7] Additionally, using plastic consumables and vials for standards and samples is recommended to prevent adsorption.[9]

  • Suboptimal Mobile Phase pH or Additives: The ionization state of this compound can affect its interaction with the stationary phase.

    • Solution: Adjust the pH of your mobile phase with additives like formic acid or ammonium (B1175870) acetate. For HILIC methods, small amounts of an acid or buffer can significantly improve peak shape. A mobile phase of water with 0.1% formic acid and acetonitrile (B52724) is a common starting point.[10]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad peaks.

    • Solution: Dilute your sample or reduce the injection volume. Ensure you are working within the linear range of your method.

Question: I am observing co-elution of this compound with other polar compounds from my sample matrix. How can I improve resolution?

Answer:

Co-elution is a significant challenge when analyzing complex matrices like food or environmental samples. Achieving separation requires optimizing the entire chromatographic method.

Potential Causes & Solutions:

  • Insufficient Chromatographic Selectivity: The chosen column and mobile phase are not providing enough separation power.

    • Solution 1: Optimize HILIC Method: Systematically adjust the mobile phase gradient and composition. Modifying the organic solvent percentage, aqueous buffer pH, and salt concentration can alter selectivity. Experiment with different HILIC stationary phases (e.g., amide vs. zwitterionic), as each offers unique selectivity for polar compounds.[4][6]

    • Solution 2: Consider an Alternative Column: If HILIC does not provide the desired resolution, a mixed-mode column that utilizes both ion-exchange and hydrophilic interactions may offer a different and potentially better selectivity.[7] Ion chromatography is another powerful technique for separating highly polar ionic compounds.[1][11]

  • Inadequate Sample Preparation: Matrix components can interfere with the analysis.

    • Solution: Implement a robust sample cleanup procedure. The "Quick Polar Pesticides" (QuPPe) method is widely used for extracting this compound and other polar analytes from various matrices.[3][12] This method typically involves an acidified methanol (B129727) extraction followed by cleanup using solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove non-polar interferences.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic mode for analyzing this compound without derivatization?

Hydrophilic Interaction Liquid Chromatography (HILIC) is widely considered the most effective technique for the direct analysis of underivatized this compound.[4][5] It provides superior retention for highly polar compounds that are not retained on traditional C18 columns.[4][5] This approach, coupled with tandem mass spectrometry (LC-MS/MS), allows for sensitive and selective detection without the need for a time-consuming derivatization step.[12]

Q2: Is derivatization necessary to analyze this compound?

While not strictly necessary with modern HILIC columns and sensitive mass spectrometers, derivatization can be used to improve chromatographic performance on reversed-phase columns and enhance detection sensitivity.[13][14] However, it's important to note that common derivatizing agents for glyphosate, like FMOC-Cl, are not suitable for its N-acetylated metabolites.[2] If derivatization is pursued, an agent like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA) may be effective.[13][14]

Q3: What type of mass spectrometry settings are recommended?

For high sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the preferred detection method. Analysis should be performed in negative electrospray ionization (ESI) mode, as this compound readily forms negative ions.[9] Monitoring multiple specific Multiple Reaction Monitoring (MRM) transitions for the parent and product ions will ensure accurate identification and quantification.

Q4: How can I prepare samples from a complex matrix like soybeans?

A common and effective procedure involves extraction with an aqueous solution, sometimes containing a chelating agent like EDTA to prevent binding to metals.[2][9] The QuPPe method, which uses an acidified methanol/water extraction, is also highly effective.[3] After extraction, a solid-phase extraction (SPE) cleanup step is often used to remove interfering matrix components.[2][9]

Methodologies and Data

Table 1: Comparison of LC Column Chemistries for Polar Analyte Separation
Chromatographic ModeStationary Phase TypePrinciple of SeparationSuitability for this compoundReference
Reversed-Phase (RPC) C18, C8Hydrophobic interactionsPoor; analytes are too polar and show little to no retention.[1]
Hydrophilic Interaction (HILIC) Bare Silica, Amide, ZwitterionicPartitioning into a surface water layerExcellent; provides good retention and selectivity for direct analysis.[4][5][6]
Ion-Exchange (IEX) Strong Anion Exchange (SAX)Electrostatic interactionsGood; effective for ionic compounds, can provide strong retention.[6]
Mixed-Mode (MMC) Combines IEX/HILIC or RPC/IEXMultiple interaction mechanismsVery Good; offers unique selectivity by combining different separation modes.[1][7]
Experimental Protocol: HILIC-MS/MS Method for this compound

This protocol provides a starting point for developing a direct analysis method. Optimization will be required for your specific instrument and sample matrix.

  • Sample Preparation (QuPPe Method)

    • Weigh 2-5 g of your homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of 1% formic acid in methanol.

    • Vortex or shake vigorously for 5-10 minutes.

    • Centrifuge at >4000 rpm for 10 minutes.

    • Take an aliquot of the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for analysis. For complex matrices, an additional SPE cleanup step may be necessary.

  • Liquid Chromatography (LC) Parameters

    • Column: HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient:

      • 0.0 min: 90% B

      • 5.0 min: 60% B

      • 5.1 min: 90% B

      • 8.0 min: 90% B (Column Re-equilibration)

  • Tandem Mass Spectrometry (MS/MS) Parameters

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions: To be determined by infusing a pure standard of this compound.

Visual Guides

Diagram 1: Troubleshooting Workflow for Co-elution Issues

G Troubleshooting Workflow for Co-elution Start Co-elution or Poor Peak Shape Observed CheckSystem 1. Check System Suitability Start->CheckSystem OptimizeLC 2. Optimize LC Method CheckSystem->OptimizeLC Peak Shape OK Passivation System Passivation Needed? CheckSystem->Passivation Peak Tailing? ColumnChoice Using HILIC or Mixed-Mode Column? OptimizeLC->ColumnChoice ImproveCleanup 3. Improve Sample Cleanup SPE Implement or Optimize SPE Cleanup Step ImproveCleanup->SPE Passivation->CheckSystem Yes, then re-test Passivation->OptimizeLC No Gradient Adjust Gradient & Mobile Phase pH ColumnChoice->Gradient Yes NewColumn Screen Alternative Column Chemistries ColumnChoice->NewColumn No Gradient->ImproveCleanup NewColumn->Gradient Resolved Issue Resolved SPE->Resolved

Caption: A decision tree for systematically troubleshooting co-elution and peak shape problems.

Diagram 2: Logic for Selecting an Analytical Strategy

G Analytical Strategy Selection Guide Start Goal: Analyze This compound Derivatization Is Derivatization Acceptable? Start->Derivatization DirectAnalysis Direct Analysis Path Derivatization->DirectAnalysis No DerivPath Derivatization Path Derivatization->DerivPath Yes HILIC Use HILIC or Mixed-Mode LC-MS/MS DirectAnalysis->HILIC RPC Use Derivatizing Agent (e.g., MTBSTFA) + Reversed-Phase LC-MS/MS DerivPath->RPC QuPPe Sample Prep: QuPPe Method HILIC->QuPPe RPC->QuPPe Analysis Final Analysis QuPPe->Analysis

Caption: A logical flow diagram to help choose between direct and derivatization-based analysis.

References

Technical Support Center: Method Optimization for N-acetylglyphosate in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method optimization for N-acetylglyphosate analysis in fatty matrices.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound in fatty matrices challenging?

A1: The analysis of this compound in fatty matrices such as oils, dairy products, and fatty tissues presents several analytical challenges. Due to its high polarity, this compound is difficult to extract from the nonpolar fatty matrix, often resulting in low recovery rates. Furthermore, co-extraction of lipids is a significant issue, leading to strong matrix effects in LC-MS/MS analysis, which can cause ion suppression or enhancement, ultimately affecting the accuracy and sensitivity of the method. These matrix components can also contaminate the analytical column and ion source, leading to poor chromatographic peak shape and system downtime.

Q2: What is the most common extraction method for this compound in fatty matrices?

A2: The most widely adopted extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been adapted for fatty matrices.[1][2] This approach typically involves an initial extraction with acetonitrile (B52724), followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the acetonitrile phase from the aqueous and fatty layers.[3] However, for highly polar analytes like this compound, aqueous extraction with the addition of chelating agents like EDTA has also been shown to be effective, particularly in matrices like soybeans.[4]

Q3: How can I improve the recovery of this compound from fatty samples?

A3: Low recovery is a common problem. Here are several strategies to improve it:

  • pH Adjustment: The pH of the extraction solvent can influence the extraction efficiency. For amphoteric compounds like this compound, optimizing the pH can enhance its solubility in the extraction solvent.

  • Use of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the extraction solvent can significantly improve recovery.[4] this compound can chelate with metal ions present in the matrix, reducing its extractability. EDTA binds to these metal ions, freeing the analyte for extraction.[5]

  • Solvent Selection: While acetonitrile is common in QuEChERS, for very fatty samples, a liquid-liquid extraction with a nonpolar solvent like hexane (B92381) to first remove the bulk of the fat, followed by extraction of the residue with a more polar solvent, can be effective.

  • Homogenization: Ensure thorough homogenization of the sample to maximize the surface area for extraction.

Q4: What are "matrix effects" in LC-MS/MS analysis of this compound and how can I mitigate them?

A4: Matrix effects are the alteration of the analyte's ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting matrix components.[6] In fatty matrices, residual lipids are the primary cause of these effects, typically leading to ion suppression. Here’s how to mitigate them:

  • Effective Cleanup: The most crucial step is to remove as much of the fatty matrix as possible during sample preparation. This can be achieved using various dispersive solid-phase extraction (dSPE) sorbents.

  • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the method's sensitivity.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.[3]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected by the matrix in a similar way to the native analyte.

Q5: Which dSPE cleanup sorbent is best for removing fats?

A5: The choice of dSPE sorbent is critical for effectively removing lipids while ensuring good recovery of this compound. Here is a comparison of commonly used sorbents:

  • C18 (Octadecylsilane): This is a nonpolar sorbent effective at removing nonpolar interferences like fats. It is often used in combination with other sorbents.[2][7]

  • PSA (Primary Secondary Amine): PSA is a weak anion exchanger that removes fatty acids, sugars, and other polar organic acids.[8]

  • Z-Sep and Z-Sep+: These are zirconia-based sorbents that have a high affinity for lipids and are very effective at fat removal.[9][10]

  • EMR-Lipid (Enhanced Matrix Removal—Lipid): This is a novel sorbent designed for highly selective removal of lipids with minimal retention of the target analytes.[11][12]

For fatty matrices, a combination of C18 and PSA is a common starting point. For very high-fat content, Z-Sep or EMR-Lipid may provide superior cleanup.[2][9][11]

Q6: Is derivatization necessary for the analysis of this compound?

A6: Derivatization is generally not required for LC-MS/MS analysis. Modern LC columns, such as those with mixed-mode or HILIC phases, can retain and separate polar compounds like this compound without derivatization.[13] However, for Gas Chromatography (GC) analysis, derivatization is mandatory to increase the volatility and thermal stability of this compound.[14] Common derivatization reagents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). It is important to note that some common derivatization agents for glyphosate, like FMOC-Cl, are not suitable for N-acetylated metabolites.[13]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Optimize Extraction Solvent: For QuEChERS, ensure the acetonitrile is of high purity. Consider adding a small percentage of a more polar solvent or an acid/base modifier to improve partitioning. • Improve Homogenization: Increase the blending or shaking time to ensure the sample is thoroughly homogenized. • Add Chelating Agent: Incorporate EDTA into the extraction solvent (e.g., 10 mM) to prevent chelation of this compound with metal ions in the matrix.[4][5]
Analyte Loss During Cleanup Choice of dSPE Sorbent: Very aggressive or non-selective sorbents may adsorb the polar this compound. If using a combination of sorbents, evaluate the recovery with each sorbent individually. • Amount of Sorbent: Using an excessive amount of dSPE sorbent can lead to analyte loss. Optimize the amount of sorbent to achieve a balance between cleanup efficiency and recovery.
Incomplete Phase Separation Emulsion Formation: In very fatty samples, emulsions can form between the acetonitrile and fatty layers, trapping the analyte. Ensure adequate salt concentration (MgSO₄ and NaCl) and sufficient centrifugation time and speed to achieve a clean phase separation.[3]
Issue 2: Significant Matrix Effects (Ion Suppression/Enhancement)
Potential Cause Troubleshooting Steps
Insufficient Cleanup Optimize dSPE: If significant ion suppression is observed, consider using a more effective sorbent for fat removal, such as Z-Sep or EMR-Lipid.[9][11] A combination of C18 for nonpolar lipids and PSA for fatty acids is a good starting point.[2] • Freeze-Out Step: For extremely fatty samples, a freeze-out step can be incorporated. After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C or lower) for several hours to precipitate the lipids. Centrifuge the cold extract to remove the precipitated fats before proceeding to dSPE cleanup.
High Concentration of Co-extractives Dilute the Final Extract: A simple 1:1 or 1:5 dilution with the initial mobile phase can significantly reduce matrix effects. Assess the impact on the limit of quantification (LOQ). • Optimize LC Method: Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components.
Inappropriate Calibration Strategy Implement Matrix-Matched Calibration: If not already in use, prepare calibration standards in a blank matrix extract to compensate for consistent matrix effects.[3] • Use an Isotope-Labeled Internal Standard: This is the most robust method for correcting for variability in matrix effects between samples.
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination Inadequate Cleanup: Residual fats and other matrix components can accumulate on the analytical column, leading to peak distortion. Improve the sample cleanup procedure. • Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Replace the guard column regularly.
Secondary Interactions Interaction with Metal Surfaces: this compound can interact with active metal sites in the LC system (e.g., stainless steel tubing, frits), causing peak tailing. Passivating the LC system by flushing with a solution of a chelating agent like EDTA can help.[15] • Inappropriate Column Chemistry: Standard C18 columns may not provide good peak shape for highly polar analytes. Consider using a column specifically designed for polar compounds, such as a mixed-mode, HILIC, or porous graphitic carbon (PGC) column.[15]
Mobile Phase Issues Incorrect pH: The mobile phase pH affects the ionization state of this compound and its interaction with the stationary phase. Optimize the pH to achieve the best peak shape. • Inappropriate Buffer: The type and concentration of the buffer (e.g., ammonium (B1175870) formate) can influence peak symmetry.[15]
Injection Solvent Mismatch Strong Injection Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion. If possible, the final extract should be evaporated and reconstituted in the initial mobile phase.[16]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction and dSPE Cleanup for this compound in Fatty Matrices (e.g., Vegetable Oil)
  • Sample Preparation:

    • Weigh 5 g of the homogenized fatty matrix into a 50 mL centrifuge tube.

    • For validation or quality control, fortify the sample with a known concentration of this compound standard solution at this stage.

    • Add 10 mL of water containing 10 mM EDTA. Vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Cleanup (dSPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • LC System: A UHPLC system is recommended.

  • Column: A mixed-mode or HILIC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH Amide, or similar).

  • Mobile Phase A: Water with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the retention and elution of the polar this compound.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40 °C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor and product ions for this compound and its stable isotope-labeled internal standard should be monitored. For this compound (m/z 210 -> 88).

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and related compounds in fatty matrices. Note that actual values will vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Comparison of dSPE Cleanup Sorbents for Pesticide Recovery in Fatty Matrices

dSPE Sorbent CombinationAverage Recovery Range (%)Relative Standard Deviation (RSD) (%)Fat Removal EfficiencyReference
PSA + C1870-110< 15Good[2]
Z-Sep80-115< 10Very Good[9]
EMR-Lipid85-110< 10Excellent[11][12]

Table 2: Typical Method Performance for this compound in Fatty Matrices

MatrixMethodLOQ (µg/kg)Average Recovery (%)RSD (%)Reference
SoybeanAqueous Extraction with EDTA, SPE cleanup, LC-MS/MS2085-105< 10[4][13]
Vegetable OilQuEChERS with C18/PSA dSPE, LC-MS/MS10-5075-110< 15[2]
MilkQuEChERS with EMR-Lipid cleanup, LC-MS/MS5-2590-110< 10[11]

Visualizations

G Troubleshooting Logic for Low Recovery Start Start: Low Recovery Observed Check_Extraction Evaluate Extraction Step Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Check_Extraction->Check_Cleanup Efficient Optimize_Solvent Optimize Solvent/pH Check_Extraction->Optimize_Solvent Inefficient? Check_Phase_Sep Evaluate Phase Separation Check_Cleanup->Check_Phase_Sep No Loss Optimize_Sorbent Optimize Sorbent Type/Amount Check_Cleanup->Optimize_Sorbent Analyte Loss? Check_Emulsion Check for Emulsions Check_Phase_Sep->Check_Emulsion Incomplete? End Recovery Improved Check_Phase_Sep->End Complete Add_EDTA Add Chelating Agent (EDTA) Optimize_Solvent->Add_EDTA Add_EDTA->Check_Cleanup Optimize_Sorbent->Check_Phase_Sep Check_Emulsion->End

References

improving the limit of quantification for N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylglyphosate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the limit of quantification (LOQ) of this challenging analyte.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a low limit of quantification (LOQ) for this compound challenging?

A1: this compound, like its parent compound glyphosate (B1671968), is a highly polar and water-soluble molecule.[1] This polarity makes it difficult to retain on conventional reversed-phase liquid chromatography (LC) columns, leading to poor peak shape and sensitivity.[1] Additionally, it can chelate with metal ions in the sample matrix and analytical system, causing erratic chromatographic behavior and signal suppression.[1][2] Matrix effects from complex samples can also significantly impact ionization efficiency in the mass spectrometer, further hindering the achievement of low LOQs.

Q2: What are the primary analytical techniques for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the sensitive and selective quantification of this compound.[3][4] While other methods exist, LC-MS/MS provides the necessary specificity to distinguish this compound from other matrix components and achieve low detection limits.

Q3: Is derivatization necessary for this compound analysis?

A3: Derivatization is a common strategy to improve the chromatographic retention and ionization efficiency of polar analytes like this compound.[3] Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to decrease the polarity of the molecule, leading to better retention on reversed-phase columns and a significant increase in sensitivity.[3][5] However, direct analysis without derivatization is also possible using specialized chromatography columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode columns.[6] The choice of whether to use derivatization depends on the desired LOQ, the complexity of the sample matrix, and the available instrumentation. It is important to note that the common derivatizing agent for glyphosate, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), is not suitable for this compound.[1]

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis. Several strategies can be employed to mitigate them:

  • Effective Sample Cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components.[7][8]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.[3]

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[9]

  • Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides step-by-step solutions.

Issue 1: Poor Peak Shape (Tailing or Broadening)
  • Potential Cause 1: Secondary Interactions with the Analytical Column.

    • Solution:

      • Use a suitable column: Employ a column designed for polar analytes, such as a HILIC column or a mixed-mode column.

      • Optimize mobile phase pH: Adjusting the pH of the mobile phase can help to reduce interactions between the analyte and residual silanol (B1196071) groups on the column.[10]

      • Add a competing agent: The addition of a small amount of a chelating agent like EDTA to the mobile phase can help to reduce interactions with metal ions in the system.[11]

  • Potential Cause 2: Column Contamination or Degradation.

    • Solution:

      • Flush the column: Flush the column with a strong solvent to remove any adsorbed contaminants.

      • Use a guard column: A guard column can help to protect the analytical column from strongly retained matrix components.

      • Replace the column: If the peak shape does not improve after flushing, the column may be degraded and need to be replaced.

  • Potential Cause 3: Inappropriate Injection Solvent.

    • Solution:

      • Match injection solvent to mobile phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to avoid peak distortion.

Issue 2: Low or No Signal/Response
  • Potential Cause 1: Poor Ionization Efficiency.

    • Solution:

      • Optimize ESI source parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature, to maximize the signal for this compound.[12]

      • Mobile phase additives: The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve ionization.

      • Consider derivatization: As mentioned in the FAQs, derivatization can significantly enhance ionization efficiency.[3]

  • Potential Cause 2: Analyte Loss During Sample Preparation.

    • Solution:

      • Optimize extraction solvent: Ensure the extraction solvent is appropriate for the polarity of this compound. Aqueous-based extraction is typically required.

      • Evaluate SPE recovery: Perform recovery experiments to ensure that the analyte is not being lost during the solid-phase extraction cleanup step. Adjust the SPE sorbent and elution solvent as needed.

      • Use plasticware: this compound can adhere to glass surfaces. It is recommended to use polypropylene (B1209903) or other plastic consumables throughout the sample preparation process.[9]

Issue 3: High Background Noise or Interferences
  • Potential Cause 1: Matrix Interferences.

    • Solution:

      • Improve sample cleanup: Employ a more rigorous SPE cleanup method or a multi-step cleanup approach.

      • Optimize chromatographic separation: Modify the LC gradient to better separate this compound from co-eluting matrix components.

      • Use high-resolution mass spectrometry (HRMS): If available, HRMS can provide better selectivity and reduce the impact of isobaric interferences.

  • Potential Cause 2: Contamination from Reagents or System.

    • Solution:

      • Use high-purity solvents and reagents: Ensure all solvents and reagents are of the highest purity to minimize background noise.

      • Clean the LC-MS system: If contamination is suspected, clean the ESI source, transfer capillary, and other components of the mass spectrometer according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes reported limits of quantification (LOQs) for this compound in various matrices using different analytical methods.

MatrixAnalytical MethodLOQReference
SoybeansLC-MS/MS with MTBSTFA derivatization0.02 mg/kg[3]
HoneyLC-MS/MS without derivatization2 µg/kg
Various FoodsLC-MS/MS< 10 ng/g[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Soybeans with Derivatization

This protocol is based on the method described by Sasano et al. (2023).[3]

  • Homogenization: Homogenize the soybean sample.

  • Extraction:

    • Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 5 mL of water and shake for 5 minutes.

    • Add 5 mL of 50% aqueous acetonitrile (B52724) and shake for another 5 minutes.

    • Centrifuge at 3500 rpm for 5 minutes.

  • Cleanup:

    • The supernatant is trapped in a mini-column containing a polymer-based resin with strong anion exchange groups.

  • Derivatization:

    • Dehydrate the trapped analytes with acetonitrile.

    • Perform solid-phase analytical derivatization at room temperature for 1 minute using N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA).

  • Analysis:

    • Elute the derivatized this compound and analyze by LC-MS/MS.

Protocol 2: Direct Analysis of this compound in Water

This protocol is a general guide for the direct analysis of this compound in water samples.

  • Sample Preparation:

    • Collect water samples in polypropylene containers.

    • Filter the sample through a 0.22 µm filter to remove particulate matter.

  • LC-MS/MS Analysis:

    • LC Column: Use a HILIC or mixed-mode analytical column suitable for polar compounds.

    • Mobile Phase A: Water with an appropriate modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with the same modifier.

    • Gradient: Develop a gradient that provides good retention and peak shape for this compound.

    • MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the appropriate precursor and product ion transitions for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction with Aqueous Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup Solid-Phase Extraction (SPE) Cleanup Centrifugation->Cleanup Derivatization Derivatization (Optional, e.g., MTBSTFA) Cleanup->Derivatization LC_Separation LC Separation (HILIC or Mixed-Mode) Cleanup->LC_Separation Direct Injection Derivatization->LC_Separation MS_Detection MS/MS Detection (ESI Negative Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound analysis.

troubleshooting_workflow Start Start Troubleshooting Issue Identify Primary Issue Start->Issue PeakShape Poor Peak Shape? Issue->PeakShape Peak Shape LowSignal Low/No Signal? Issue->LowSignal Signal Intensity HighNoise High Background? Issue->HighNoise Background CheckColumn Check Column & Mobile Phase PeakShape->CheckColumn CheckMS Check MS Source & Sample Prep LowSignal->CheckMS CheckCleanup Check Sample Cleanup & Blanks HighNoise->CheckCleanup OptimizeMP Optimize Mobile Phase pH/Additives CheckColumn->OptimizeMP Yes FlushColumn Flush or Replace Column OptimizeMP->FlushColumn No Improvement End Issue Resolved FlushColumn->End OptimizeESI Optimize ESI Parameters CheckMS->OptimizeESI Yes CheckRecovery Evaluate Sample Prep Recovery OptimizeESI->CheckRecovery No Improvement ConsiderDeriv Consider Derivatization CheckRecovery->ConsiderDeriv Low Recovery ConsiderDeriv->End ImproveCleanup Improve SPE Method CheckCleanup->ImproveCleanup Yes CheckReagents Check Reagent Purity ImproveCleanup->CheckReagents No Improvement CheckReagents->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Navigating the Analysis of N-acetylglyphosate: A Technical Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylglyphosate, a key metabolite of the widely used herbicide glyphosate (B1671968), is crucial for environmental monitoring, food safety assessment, and toxicological studies. The selection of an appropriate internal standard is a critical determinant of analytical accuracy and precision, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical support center provides a comprehensive guide to selecting the optimal internal standard for this compound analysis, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the analysis of this compound?

A1: The most suitable internal standard for this compound is its stable isotope-labeled (SIL) analogue, N-Acetyl Glyphosate-¹³C₂,¹⁵N . This internal standard is chemically and physically almost identical to the native analyte, ensuring it co-elutes and experiences similar ionization efficiency and extraction recovery. This mimicry allows for effective compensation for matrix effects and variations during sample preparation, leading to highly accurate and precise quantification.

Q2: Why is a stable isotope-labeled internal standard preferred over other types of internal standards?

A2: Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry for several reasons:

  • Similar Physicochemical Properties: They share nearly identical retention times, extraction efficiencies, and ionization responses with the target analyte.

  • Correction for Matrix Effects: Matrix components can suppress or enhance the analyte signal. Since the SIL internal standard is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these effects.

  • Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument response, SIL internal standards significantly improve the reliability of the results.

Q3: Is N-Acetyl Glyphosate-¹³C₂,¹⁵N commercially available?

A3: Yes, N-Acetyl Glyphosate-¹³C₂,¹⁵N is commercially available from several suppliers of analytical reference materials and stable isotope-labeled compounds.

Q4: Can I use a different internal standard if N-Acetyl Glyphosate-¹³C₂,¹⁵N is unavailable?

A4: While N-Acetyl Glyphosate-¹³C₂,¹⁵N is the ideal choice, other stable isotope-labeled compounds related to glyphosate, such as Glyphosate-¹³C₂,¹⁵N, have been used in methods analyzing glyphosate and its metabolites. However, this is not optimal as the physicochemical properties will not be as closely matched as the dedicated labeled this compound. The use of a non-isotopically labeled internal standard that is structurally similar is a less desirable alternative and would require extensive validation to ensure it adequately corrects for matrix effects and other variabilities.

Quantitative Data Summary

The selection of an appropriate internal standard is validated by its performance across various sample matrices. The following table summarizes the performance data for this compound analysis using a stable isotope-labeled internal standard, demonstrating the achievable recovery and precision.

MatrixInternal Standard UsedRecovery (%)Relative Standard Deviation (RSD) (%)
CornNot explicitly specified, but a stable isotope-labeled standard was used for glyphosate.High recovery noted, but specific values not provided.High standard deviations observed at low spike levels.[1]
Olive OilNot explicitly specified, but a stable isotope-labeled standard was used for glyphosate.Low recovery noted at higher concentrations.High standard deviations observed.[1]
SoybeanN/A (Matrix-matched standards used)N/A≤6%[2]
MilkN-acetyl-glyphosate-D385 - 110<20%[3][4]
HoneyN-acetyl-glyphosate-D385 - 110<20%[3][4]
LiverN-acetyl-glyphosate-D385 - 110<20%[3][4]
Adipose TissueN-acetyl-glyphosate-D385 - 110<20%[3][4]
EggsN-acetyl-glyphosate-D385 - 110<20%[3][4]

Experimental Protocols

A robust analytical method is essential for reliable quantification. The following is a representative experimental protocol for the analysis of this compound in food matrices using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is based on the widely used Quick Polar Pesticides (QuPPe) method.

Sample Preparation (QuPPe Method)

  • Sample Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to achieve a total water content of approximately 10 mL.

  • Internal Standard Spiking: Add a known amount of N-Acetyl Glyphosate-¹³C₂,¹⁵N internal standard solution to the sample. A typical final concentration in the sample is 20 ng/g.[5]

  • Extraction: Add 10 mL of a methanol (B129727) solution containing 1% formic acid.

  • Shaking: Cap the tube and shake vigorously for 10 minutes.

  • Centrifugation: Centrifuge the sample at ≥ 4,000 rpm for 20 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar analytes, such as a porous graphitic carbon (PGC) column (e.g., Hypercarb) or a mixed-mode column.

  • Mobile Phase A: Water with 1.2% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.5% formic acid.[4]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A specific gradient from a validated method is: 0-1 min: 5% B; 1-5 min: ramp from 5% to 90% B; hold at 90% B for 2 min; ramp back to 5% B over 1 min; re-equilibrate for 6 min.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: The following multiple reaction monitoring (MRM) transitions can be used for quantification and confirmation. The transition in bold is typically used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound21088 , 122-20, -15
N-Acetyl Glyphosate-¹³C₂,¹⁵N21390 , 125-20, -15

(Note: Optimal collision energies may vary between different mass spectrometer models and should be optimized in the laboratory.)

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Splitting)

  • Cause: this compound is a polar and chelating compound, which can lead to interactions with metal surfaces in the LC system (e.g., tubing, frits, column hardware). This can result in peak tailing. Peak splitting can be caused by a partially blocked frit or a void in the column packing.

  • Troubleshooting Steps:

    • System Passivation: Flush the LC system with a chelating agent solution, such as 0.1% to 1% disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA) in water, to remove metal ions.[3]

    • Use of Inert Hardware: Employ PEEK tubing and fittings where possible to minimize metal contact.

    • Mobile Phase Optimization: Adjust the pH of the mobile phase. The addition of a buffer like ammonium (B1175870) formate (B1220265) can sometimes improve peak shape.[3]

    • Column Selection: Use a column specifically designed for polar analytes. A porous graphitic carbon or a mixed-mode column is often a good choice.

    • Check for Blockages: If peak splitting is observed, reverse-flush the column (if permitted by the manufacturer) or replace the column inlet frit.

Issue 2: Low Recovery or High Variability

  • Cause: Inefficient extraction from the sample matrix or loss of the analyte during sample preparation.

  • Troubleshooting Steps:

    • Verify Extraction Procedure: Ensure the QuPPe method is followed correctly, including adequate shaking time and proper solvent ratios.

    • Check for Adsorption: this compound can adsorb to glass surfaces. Use polypropylene (B1209903) centrifuge tubes and autosampler vials.[6]

    • Optimize Internal Standard Addition: Ensure the internal standard is added at the very beginning of the sample preparation process to account for all subsequent steps.

    • Matrix Effects: If recovery is consistently low in a specific matrix, consider a dilution of the final extract to minimize matrix suppression.

Issue 3: Signal Suppression or Enhancement (Matrix Effects)

  • Cause: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound and its internal standard in the mass spectrometer source.

  • Troubleshooting Steps:

    • Confirm with Post-Column Infusion: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

    • Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds.

    • Enhanced Sample Cleanup: While the QuPPe method is designed to be simple, for particularly challenging matrices, an additional solid-phase extraction (SPE) cleanup step may be necessary.

Issue 4: Carryover

  • Cause: this compound can be "sticky" and adsorb to surfaces in the autosampler and LC system, leading to its appearance in subsequent blank injections.

  • Troubleshooting Steps:

    • Optimize Autosampler Wash: Use a strong and effective wash solution for the autosampler needle and injection port. A mixture of methanol, acetonitrile, and water with a small amount of formic acid or ammonium hydroxide (B78521) can be effective.

    • Inject Blanks: Run several blank injections after a high-concentration sample to ensure the system is clean before analyzing the next sample.

    • Check for Contamination: Ensure that the mobile phases and reconstitution solvents are free from contamination.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need to Quantify This compound is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard for this compound Commercially Available? start->is_sil_available use_sil Select N-Acetyl Glyphosate-¹³C₂,¹⁵N as the Internal Standard is_sil_available->use_sil Yes consider_alternative Consider Alternative Internal Standards is_sil_available->consider_alternative No validate_method Perform Thorough Method Validation: - Assess Recovery - Determine Precision (RSD) - Evaluate Matrix Effects use_sil->validate_method related_sil Option 1 (Less Ideal): Use a related SIL standard (e.g., Glyphosate-¹³C₂,¹⁵N) consider_alternative->related_sil structural_analog Option 2 (Least Ideal): Use a non-labeled structural analog consider_alternative->structural_analog related_sil->validate_method structural_analog->validate_method end End: Accurate Quantification of this compound validate_method->end

Caption: Workflow for selecting an appropriate internal standard for this compound analysis.

References

Technical Support Center: Optimizing Electrospray Ionization for N-acetylglyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acetylglyphosate using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a key metabolite of glyphosate (B1671968), the world's most widely used herbicide.[1] Regulatory bodies often require the monitoring of both glyphosate and its metabolites in food and environmental samples to assess overall exposure and risk.[2][3] Therefore, sensitive and reliable analytical methods for this compound are crucial for compliance and safety assessment.

Q2: Which ionization mode, positive or negative, is better for this compound analysis by ESI-MS?

Both positive and negative electrospray ionization modes have been used for the analysis of glyphosate and its metabolites.[3][4] However, negative ion mode is often preferred for glyphosate and its derivatives due to the presence of acidic functional groups (phosphonate and carboxylate) that readily deprotonate to form negative ions.[5] The choice of polarity can also depend on the specific LC-MS/MS system and mobile phase composition. It is recommended to test both modes during method development to determine the optimal sensitivity for your specific conditions.

Q3: Is derivatization necessary for the analysis of this compound?

While derivatization with reagents like FMOC-Cl is a common approach for glyphosate analysis, this compound cannot be derivatized using this method.[2] Fortunately, direct analysis of this compound by LC-MS/MS without derivatization is feasible and has been successfully applied.[3][4] This simplifies sample preparation and avoids potential variability associated with the derivatization reaction.

Q4: What are the common challenges in analyzing this compound by ESI-MS?

The primary challenges in analyzing this compound by ESI-MS include:

  • Poor retention in reversed-phase chromatography: Due to its high polarity, this compound is not well-retained on traditional C18 columns.[6]

  • Ion suppression: Co-eluting matrix components can significantly reduce the ionization efficiency of this compound, leading to decreased sensitivity and inaccurate quantification.[5][7]

  • Low sensitivity: Achieving low limits of detection can be challenging, especially in complex matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the ESI-MS analysis of this compound.

Issue 1: Poor or No Signal for this compound

Possible Cause Troubleshooting Step
Suboptimal ESI Source Parameters Optimize key ESI parameters such as capillary voltage, desolvation gas temperature and flow rate, and nebulizer pressure.[2][8] Start with the recommended values in the table below and adjust systematically.
Incorrect Ionization Polarity Verify that you are using the appropriate ionization mode (negative is often preferred).[5]
Inefficient Desolvation Increase the desolvation gas temperature and/or flow rate to improve the removal of solvent from the ESI droplets.[8]
Mobile Phase Incompatibility Ensure your mobile phase is compatible with ESI-MS. Avoid non-volatile buffers. Volatile additives like formic acid (0.1%) can aid ionization.[3][5]
Sample Degradation Ensure proper storage and handling of samples and standards to prevent degradation.

Issue 2: Inconsistent Results and Poor Reproducibility

Possible Cause Troubleshooting Step
Significant Matrix Effects (Ion Suppression) Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE) or the QuPPe method.[2][3][9] The use of an isotopically labeled internal standard can help to compensate for matrix effects.[7]
Inconsistent Sample Preparation Standardize every step of the sample preparation protocol to ensure consistency across all samples.[5]
LC System Instability Check for retention time shifts and changes in peak shape, which may indicate issues with the LC system, such as column degradation or pump problems.[5]
Contamination Clean the ESI source, including the spray nozzle and capillary, to remove any potential contaminants that may be causing signal instability.[10]

Issue 3: Poor Chromatographic Peak Shape or Retention

Possible Cause Troubleshooting Step
Inappropriate HPLC Column This compound is highly polar and not well-retained on standard C18 columns.[6] Consider using alternative stationary phases such as porous graphitic carbon (Hypercarb) or HILIC columns.[3][11]
Suboptimal Mobile Phase Composition Adjust the mobile phase composition, including the organic solvent content and the concentration of additives, to improve peak shape and retention.
Column Overloading Reduce the injection volume or the concentration of the sample to avoid overloading the column.

Quantitative Data Summary

The following tables provide a summary of typical ESI-MS and LC parameters used for the analysis of this compound. These should be used as a starting point for method development and optimization.

Table 1: Typical ESI-MS Parameters for this compound Analysis

ParameterValue RangeReference
Ionization Mode Negative or Positive[3][4]
Capillary Voltage (kV) 2.0 - 3.5[2][3]
Desolvation Temperature (°C) 275 - 600[2][3]
Desolvation Gas Flow (L/Hr) 600 - 1000[2]
Cone Gas Flow (L/Hr) 50 - 300[2]
Source Temperature (°C) 120 - 150[2]
Nebulizer Pressure (Bar) 3 - 7[2]

Table 2: Example LC Parameters for this compound Analysis

ParameterDescriptionReference
Column Hypercarb (Porous Graphitic Carbon)[3]
Mobile Phase A 1.2% Formic Acid in Water[3]
Mobile Phase B 0.5% Formic Acid in Acetonitrile[3]
Flow Rate (mL/min) 0.35[3]
Injection Volume (µL) 5[3]
Column Temperature (°C) 40[3]

Experimental Protocols

Protocol 1: Sample Preparation using the QuPPe Method with EDTA Modification

This protocol is based on the "Quick Polar Pesticides" method, which is effective for extracting polar analytes like this compound from various food matrices. The addition of EDTA has been shown to improve the recovery of this compound.[9]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable, or grain).

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard.

  • Extraction: Add 10 mL of 1% formic acid in methanol (B129727) and 1 mL of 10% EDTA solution.[9]

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 5000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

SPE is a common technique to remove interfering matrix components and concentrate the analyte of interest.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water.

  • Sample Loading: Load the sample extract (from a preliminary extraction step) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with a suitable solvent, such as methanol containing 5% ammonia.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

ESI_Optimization_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_troubleshooting Troubleshooting Loop Start Sample Extraction Extraction (e.g., QuPPe) Start->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup LC LC Separation (e.g., Hypercarb column) Cleanup->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (Detection) ESI->MS Data Data Acquisition & Processing MS->Data Result Result Data->Result Troubleshoot Poor Signal or Reproducibility? Data->Troubleshoot Troubleshoot->Result No Optimize Optimize ESI & LC Parameters Troubleshoot->Optimize Yes Optimize->ESI Troubleshooting_Logic Start Start Analysis CheckSignal Is Signal Intensity Adequate? Start->CheckSignal CheckReproducibility Is Reproducibility Acceptable? CheckSignal->CheckReproducibility Yes OptimizeSource Optimize ESI Source Parameters CheckSignal->OptimizeSource No ImproveCleanup Improve Sample Cleanup (SPE/QuPPe) CheckReproducibility->ImproveCleanup No FinalMethod Final Optimized Method CheckReproducibility->FinalMethod Yes OptimizeSource->CheckSignal CheckLC Evaluate LC Method (Column, Mobile Phase) ImproveCleanup->CheckLC CheckLC->CheckSignal

References

dealing with contamination in N-acetylglyphosate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of contamination in N-acetylglyphosate analysis.

Troubleshooting Guide

This guide provides a systematic approach to identifying and eliminating common sources of contamination during the analysis of this compound and related compounds.

Issue: High Background or Contamination in Blanks

Initial Observation: Your analytical blanks (solvent blanks, reagent blanks, or procedural blanks) show significant peaks corresponding to this compound or glyphosate.

Troubleshooting Workflow:

start High Background Detected in Blank reagent_check Step 1: Analyze Laboratory Reagent Blank (LRB) (solvents, acids, water) start->reagent_check consumables_check Step 2: Test Consumables (vials, pipette tips, filters) reagent_check->consumables_check Blank is Clean reagent_sol Action: Purify or Replace Solvents/Reagents reagent_check->reagent_sol Blank is Contaminated glassware_check Step 3: Evaluate Glassware and Plasticware consumables_check->glassware_check Consumables are Clean consumables_sol Action: Source Certified Contaminant-Free Consumables consumables_check->consumables_sol Consumables are Contaminated system_check Step 4: Investigate LC-MS/MS System Carryover glassware_check->system_check Glassware is Clean glassware_sol Action: Implement Rigorous Cleaning Protocol (Use plasticware where possible) glassware_check->glassware_sol Glassware is Contaminated environment_check Step 5: Assess Laboratory Environment system_check->environment_check System is Clean system_sol Action: Implement System Cleaning and Flushing Protocols system_check->system_sol System Carryover Detected environment_sol Action: Improve Laboratory Hygiene and Air Filtration environment_check->environment_sol Contamination Persists end Contamination Source Identified and Mitigated environment_check->end All Sources Checked reagent_sol->end consumables_sol->end glassware_sol->end system_sol->end environment_sol->end start 1. Homogenize Sample extraction 2. Add Extraction Solvent (Water/Methanol with EDTA and Formic Acid) start->extraction shake 3. Shake/Vortex Vigorously extraction->shake centrifuge 4. Centrifuge to Separate Layers shake->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant filter 6. Filter Extract (e.g., 0.22 µm) supernatant->filter analysis 7. Analyze by LC-MS/MS filter->analysis

Technical Support Center: N-acetylglyphosate Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of N-acetylglyphosate extraction protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.

Question: Why am I observing low recovery of this compound in my samples?

Answer: Low recovery of this compound can be attributed to several factors, primarily related to its interaction with the sample matrix.

  • Metal Chelation: this compound, like glyphosate (B1671968), can chelate with metal ions (e.g., Ca²⁺, Fe³⁺) present in the sample matrix, leading to reduced extraction efficiency.[1][2]

  • Matrix Effects: Co-extraction of matrix components can lead to ion suppression in the mass spectrometer, resulting in an apparent low recovery.[3][4] This is particularly common in complex matrices like soil, soybeans, and honey.[5][6]

  • Adsorption: The analyte can adsorb to soil particles or other matrix components, making it difficult to extract.[7]

  • Inadequate Extraction Solvent: The polarity and pH of the extraction solvent are critical for efficiently extracting the polar this compound molecule.

Solutions:

  • Use of Chelating Agents: The addition of ethylenediaminetetraacetic acid (EDTA) to the extraction solvent can significantly improve recovery rates by complexing with metal ions that would otherwise bind to this compound.[1][2] In some matrices, adding EDTA has been shown to improve the absolute recovery rate to over 70%.[1]

  • pH Adjustment: Using a basic extraction solvent (e.g., 0.6M KOH for soil) can help to deprotonate this compound, increasing its solubility in the aqueous phase.[8]

  • Sample Dilution: Diluting the final extract before LC-MS/MS analysis can help mitigate matrix effects by reducing the concentration of co-eluting matrix components.[4]

  • Optimized Cleanup: Employing a robust sample cleanup technique such as Solid Phase Extraction (SPE) or dispersive Solid Phase Extraction (dSPE) is crucial to remove interfering matrix components.[9][10]

Question: I'm seeing significant signal suppression in my LC-MS/MS analysis. What could be the cause and how can I fix it?

Answer: Signal suppression is a common matrix effect in LC-MS/MS analysis of polar compounds like this compound.

  • Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as this compound can compete for ionization in the MS source, reducing the analyte's signal intensity.[4][5]

  • High Salt Concentration: High concentrations of salts in the final extract can also lead to ion suppression.

Solutions:

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from interfering matrix components. The use of specialized columns like Hypercarb or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can improve retention and separation of polar analytes.[4][9]

  • Cleanup Procedures: Implement or refine a cleanup step to remove the interfering compounds. Techniques like SPE with specific sorbents (e.g., polymeric cationic exchange) can be effective.[9]

  • Dilution: As mentioned previously, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering substances.[4]

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to compensate for signal suppression, leading to more accurate quantification.

Question: My chromatographic peak shape for this compound is poor (e.g., tailing, broadening). How can I improve it?

Answer: Poor peak shape is often due to secondary interactions between the analyte and the analytical column or system components.

  • Interaction with Metal Surfaces: this compound can interact with stainless steel components of the LC system, leading to peak tailing.[11]

  • Inappropriate Column Chemistry: Standard C18 columns may not provide adequate retention or good peak shape for highly polar compounds like this compound.[9]

  • Mobile Phase Composition: The pH and ionic strength of the mobile phase can significantly impact peak shape.

Solutions:

  • Use of Bio-inert LC Systems: Employing LC systems with bio-inert components can minimize interactions between the analyte and metal surfaces.[11]

  • Specialized Columns: Utilize columns designed for polar analytes, such as HILIC, mixed-mode, or porous graphitic carbon (Hypercarb) columns.[9][12]

  • Mobile Phase Optimization: The addition of a small amount of acid (e.g., formic acid) to the mobile phase can help to improve peak shape.[9]

  • System Conditioning: Before analysis, conditioning the LC system and column can help to passivate active sites that may cause poor peak shapes.[12]

Question: Should I use a derivatization step for this compound analysis?

Answer: Derivatization can improve the chromatographic behavior and sensitivity of glyphosate and its metabolites. However, it also introduces extra steps and potential for variability.

  • Advantages: Derivatization can reduce the polarity of this compound, making it more amenable to gas chromatography or improving its retention on reverse-phase liquid chromatography columns. It can also enhance detection sensitivity.[6][13]

  • Disadvantages: Derivatization procedures can be time-consuming and may require hazardous reagents.[9][14] Importantly, some common derivatizing agents like fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are not suitable for N-acetylated metabolites.[12]

Alternatives to Derivatization:

  • Direct analysis using advanced LC-MS/MS systems with specialized columns (HILIC, Hypercarb) often provides sufficient sensitivity and selectivity without the need for derivatization.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is the QuPPe method and is it suitable for this compound extraction?

A1: The QuPPe (Quick Polar Pesticides) method is a sample preparation technique designed for the extraction of highly polar pesticides from various matrices. It typically involves extraction with methanol (B129727) and formic acid. The method has been shown to be effective for this compound, and its efficiency can be further improved by the addition of EDTA to the extraction solvent.[1]

Q2: What are the typical extraction solvents used for this compound?

A2: Due to its high polarity, aqueous-based extraction solvents are commonly used. These often contain additives to improve extraction efficiency:

  • Water with 1% formic acid.[9]

  • Methanol with 1% formic acid.[1]

  • Aqueous solutions containing EDTA and acetic acid.[12]

Q3: Can I analyze this compound along with glyphosate and AMPA in a single run?

A3: Yes, it is possible to develop a multi-residue method for the simultaneous analysis of glyphosate, its primary metabolite AMPA (aminomethylphosphonic acid), and this compound.[9] However, optimizing the chromatographic conditions to achieve good separation and peak shape for all analytes can be challenging due to their differing polarities.[9] The use of HILIC or Hypercarb columns is often recommended for this purpose.[9]

Q4: What are the common analytical techniques for the detection of this compound?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique for the determination of this compound.[5][9] High-resolution mass spectrometry (HRMS) is also used for accurate mass measurements.[15] While older methods utilized HPLC with UV or fluorescence detection after a derivatization step, these are generally less sensitive and more time-consuming.[9]

Quantitative Data Summary

Table 1: Impact of EDTA on the Recovery of this compound in Different Matrices

MatrixRecovery without EDTA (%)Recovery with EDTA (%)
CarrotHigh (>70%)>70%
Wheat28%>70%
LiverAcceptable Range~10% lower than without EDTA
LentilsAcceptable Range~10% lower than without EDTA
Sesame<70%Markedly Increased

Source: Data compiled from a study on the improved analysis of polar pesticides.[1][2]

Table 2: Recovery of this compound using Different Cleanup Procedures

Cleanup ProcedureMatrixRecovery (%)
Seven different cleanup procedures were testedTenebrio molitor larvaData available in source

Source: Data from a study on the analysis of glyphosate and its metabolites in Tenebrio molitor larva.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Foods of Animal Origin (without derivatization)

This protocol is based on a method for the quantitative determination of glyphosate and its metabolites in adipose tissue, liver, eggs, milk, and honey.[9]

  • Sample Preparation:

    • Homogenize the sample.

  • Extraction:

    • Weigh a representative sample portion.

    • Add 1% formic acid in water (v/v) as the extraction solvent.

    • Vortex or shake vigorously.

  • Cleanup:

    • For Milk and Adipose Tissue: Add dichloromethane (B109758) for purification.

    • For Liver and Egg Samples: Use Solid Phase Extraction (SPE) with a mixed cation exchange sorbent, followed by ultrafiltration.

  • Analysis:

    • Analyze the final extract using LC-MS/MS with a Hypercarb column.

    • Mobile Phase A: 1.2% formic acid in water (v/v).

    • Mobile Phase B: 0.5% formic acid in acetonitrile (B52724) (v/v).

Protocol 2: QuPPe-based Extraction with EDTA

This protocol is an improvement of the QuPPe method for matrices where metal chelation is a concern.[1]

  • Sample Preparation:

    • Homogenize 10 g of the sample in a 50 mL centrifuge tube.

  • Extraction:

    • Spike with internal standards if necessary.

    • Add the extraction solvent (methanol containing 1% formic acid).

    • Add 1 mL of a 10% aqueous EDTA solution and 100 µL of formic acid.

    • Vortex or shake thoroughly.

    • Centrifuge to separate the phases.

  • Cleanup:

    • Take an aliquot of the supernatant for analysis. Further cleanup using dSPE may be performed if necessary.

  • Analysis:

    • Analyze the extract by IC-MS/MS or LC-MS/MS.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Homogenization AddSolvent Add Extraction Solvent (e.g., Water + 1% Formic Acid) Sample->AddSolvent Vortex Vortex/Shake AddSolvent->Vortex Centrifuge Centrifugation Vortex->Centrifuge SPE Solid Phase Extraction (SPE) Centrifuge->SPE LCMS LC-MS/MS Analysis SPE->LCMS

Caption: General workflow for this compound extraction and analysis.

Troubleshooting_Logic Start Low Recovery or Signal Suppression CheckMatrix Complex Matrix? Start->CheckMatrix CheckChroma Poor Peak Shape? Start->CheckChroma AddEDTA Add EDTA to Extraction Solvent CheckMatrix->AddEDTA Yes OptimizeCleanup Optimize SPE/dSPE Cleanup CheckMatrix->OptimizeCleanup Yes DiluteExtract Dilute Final Extract CheckMatrix->DiluteExtract Yes End Improved Results AddEDTA->End OptimizeCleanup->End DiluteExtract->End UseSpecialColumn Use HILIC/Hypercarb Column CheckChroma->UseSpecialColumn Yes OptimizeMobilePhase Optimize Mobile Phase (e.g., pH) CheckChroma->OptimizeMobilePhase Yes UseInertLC Use Bio-Inert LC System CheckChroma->UseInertLC Yes UseSpecialColumn->End OptimizeMobilePhase->End UseInertLC->End

Caption: Troubleshooting logic for common this compound analysis issues.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Validated Methods for N-acetylglyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-acetylglyphosate, a key metabolite of the widely used herbicide glyphosate, is crucial for regulatory compliance and safety assessments. This guide provides a comparative overview of inter-laboratory validated analytical methods for the determination of this compound in various matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based procedures. The performance of these methods is supported by experimental data from collaborative studies.

Quantitative Performance of Validated Methods

The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and desired precision. The following tables summarize the quantitative performance of several inter-laboratory validated methods.

Table 1: Inter-laboratory Performance of an LC-MS/MS Method for this compound in Foods of Animal Origin [1]

MatrixSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
Bovine Fat0.01951141
0.05961313
Chicken Eggs0.051021010
0.25981010
Cow's Milk0.051011111
0.25991010

Table 2: Performance of a Validated LC-MS/MS Method for this compound in Honeybees [2]

ParameterValue
Limit of Quantification (LOQ)0.01 mg/kg
Recovery (at 0.020 mg/kg)91% - 103%
Inter-laboratory Precision (RSDR at 0.020 mg/kg)5.5% - 13.6%

Table 3: Single-Laboratory Validation Performance of an FDA Method for this compound in Various Food Matrices [3]

MatrixSpiking Level (ng/g)Mean Recovery (%)Precision (RSD, %)
Corn20High (>120%)-
250High (>120%)-
Olive Oil20-High (>25%)
250Low (<70%)-
Orange20-High (>25%)

Note: The FDA method used matrix-matched standard calibrations, but no isotopically labeled internal standard was used for the quantitation of this compound.[3]

Experimental Protocols

Detailed methodologies are essential for replicating experimental results. The following sections outline the key steps in the validated methods.

1. LC-MS/MS Method for Polar Pesticides in Foods of Animal Origin [1]

  • Extraction: Acidified methanol (B129727)/water extraction.

  • Cleanup: Dispersive solid-phase extraction (dSPE) with C18 sorbent.

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Use of isotopically labelled internal standards for all targeted analytes.

2. LC-MS/MS Method for Polar Pesticides in Honeybees [2]

  • Sample Preparation: A previously established method for animal-derived products was adapted.

  • Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Validation: The method was subjected to a full in-house validation, including an inter-laboratory precision assessment between two different laboratories, following SANTE/11312/2021 guidelines.

3. FDA Unified Method for Glyphosate and Related Residues in Food [3]

  • Extraction: Aqueous extraction with 50 mM Acetic acid and 10 mM EDTA in water.

  • Cleanup: Oasis HLB solid-phase extraction (SPE) column cleanup.

  • Analysis: The final extract is analyzed by LC-MS/MS using electrospray ionization (ESI) in the negative ionization mode.

  • Quantification: Matrix-matched standard calibrations were used. No internal standard was used for this compound.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a general workflow for the analysis of this compound.

General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Sample Collection (e.g., Milk, Eggs, Honey) Extraction Aqueous/Solvent Extraction (e.g., with acidified methanol or EDTA) Sample->Extraction Homogenization Cleanup Solid-Phase Extraction (SPE) or Dispersive SPE (dSPE) Cleanup Extraction->Cleanup Purification LCMSMS LC-MS/MS Analysis (Negative Ionization Mode) Cleanup->LCMSMS Injection Quantification Quantification (Internal/External Standards) LCMSMS->Quantification Data Acquisition Validation Data Validation (Recovery, Precision, LOQ) Quantification->Validation Report Final Report Validation->Report

Caption: A generalized workflow for this compound analysis.

The provided data from inter-laboratory validations demonstrates that reliable and reproducible methods exist for the quantification of this compound in diverse and complex matrices. The LC-MS/MS-based methods, in particular, offer the necessary selectivity and sensitivity for monitoring this metabolite at residue levels relevant to food safety and environmental regulations.

References

A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of N-acetylglyphosate, a key metabolite of the widely used herbicide glyphosate (B1671968), is of paramount importance. The selection of an appropriate analytical technique is a critical decision that influences the sensitivity, specificity, and efficiency of the analysis. This guide provides an objective comparison of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.

At a Glance: Key Performance Metrics

The primary distinction between LC-MS/MS and GC-MS for the analysis of this compound lies in the sample preparation and the inherent properties of the analyte. This compound is a polar and non-volatile compound, making it directly amenable to LC-MS/MS analysis. In contrast, GC-MS requires a derivatization step to increase the volatility of the analyte for gas-phase separation. This fundamental difference significantly impacts the workflow, method complexity, and potential for analytical variability.

ParameterLC-MS/MSGC-MS
Derivatization Not requiredMandatory
Sample Throughput HigherLower
Method Complexity LowerHigher
Direct Analysis YesNo
Potential for Artifacts LowerHigher (due to derivatization)
Typical LOQ 0.005 - 0.05 mg/kg~1 ng/mL (for glyphosate)
Recovery 70-120%83-84% (for glyphosate)
Linearity (r²) >0.99>0.99

Quantitative Data Summary

The following table summarizes key quantitative performance data for the analysis of this compound and related compounds using LC-MS/MS and GC-MS. It is important to note that specific performance data for the GC-MS analysis of this compound is limited in the available literature; therefore, data for glyphosate is included as a proxy, and this should be considered when evaluating the GC-MS performance.

Analytical MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (r²)Reference
LC-MS/MS This compoundHoneybees-0.005 mg/kg70-119-[1]
LC-MS/MS This compoundSoybeans0.005 mg/kg0.02 mg/kg91-103>0.994[2]
LC-MS/MS This compoundVarious Foods-20 ng/g (0.02 mg/kg)70-120>0.99[3]
GC-MS/MS GlyphosateBreast Milk0.5 ng/mL1 ng/mL83-84>0.998[1]
GC-MS Glyphosate, AMPAHuman Serum-3 µg/mL>73Linear over 3-100 µg/mL[4]

Experimental Workflows

The analytical workflows for LC-MS/MS and GC-MS analysis of this compound are distinct, primarily due to the derivatization requirement for GC-MS.

cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Homogenization lc_extraction Aqueous Extraction lc_start->lc_extraction lc_cleanup Solid Phase Extraction (SPE) or Filtration lc_extraction->lc_cleanup lc_analysis LC-MS/MS Analysis lc_cleanup->lc_analysis gc_start Sample Homogenization gc_extraction Aqueous Extraction gc_start->gc_extraction gc_cleanup Ion Exchange Cleanup gc_extraction->gc_cleanup gc_derivatization Derivatization (e.g., TFAA/HFB or Silylation) gc_cleanup->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis

Caption: Comparative analytical workflows for this compound analysis.

Experimental Protocols

LC-MS/MS Method for this compound in Various Foods

This protocol is a representative example of a direct analysis method for this compound.

1. Sample Preparation:

  • Extraction: Homogenized samples are extracted with an aqueous solution, often containing a chelating agent like EDTA and an acid such as acetic acid to improve analyte stability and extraction efficiency.[3]

  • Cleanup: The resulting extract is then cleaned up using solid-phase extraction (SPE) with a suitable sorbent (e.g., Oasis HLB) to remove matrix interferences.[3] Alternatively, simple filtration may be sufficient for cleaner sample matrices.

2. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a specialized column designed for polar analytes, such as a mixed-mode or porous graphitic carbon column. A gradient elution with a mobile phase consisting of acidified water and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is employed for quantification and confirmation, tracking specific precursor-to-product ion transitions for this compound.[3]

GC-MS/MS Method for Glyphosate (as a proxy for this compound)

Due to the limited availability of a validated GC-MS method specifically for this compound, the following protocol for glyphosate analysis is provided as a reference, as a similar approach would be necessary.

1. Sample Preparation:

  • Extraction: An initial aqueous extraction is performed on the homogenized sample.

  • Cleanup: The extract is subjected to a cleanup step, often involving cation exchange chromatography, to remove interfering compounds.[1]

  • Derivatization: This is a critical step to render the polar analyte volatile. A common method involves derivatization with a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and an alcohol like heptafluorobutanol (HFB) or through silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][5] This reaction replaces the active hydrogens on the molecule with less polar, more volatile groups.

2. GC-MS/MS Analysis:

  • Gas Chromatography: The derivatized extract is injected into the GC system. The separation is performed on a capillary column (e.g., DB-5ms) with a temperature program to elute the derivatized analyte.

  • Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to detect specific fragment ions of the derivatized this compound.

Signaling Pathways and Logical Relationships

The choice between LC-MS/MS and GC-MS for this compound analysis can be visualized as a decision-making pathway based on key analytical considerations.

start Analysis of This compound direct_analysis Direct Analysis Required? start->direct_analysis lcms LC-MS/MS direct_analysis->lcms Yes gcms GC-MS direct_analysis->gcms No derivatization Derivatization Step gcms->derivatization

Caption: Decision pathway for selecting an analytical method.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques capable of quantifying this compound. However, for routine analysis, LC-MS/MS is generally the superior choice due to its ability to directly analyze the polar this compound without the need for a complex and time-consuming derivatization step. This leads to a simpler, faster, and potentially more robust workflow with a lower risk of analytical variability introduced by the derivatization reaction. The quantitative data available in the literature also suggests that LC-MS/MS can achieve excellent sensitivity with low limits of quantification.

GC-MS remains a viable alternative , particularly for confirmatory purposes or in laboratories where LC-MS/MS instrumentation is not available. However, the mandatory derivatization step adds complexity to the method, increases sample preparation time, and may introduce variability. While sensitive GC-MS methods have been developed for glyphosate, the lack of a widely validated method specifically for this compound is a current limitation.

For researchers, scientists, and drug development professionals, the choice between these two techniques will ultimately depend on the specific requirements of their study, including sample throughput needs, available instrumentation, and the desired balance between analytical speed and complexity.

References

N-acetylglyphosate vs. AMPA: A Comparative Guide to Glyphosate Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-acetylglyphosate and aminomethylphosphonic acid (AMPA) as biomarkers for assessing human exposure to glyphosate (B1671968), the world's most widely used herbicide. The information presented herein is intended to assist researchers in selecting the most appropriate biomarker for their studies and in understanding the nuances of glyphosate metabolism and detection. While both compounds are metabolites of glyphosate, their relevance and utility as biomarkers in human health studies differ significantly. This guide will delve into the metabolic pathways, comparative data on their detection, and detailed experimental protocols for their analysis.

Metabolic Pathways of Glyphosate

Glyphosate metabolism varies across different organisms. In humans and many environmental microbes, the primary degradation product is AMPA. Conversely, this compound is predominantly formed in glyphosate-tolerant genetically modified plants.

Glyphosate is metabolized in soil by microorganisms into sarcosine (B1681465), which is then converted to glycine (B1666218) and ammonia (B1221849) by sarcosine oxidase.[1] An alternative metabolic pathway involves the formation of AMPA by glyphosate oxidoreductase.[1] AMPA is also a minor metabolite detected in the colon tissue of rats.[1] In glyphosate-tolerant plants, glyphosate is converted to this compound.[2][3] This metabolite may be further broken down into N-acetyl-AMPA.[2]

Glyphosate Metabolism cluster_human_microbe In Humans & Environmental Microbes cluster_gm_plant In Glyphosate-Tolerant Plants glyphosate Glyphosate ampa AMPA (Aminomethylphosphonic Acid) glyphosate->ampa Glyphosate Oxidoreductase glyphosate_plant Glyphosate n_acetylglyphosate This compound glyphosate_plant->n_acetylglyphosate Glyphosate N-acetyltransferase

Caption: Metabolic pathways of glyphosate in different biological systems.

Quantitative Comparison of Glyphosate and AMPA in Human Urine

Numerous studies have quantified the levels of glyphosate and its primary metabolite, AMPA, in human urine to assess exposure. This compound is not typically measured in human biomonitoring studies as it is not a significant human metabolite. The following table summarizes findings from various studies on urinary concentrations of glyphosate and AMPA.

Study PopulationMatrixAnalyteDetection Frequency (%)Median Concentration (µg/L)Maximum Concentration (µg/L)Analytical MethodReference
Postmenopausal Women (USA)UrineGlyphosate89.9--LC-MS/MS[4]
Postmenopausal Women (USA)UrineAMPA67.2--LC-MS/MS[4]
General Population (Germany)24-h UrineGlyphosate31 (≥0.05 µg/L)0.111.36Not Specified[5]
General Population (Germany)24-h UrineAMPA10.3 (≥0.09 µg/L)0.141.53Not Specified[5]
Occupationally Exposed Workers (China)UrineGlyphosate86.60.29217.202GC-MS[6]
Occupationally Exposed Workers (China)UrineAMPA81.30.0682.730GC-MS[6]
Farm and Non-Farm Families (Ireland)UrineGlyphosate32<0.053.21GC-MS/MS[7]
Farm and Non-Farm Families (Ireland)UrineAMPA61<0.057.24GC-MS/MS[7]

Biomarker Performance: AMPA vs. This compound

AMPA is widely recognized as a reliable biomarker of glyphosate exposure in humans. Its presence in urine is a direct indicator of the body's processing of glyphosate.[3] Studies have shown a correlation between urinary AMPA levels and glyphosate exposure, making it a valuable tool for epidemiological and clinical research.[5][6] Furthermore, urinary concentrations of AMPA have been associated with biomarkers of oxidative stress.[8]

This compound , on the other hand, is not a suitable biomarker for human exposure to glyphosate. Its formation is primarily restricted to glyphosate-tolerant plants that have been genetically engineered to express the glyphosate N-acetyltransferase (GAT) enzyme.[9] There is currently no evidence to suggest that this compound is a significant metabolite of glyphosate in humans. Therefore, its detection in human biological samples would likely indicate direct exposure to this compound, for instance, through the consumption of residues on genetically modified crops, rather than the metabolism of glyphosate within the human body.

Experimental Protocol: Analysis of Glyphosate and AMPA in Human Urine by LC-MS/MS

The following is a generalized protocol for the simultaneous determination of glyphosate and AMPA in human urine based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][10]

1. Sample Preparation

  • Collection: Collect first-morning void urine samples in polypropylene (B1209903) containers.

  • Storage: Store samples at -20°C or lower until analysis to prevent degradation.

  • Thawing and Centrifugation: Thaw urine samples at room temperature, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.

  • Dilution: Dilute an aliquot of the urine supernatant with a suitable solvent (e.g., 0.1% formic acid in water). The dilution factor may vary depending on the expected concentration range.

  • Internal Standard Spiking: Add a mixture of isotopically labeled internal standards (e.g., ¹³C₂, ¹⁵N-glyphosate and ¹³C, ¹⁵N-AMPA) to all samples, calibration standards, and quality controls to correct for matrix effects and variations in instrument response.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for the retention of polar anionic compounds, such as a mixed-mode or anion-exchange column.

  • Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for glyphosate, AMPA, and their respective internal standards using Multiple Reaction Monitoring (MRM).

3. Quality Control

  • Calibration Curve: Prepare a multi-point calibration curve using a surrogate matrix (e.g., synthetic urine) spiked with known concentrations of glyphosate and AMPA.

  • Quality Control Samples: Include low, medium, and high concentration quality control samples in each analytical run to ensure the accuracy and precision of the method.

  • Blanks: Analyze procedural blanks to monitor for contamination.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing collect Urine Collection store Storage at -20°C collect->store thaw Thaw & Centrifuge store->thaw dilute Dilution thaw->dilute spike Spike with Internal Standards dilute->spike lc Liquid Chromatography Separation spike->lc ms Mass Spectrometry Detection (MRM) lc->ms quantify Quantification using Calibration Curve ms->quantify report Reporting Results quantify->report

Caption: A typical experimental workflow for the analysis of glyphosate and AMPA in human urine.

Conclusion

In the context of human biomonitoring for glyphosate exposure, AMPA is the scientifically accepted and relevant biomarker . Its measurement in urine provides a reliable indication of recent exposure to glyphosate. In contrast, This compound is not a significant human metabolite of glyphosate and its utility as a biomarker for human exposure is not supported by current scientific evidence. Its primary relevance is in the agricultural sector, specifically in relation to glyphosate-tolerant crops. Researchers investigating human exposure to glyphosate should focus on the analysis of glyphosate and AMPA in biological matrices.

References

Validating Analytical Methods for N-acetylglyphosate in Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of glyphosate-based herbicides in agriculture has led to the presence of its metabolites, such as N-acetylglyphosate, in animal feed. Regulatory bodies worldwide have set maximum residue limits (MRLs) for these compounds, necessitating robust and validated analytical methods to ensure feed safety and compliance. This guide provides a comparative overview of commonly employed analytical methodologies for the quantification of this compound in feed matrices, with a focus on method validation parameters and experimental protocols.

Comparison of Analytical Method Performance

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of this compound in complex matrices like animal feed. The following tables summarize the performance of different LC-MS/MS methods based on published validation data.

Method Matrix Limit of Quantification (LOQ) Accuracy (Recovery %) Precision (RSD %) Citation
LC-MS/MS (Direct Injection) Foods of Animal Origin (Milk, Eggs, Liver, Adipose Tissue, Honey)0.025 - 0.2 mg/kg85 - 110%< 20%[1][2]
FDA Method (LC-MS/MS) Various Foods (including milk and egg)< 10 ng/g (< 0.01 mg/kg)Generally acceptable, with some matrix-dependent variability< 25% for most matrices[3]
QuPPe Method with EDTA (IC-MS/MS) Various Foods (including milk)Not explicitly stated for this compound alone> 70%< 5% (for triplicates)[4]
LC-MS/MS with Derivatization (MTBSTFA) Soybeans0.02 mg/kg95.8%Repeatability: 4.8%, Within-lab reproducibility: 5.3%[5]
LC-MS/MS (Mixed-mode column) Honey2 µg/kg (0.002 mg/kg)86 - 106%< 10%[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of key experimental protocols for the determination of this compound in feed.

Sample Preparation: Aqueous Extraction and Solid-Phase Extraction (SPE) Cleanup

This is a widely adopted method for extracting polar analytes like this compound from complex matrices.

  • Extraction: A representative portion of the feed sample is homogenized and extracted with an aqueous solution. Common extraction solvents include water with a small percentage of formic acid or a buffered solution containing EDTA to chelate metal ions that can interfere with the analysis.[1][3][4]

  • Cleanup: The crude extract is then purified using solid-phase extraction (SPE). A variety of SPE cartridges can be used, with polymeric reversed-phase and anion-exchange sorbents being common choices.[3][6] The goal of the cleanup step is to remove matrix components that can cause ion suppression or enhancement in the mass spectrometer.

Chromatographic Separation: Liquid Chromatography (LC)

The separation of this compound from other components in the extract is typically achieved using liquid chromatography.

  • Columns: Due to the high polarity of this compound, specialized columns are often required. Porous graphitic carbon (Hypercarb) columns have shown good retention and separation.[1][2] Mixed-mode columns that combine reversed-phase and anion-exchange functionalities are also effective.[6]

  • Mobile Phases: The mobile phases usually consist of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid to improve peak shape and ionization efficiency.[1][2]

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the preferred detection method due to its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of this compound.[3]

  • Transitions: At least two multiple reaction monitoring (MRM) transitions (a precursor ion and two product ions) should be monitored for each analyte to ensure accurate identification and quantification, in line with regulatory guidelines such as SANTE/11312/2021.[1][7]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for validating an analytical method for this compound in feed, following established guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Sample Preparation Optimization (Extraction & Cleanup) B LC-MS/MS Condition Optimization (Column, Mobile Phase, MS parameters) A->B C Linearity & Range B->C D Accuracy (Recovery Studies) C->D E Precision (Repeatability & Reproducibility) D->E F Limit of Quantification (LOQ) & Limit of Detection (LOD) E->F G Specificity & Selectivity F->G H Matrix Effects Evaluation G->H I Analysis of Feed Samples H->I J Quality Control Checks (Blanks, Spikes, QC Samples) I->J

Caption: Workflow for analytical method validation.

Signaling Pathways and Logical Relationships

In the context of analytical method validation for this compound, the primary focus is on the chemical analysis rather than biological signaling pathways. This compound is a metabolite of glyphosate (B1671968) formed in genetically modified, glyphosate-tolerant crops.[1] Its presence in animal feed is a result of the consumption of these crops. The logical relationship for its analysis is a direct workflow from sample collection to final quantification, as depicted in the workflow diagram above. The core challenge lies in the accurate and precise measurement of its concentration in complex feed matrices.

References

N-Acetylglyphosate in Different Crop Varieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-acetylglyphosate presence and concentration in different crop varieties, focusing on the distinction between genetically modified (GM) crops containing the glyphosate (B1671968) N-acetyltransferase (gat) gene and conventional or other GM varieties. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments.

Introduction to this compound

This compound is the primary metabolite of the herbicide glyphosate in crop varieties genetically engineered to contain the gat gene.[1] This gene confers herbicide resistance by encoding a glyphosate N-acetyltransferase enzyme, which detoxifies glyphosate by acetylating it.[1] This mechanism of resistance is distinct from that of other glyphosate-tolerant crops, such as those containing the CP4-EPSPS gene, which feature a glyphosate-insensitive version of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme. In conventional and CP4-EPSPS crops, this compound is not a significant metabolite. The presence and concentration of this compound are therefore key differentiators in the metabolic profile of glyphosate in various crop types.

Comparative Data on this compound Residues

The concentration of this compound in crops is directly linked to the presence of the gat gene. The following table summarizes quantitative data from studies on gat-containing maize, providing a comparison with maize varieties that do not possess this gene.

Crop Variety (Gene)TissueGlyphosate Application Rate (g a.e. ha⁻¹)Time After TreatmentThis compound (N-acetyl-PMG) Residue (mg/kg)Glyphosate Residue (mg/kg)AMPA Residue (mg/kg)Reference
Transgenic Maize (GG2) (gat + gr79-epsps)Leaves9005 days~0.5~0.2<0.1[1]
Leaves18005 days~1.0~0.4~0.1[1]
Leaves36005 days~1.8~0.8~0.2[1]
Silage & Mature SeedsUp to 9000HarvestNot DetectedNot DetectedNot Detected[1]
Transgenic Maize (HGK60) (g2-epsps only)Leaves9005 daysNot Applicable/Not Detected~3.0~1.5[1]
Leaves18005 daysNot Applicable/Not Detected~6.0~2.5[1]
Leaves36005 daysNot Applicable/Not Detected~10.0~4.0[1]
Transgenic Maize (98140) (gat trait)GrainLabel Application RateHarvestPredominant ResidueMean: 0.018Mean: 0.011[2]
Conventional/EPSPS Maize GrainN/AHarvestNot DetectedVaries (generally low to non-detectable if not directly applied pre-harvest)Varies[2]
GAT-Trait Rape Seed SeedsGAP RateHarvest1.1 (51% of TRR)0.45 (21% of TRR)0.04 (1.9% of TRR)[3]

TRR: Total Radioactive Residue in metabolism studies. g a.e. ha⁻¹: grams acid equivalent per hectare. GAP: Good Agricultural Practice.

Summary of Findings:

  • In transgenic maize expressing both gat and a glyphosate-resistant epsps gene (event GG2), this compound is readily formed in the leaves following glyphosate application.[1]

  • The formation of this compound in GAT crops leads to a significant reduction in the concentration of the parent glyphosate and its primary metabolite in other systems, aminomethylphosphonic acid (AMPA).[1]

  • Despite being the primary metabolite, this compound was not detected in the harvested silage or mature seeds of the GG2 maize event, even at high application rates of glyphosate.[1]

  • In another gat-containing maize variety (98140), this compound was the predominant residue found in the grain at harvest.[2]

  • In GAT-trait rape seed, this compound was the major component of the residue in seeds at harvest, followed by glyphosate and N-acetyl-AMPA.[3]

  • In conventional crops and those with only EPSPS-based resistance, this compound is not a significant metabolite.[2]

Experimental Protocols

The quantification of this compound and related compounds in crop matrices is a complex analytical challenge due to their high polarity. The following is a generalized protocol based on methodologies described in the scientific literature.

Objective: To extract, detect, and quantify this compound, glyphosate, and AMPA from various crop matrices.

1. Sample Preparation and Extraction:

  • Homogenization: A representative sample of the crop tissue (e.g., grain, leaves, forage) is cryogenically ground to a fine, homogenous powder.

  • Extraction: The powdered sample is extracted with an aqueous solution, often containing a chelating agent like EDTA and an acid such as acetic or formic acid, to precipitate proteins and release the polar analytes.[4] The mixture is vigorously shaken or sonicated for a defined period (e.g., 10 minutes) to ensure efficient extraction.[4]

  • Centrifugation: The extract is centrifuged at high speed to separate the solid plant material from the liquid supernatant containing the analytes.

2. Extract Cleanup (Solid-Phase Extraction - SPE):

  • The supernatant is passed through a solid-phase extraction cartridge (e.g., Oasis HLB) to remove non-polar co-extractives and suspended particulates that could interfere with subsequent analysis.[4]

  • The eluate containing the target analytes is collected for analysis.

3. Chromatographic Separation (LC):

  • The cleaned extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5]

  • Due to the high polarity of this compound, specialized chromatography columns are often employed, such as those with mixed-mode (e.g., reversed-phase with weak anion-exchange) or hydrophilic interaction liquid chromatography (HILIC) properties.

  • A gradient elution program with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate this compound from glyphosate, AMPA, and other matrix components.

4. Detection and Quantification (MS/MS):

  • A tandem mass spectrometer, usually operating in negative electrospray ionization (ESI) mode, is used for detection.

  • Quantification is achieved by monitoring specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM).

  • Stable isotopically labeled internal standards for each analyte are added at the beginning of the extraction process to correct for matrix effects and variations in recovery.

  • A calibration curve is generated using matrix-matched standards to ensure accurate quantification. The limit of quantification (LOQ) for this compound in various plant commodities is typically around 0.05 mg/kg.[3][6]

Visualizations

Signaling Pathways and Logical Relationships

GAT_Pathway cluster_resistance Glyphosate Resistance Mechanisms cluster_epsps EPSPS-Based Resistance cluster_gat GAT-Based Resistance Glyphosate_EPSPS Glyphosate EPSPS_enzyme Native EPSPS (Shikimate Pathway) Glyphosate_EPSPS->EPSPS_enzyme Inhibits CP4_EPSPS CP4-EPSPS Enzyme (Glyphosate Insensitive) Glyphosate_EPSPS->CP4_EPSPS No Inhibition AA_synthesis_inhibited Aromatic Amino Acid Synthesis Inhibited EPSPS_enzyme->AA_synthesis_inhibited AA_synthesis_normal Aromatic Amino Acid Synthesis Continues CP4_EPSPS->AA_synthesis_normal Glyphosate_GAT Glyphosate GAT_enzyme Glyphosate N-acetyltransferase Glyphosate_GAT->GAT_enzyme Substrate GAT_gene gat Gene GAT_gene->GAT_enzyme Expresses NAG This compound (Non-herbicidal) GAT_enzyme->NAG Catalyzes Conversion Acetyl_CoA Acetyl-CoA Acetyl_CoA->GAT_enzyme Co-substrate

Caption: Mechanisms of glyphosate resistance in transgenic crops.

Experimental_Workflow start Crop Sample (Grain, Leaves, etc.) homogenization 1. Homogenization (Cryogenic Grinding) start->homogenization extraction 2. Extraction (Aqueous solution with EDTA/Acid) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation cleanup 4. Solid-Phase Extraction (SPE) (Cleanup) centrifugation->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quantification 6. Quantification (vs. Internal & Matrix-Matched Standards) analysis->quantification end Residue Levels (mg/kg) quantification->end

Caption: Workflow for this compound analysis in crops.

Logical_Relationship Glyphosate_Application Glyphosate Application on Crop GAT_Crop Crop with gat Gene? Glyphosate_Application->GAT_Crop Metabolism_GAT Metabolism via Glyphosate N-acetyltransferase GAT_Crop->Metabolism_GAT Yes Metabolism_Other Other Metabolic Pathways (e.g., to AMPA) GAT_Crop->Metabolism_Other No NAG_Residue This compound is Primary Residue Metabolism_GAT->NAG_Residue AMPA_Residue AMPA may be Primary Residue Metabolism_Other->AMPA_Residue

Caption: Logical flow of glyphosate metabolism in crops.

References

A Comparative Guide to N-acetylglyphosate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-acetylglyphosate is critical for environmental monitoring, food safety assessment, and understanding the metabolic fate of glyphosate (B1671968). This compound is the principal metabolite of glyphosate in genetically modified crops that contain a glyphosate N-acetyltransferase (gat) gene, which confers herbicide tolerance.[1] This guide provides a comparative overview of the primary analytical methods for its quantification, with a focus on supporting experimental data and detailed protocols.

Overview of Analytical Techniques

The quantification of this compound, a polar and water-soluble compound, presents analytical challenges. The primary methods employed are chromatography-based, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and robust technique.[2] Alternative methods like Enzyme-Linked Immunosorbent Assay (ELISA) are common for the parent compound, glyphosate, but their utility for this compound is limited.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of this compound. It offers high sensitivity and selectivity, allowing for direct detection in complex matrices without derivatization, or with derivatization to improve chromatographic performance.[2]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for glyphosate and are often used for rapid screening of water and food samples.[3][4] However, these kits are highly specific to glyphosate. Cross-reactivity data for major commercial kits do not list this compound and show very low reactivity with other metabolites like AMPA, indicating they are unsuitable for quantifying this compound.[5]

Metabolic Pathway of Glyphosate Acetylation

In genetically modified, glyphosate-tolerant crops expressing the gat gene, glyphosate is detoxified through N-acetylation. This metabolic pathway is a key consideration in residue analysis, as this compound may constitute a significant portion of the total residue.

Glyphosate Metabolism Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) (in GM Plants) Glyphosate->GAT NAG This compound Metabolism Further Metabolism NAG->Metabolism GAT->NAG NA_AMPA N-acetyl-AMPA & AMPA Metabolism->NA_AMPA

Caption: Metabolic conversion of glyphosate to this compound in tolerant crops.

Performance Comparison of Quantification Methods

The following table summarizes the performance of various LC-MS/MS methods for the quantification of this compound in different matrices. The data highlights the typical limits of quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

MatrixMethodLOQ (mg/kg)Recovery (%)Precision (RSD %)Citation
SoybeansLC-MS/MS (with derivatization)0.0293.3 - 98.72.5 - 4.2[2]
Various FoodsLC-MS/MS (direct)< 0.0170 - 120 (most matrices)< 25[6]
Animal Tissues (Liver, Fat)LC-MS/MS (direct)0.270 - 120< 20[7][8]
EggsLC-MS/MS (direct)0.0570 - 120< 20[7][8]
Milk & HoneyLC-MS/MS (direct)0.02570 - 120< 20[7][8]
SoybeansUPLC-MS/MS (direct)1.10Not specified≤ 6[9]

Experimental Protocols

Detailed and validated protocols are essential for accurate and reproducible quantification. Below are representative workflows for the analysis of this compound by LC-MS/MS, both with and without a derivatization step.

General Experimental Workflow for LC-MS/MS Analysis

The overall process for analyzing this compound involves several key stages, from sample receipt to final data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Aqueous Extraction (e.g., Water + Formic Acid) Homogenization->Extraction Cleanup Cleanup / Purification (SPE or Filtration) Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

Protocol 1: Direct Analysis in Foods of Animal Origin[7][8][10]

This method is suitable for the direct quantification of this compound without a derivatization step.

  • Sample Extraction:

    • Weigh 2 g of homogenized sample (e.g., liver, egg, milk).

    • Add 10 mL of 1% formic acid in water.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4500 rpm for 10 minutes.

  • Sample Cleanup (Matrix Dependent):

    • For Liver and Egg: Purify the supernatant using Solid Phase Extraction (SPE) with a mixed cation exchange sorbent. Further clean the eluate using ultrafiltration with 3 kDa cut-off filters.

    • For Milk and Adipose Tissue: Add 10 mL of dichloromethane (B109758) to the supernatant, shake, and centrifuge. Collect the upper aqueous layer.

  • LC-MS/MS Analysis:

    • LC Column: Porous graphitic carbon column (e.g., Hypercarb, 100 mm x 2.1 mm, 3 µm).

    • Mobile Phase A: 1.2% formic acid in water.

    • Mobile Phase B: 0.5% formic acid in acetonitrile (B52724).

    • Flow Rate: 0.35 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in negative mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for this compound (e.g., m/z 210 -> 150).

Protocol 2: Analysis in Soybeans with Derivatization[2]

This method utilizes solid-phase analytical derivatization to enhance detection.

  • Sample Extraction:

    • Weigh 1.0 g of homogenized soybean sample into a 50-mL polypropylene (B1209903) centrifuge tube.

    • Add 5 mL of water and shake for 5 minutes.

    • Add 5 mL of 50% aqueous acetonitrile, shake for another 5 minutes, and centrifuge.

  • Cleanup and Derivatization:

    • Load the supernatant onto a polymer-based strong anion exchange (AX) SPE column.

    • Wash the column with water and acetonitrile to remove interferences and dehydrate the sorbent.

    • Elute the analytes with a solution of the derivatization reagent, N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA), in acetonitrile. The derivatization occurs rapidly on the solid phase at room temperature.

  • LC-MS/MS Analysis:

Conclusion

For the reliable quantification of this compound, LC-MS/MS is the unequivocally superior method , providing the necessary sensitivity and selectivity for complex food, environmental, and biological matrices. Direct analysis is often feasible and simplifies sample preparation, while methods involving derivatization can offer enhanced chromatographic performance and sensitivity in certain applications. Commercially available ELISA kits are designed for glyphosate and are not a viable alternative for quantifying its N-acetylated metabolite. The choice of a specific LC-MS/MS protocol, including decisions on derivatization and sample cleanup, should be guided by the matrix complexity, required limits of detection, and available instrumentation.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for N-acetylglyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of N-acetylglyphosate, a key metabolite of the widely used herbicide glyphosate (B1671968), is crucial. Solid-Phase Extraction (SPE) is a vital sample preparation step, and the choice of SPE cartridge can significantly impact analytical performance. This guide provides an objective comparison of three popular Waters Oasis™ SPE cartridges—HLB, WAX, and MAX—for the extraction of this compound, supported by experimental data and detailed protocols.

Data Summary: A Head-to-Head Comparison

The following table summarizes the performance of Oasis™ HLB, WAX, and MAX SPE cartridges for the extraction of this compound from various matrices. Key performance indicators include recovery rates and relative standard deviation (RSD), offering a clear view of the efficiency and reproducibility of each cartridge.

SPE CartridgeMatrixAnalyteFortification LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Oasis™ HLB CornThis compound20 ng/g122.516.0
CornThis compound250 ng/g121.010.5
Olive OilThis compound250 ng/g68.523.0
SoybeanThis compound-Good Precision≤6
Oasis™ WAX Carrot HomogenateThis compound1 µg>70 (with EDTA)<5
SesameThis compound1 µg>70 (with EDTA)<5
WheatThis compound1 µg>70 (with EDTA)<5
Oasis™ MAX GrapesThis compound0.050 ppm94-
GrapesThis compound0.050 ppm99-

In-Depth Experimental Protocols

Detailed methodologies are essential for replicating and adapting these findings. Below are the experimental protocols for this compound extraction using each of the compared SPE cartridges.

Oasis™ HLB Protocol for Food Matrices[1]

This protocol is based on the method validated by the US Food and Drug Administration (FDA).

  • Sample Preparation:

    • Homogenize the sample (e.g., corn, olive oil).

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of an aqueous extraction solution (50 mM acetic acid and 10 mM EDTA in water).

    • Vortex for 1-2 minutes and shake for 10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Procedure:

    • Conditioning: Condition the Oasis™ HLB cartridge (60 mg, 3 cc) with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: Load 1 mL of the supernatant from the sample preparation step onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of water.

    • Elution: Elute this compound with 3 mL of methanol.

  • Analysis:

    • The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Oasis™ WAX (Weak Anion Exchange) based Protocol for Various Matrices[1]

This protocol is adapted from a method focused on improving the analysis of polar pesticides.

  • Sample Preparation:

    • Homogenize the sample (e.g., carrot, sesame, wheat).

    • Spike the homogenate with 1 µg of this compound.

    • Add a 10% EDTA solution to the sample.

  • SPE Procedure (General Weak Anion Exchange Principles):

    • Conditioning: Condition the Oasis™ WAX cartridge with methanol followed by water.

    • Loading: Load the sample extract onto the conditioned cartridge. The acidic nature of this compound allows for strong retention on a weak anion exchanger.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove non-polar and weakly retained interferences.

    • Elution: Elute the analyte using a solvent mixture with a higher pH or ionic strength to disrupt the anion exchange interaction (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).

  • Analysis:

    • The eluate is prepared for LC-MS/MS analysis, which may involve an evaporation and reconstitution step.

Oasis™ MAX (Mixed-Mode Anion Exchange) Protocol for Grapes[2]

This protocol is derived from a patent describing methods for detecting glyphosate and its metabolites.

  • Sample Preparation:

    • Homogenize grape samples.

    • Extract the analytes using a suitable solvent.

    • The extract is further processed, which may include a C18 SPE cartridge cleanup before the MAX cartridge step.

  • SPE Procedure:

    • Conditioning: Condition the Oasis™ MAX cartridge sequentially with methanol and then the extraction solution.

    • Loading: Apply the diluted and extracted sample to the MAX SPE cartridge.

    • Washing: The cartridge is rinsed with several solutions to remove impurities.

    • Elution: Elute the analytes from the MAX cartridge using a solution of 1% trifluoroacetic acid in a methanol/water (9/1) mixture.

  • Analysis:

    • The eluate is evaporated to dryness and redissolved in 0.02M aqueous phosphoric acid, filtered, and then analyzed.

Visualizing the Workflow: From Sample to Analysis

To provide a clear overview of the general experimental process, the following diagram illustrates the key stages of SPE for this compound analysis.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Sample Matrix (e.g., Corn, Grapes) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Aqueous Solution Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning 1. Conditioning Supernatant->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: General experimental workflow for SPE of this compound.

Conclusion

The choice of SPE cartridge for this compound analysis is matrix-dependent and relies on the specific requirements of the analytical method.

  • Oasis™ HLB demonstrates robust performance across a variety of food matrices, although recoveries can be variable in high-fat samples like olive oil. Its pass-through mode for soybean analysis highlights its versatility.

  • Oasis™ WAX shows promise for achieving high recovery rates, particularly when matrix interferences that can chelate the analyte are addressed, for instance, through the addition of EDTA.

  • Oasis™ MAX , with its mixed-mode functionality, provides excellent recoveries in challenging matrices like grapes.

Researchers should consider the specific characteristics of their sample matrix and the desired level of cleanup when selecting the most appropriate SPE cartridge. The detailed protocols provided in this guide serve as a valuable starting point for method development and optimization, ultimately leading to more accurate and reliable quantification of this compound.

A Researcher's Guide to N-acetylglyphosate Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of glyphosate (B1671968) and its metabolites, the accuracy and reliability of analytical measurements are paramount. N-acetylglyphosate, a primary metabolite of the widely used herbicide glyphosate, is a key analyte in environmental and food safety testing. Certified Reference Materials (CRMs) of this compound provide a benchmark for method validation, quality control, and instrument calibration, ensuring that analytical data is accurate, consistent, and traceable.

This guide offers an objective comparison of commercially available this compound CRMs, supported by a summary of typical analytical methodologies for their characterization and use.

Comparative Analysis of this compound CRMs

The selection of an appropriate CRM is critical for any analytical laboratory. Key parameters for consideration include the material's purity, format (neat solid or solution), concentration, and the accreditation of the provider. Many suppliers produce CRMs under the stringent requirements of ISO 17034, which guarantees the competence of the manufacturer and the reliability of the certified values.[1][2][3] The following table summarizes the specifications of this compound CRMs from various suppliers to facilitate an informed selection.

Supplier/BrandProduct NameCatalog No. (Example)FormatPurity/ConcentrationSolvent (if solution)Accreditation/Notes
CRM LABSTANDARD N-Acetyl Glyphosate-Neat Solid≥ 95%N/AAvailable in 10 mg and 25 mg quantities.[4][5]
CRM LABSTANDARD N-Acetyl Glyphosate solutionNO6PSolution100.00 mg/l or 1000.00 mg/lWater/Acetonitrile (9:1)ISO 17034 Certified Reference Material.
HPC Standards GmbH N-Acetyl glyphosate679572Neat SolidHigh-purityN/AISO 17034 Certified Reference Material.[1][6]
HPC Standards GmbH N-Acetyl glyphosate solution693146Solution100 µg/mlMethanol (B129727)ISO 17034 Certified Reference Material.[1]
HPC Standards GmbH N-Acetyl glyphosate solution693156Solution100 µg/mlWaterISO 17034 Certified Reference Material.[1]
LGC Standards N-Acetyl GlyphosateTRC-A178245Neat Solid>95% (HPLC)N/APurity determined by HPLC, NMR, and MS.[7]
LGC Standards Glyphosate-N-acetylDRE-CA14050500Neat SolidHigh-purityN/AProduced under ISO 17034 accreditation.[2]
United States Biological N-Acetyl Glyphosate001394Neat Solid≥98% (HPLC)N/AIdentity confirmed by Proton NMR and Mass Spectrometry.[8]

Experimental Protocols: Characterization and Application

The certified values of CRMs are established through rigorous analytical testing. While specific protocols are proprietary to each manufacturer, they are based on well-established, validated analytical techniques. Below are detailed methodologies representative of those used for the characterization of this compound CRMs and their application in sample analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound CRMs is commonly assessed using HPLC coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.

  • Instrumentation: A high-performance liquid chromatography system equipped with a pump, autosampler, column oven, and detector (e.g., UV or MS/MS).

  • Chromatographic Conditions (Illustrative Example):

    • Column: A column suitable for polar compounds, such as a Torus DEA Column.[9]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 4 mM TBA-OH in water, pH 2.8 with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35 - 45 °C.

    • Injection Volume: 5 - 20 µL.

    • Detection: Mass spectrometry in negative ion mode is highly specific and sensitive for this compound.[10]

  • Procedure:

    • A precisely weighed amount of the this compound material is dissolved in a suitable solvent (e.g., water or a water/acetonitrile mixture) to prepare a stock solution of known concentration.

    • This solution is injected into the HPLC system.

    • The peak area of the main component (this compound) is measured and compared to the total area of all observed peaks to calculate the purity, often expressed as a percentage.

    • Identity is confirmed by comparing the retention time and/or mass spectrum to a known reference standard.[7][8]

Analytical Workflow for Quantification in Samples (e.g., Food Matrices)

The use of an this compound CRM is essential for the accurate quantification of this metabolite in complex samples like food or environmental matrices. The following workflow is based on methods described by regulatory bodies and in scientific literature.[9][10][11]

  • Sample Preparation and Extraction:

    • A homogenized sample (e.g., 10g of a food product) is weighed into a centrifuge tube.

    • An aqueous extraction solvent (e.g., 50 mM Acetic acid and 10 mM EDTA in water) is added.[10]

    • The sample is shaken vigorously to extract the analytes.

    • For fatty samples, a non-polar solvent like petroleum ether may be added to remove lipids.[10]

    • The mixture is centrifuged to separate the solid and liquid phases.

  • Cleanup:

    • The supernatant (aqueous layer) is passed through a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) to remove interfering matrix components.[10]

    • The eluate is collected for analysis.

  • Analysis by LC-MS/MS:

    • A calibration curve is prepared by diluting the this compound CRM solution to a series of known concentrations in a matrix that mimics the sample extract.

    • Both the calibration standards and the prepared sample extracts are injected into the LC-MS/MS system.

    • The concentration of this compound in the sample is determined by comparing the peak area from the sample extract to the calibration curve. The use of stable isotopically labeled internal standards is often employed to improve accuracy.[10]

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the logical flow of using and characterizing this compound CRMs.

G cluster_0 CRM Characterization Workflow P1 High-Purity This compound Synthesis P2 Gravimetric Measurement (Traceable to SI) P1->P2 P3 Purity Assessment (e.g., HPLC, qNMR) P2->P3 P4 Homogeneity & Stability Studies P3->P4 P5 Value Assignment & Uncertainty Calculation P4->P5 P6 Issuance of Certificate of Analysis (ISO 17034) P5->P6

Caption: Workflow for the production and certification of a CRM.

G cluster_1 Analytical Workflow for Sample Quantification A1 Receive & Prepare This compound CRM A2 Prepare Calibration Standards A1->A2 A6 LC-MS/MS Analysis A2->A6 A3 Sample Homogenization & Weighing A4 Aqueous Extraction A3->A4 A5 Solid-Phase Extraction (SPE) Cleanup A4->A5 A5->A6 A7 Data Processing & Quantification A6->A7

Caption: General workflow for analyzing samples using a CRM.

Alternative Methodologies

While LC-MS/MS is the predominant technique for the analysis of this compound due to its high sensitivity and specificity, other methods have been explored.[9][10] Some historical methods involved derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) to make the analyte more amenable to gas chromatography or to enhance detection in liquid chromatography.[12] However, it's important to note that such derivatization approaches may not be suitable for N-acetylated metabolites, making direct analysis by LC-MS/MS the preferred modern approach.[9]

References

A Comparative Guide to Method Validation for N-acetylglyphosate Analysis Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of method validation parameters for the analysis of N-acetylglyphosate, a key metabolite of the herbicide glyphosate (B1671968), adhering to the European Union's SANTE/11312/2021 guidelines. The data and protocols presented herein are synthesized from various scientific studies employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the predominant analytical technique for this purpose.

Quantitative Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for achieving accurate and reliable quantification of this compound. The following tables summarize key validation parameters from different studies, providing a comparative overview of method performance. The primary method discussed is LC-MS/MS without derivatization, which is favored for its high selectivity and sensitivity.[1][2] An alternative approach involving derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is also presented, which can improve chromatographic retention for highly polar compounds like this compound.[1][3]

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterMethodMatrixLinearity (R²)Recovery (%)Precision (RSDr %)LOQ (mg/kg)Reference
Recovery & Precision LC-MS/MSHoneybees-70-1191.6-19.70.005[4][5]
LC-MS/MSFoods of Animal Origin-70-120<200.025-0.2[6][7][8]
LC-MS/MSCorn, Olive Oil-High for corn, Low for olive oil--[9]
IC-HRMSHoneybees-84-1142-140.01[4][5]
Linearity LC-MS/MSHoney>0.998---[7]

Table 2: Interlaboratory and Intralaboratory Precision

ParameterMethodMatrixSpiking Level (mg/kg)Recovery (%)Precision (RSDR %)Reference
Interlaboratory Precision LC-MS/MSHoneybees0.02091-1035.5-13.6[4][5]
Intralaboratory Precision IC-HRMSHoneybees-87-11910-18 (RSDwR)[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of analytical results. The following protocols are based on methods validated according to SANTE guidelines.

Standard LC-MS/MS Method (without Derivatization)

This is the most widely accepted method for regulatory monitoring due to its high selectivity and sensitivity.[1]

a) Sample Preparation and Extraction:

  • A representative homogenized sample (e.g., 2-10 g) is weighed.

  • For food of animal origin, 1% formic acid in water is added as the extraction solvent.[6] For other matrices, an aqueous solution containing a chelating agent like 50 mM acetic acid and 10 mM EDTA can be used to prevent binding to metal ions.[9]

  • For fatty samples, a solvent like petroleum ether or dichloromethane (B109758) is added to remove lipids.[6][9]

  • The sample is shaken vigorously for approximately 10 minutes.[9]

  • The mixture is centrifuged (e.g., at 5000 rpm for 5 minutes) to separate the solid and liquid phases.[9]

  • The supernatant is collected for cleanup.

b) Cleanup - Solid Phase Extraction (SPE):

  • An Oasis HLB (Hydrophilic-Lipophilic Balanced) column is commonly used for cleanup.[9]

  • The supernatant from the extraction step is passed through the SPE cartridge.

  • The eluate is collected for analysis. For some complex matrices like liver and eggs, further purification using mixed cation exchange sorbents and ultrafiltration may be necessary.[6]

c) LC-MS/MS Conditions:

  • Liquid Chromatography: A system such as a Shimadzu HPLC or Waters ACQUITY UPLC is used.[9][10]

    • Column: A column suitable for polar pesticides, such as a Hypercarb or a mixed-mode column, is employed.[6][11]

    • Mobile Phase: A typical mobile phase consists of a gradient elution with acidified water (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile.[1][6]

    • Injection Volume: A small volume (e.g., 10-20 µL) of the final extract is injected.[7]

  • Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Sciex 5500 QTrap) operating in negative electrospray ionization (ESI) mode is used.[1][9]

    • Ionization Mode: Negative ESI is standard for glyphosate and its metabolites.[1][9]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two transitions for this compound as stipulated by SANTE guidelines.[1]

Alternative Method: LC-MS/MS with Derivatization

Derivatization can be employed to improve the chromatographic retention and ionization efficiency of highly polar compounds.[1]

a) Derivatization Protocol:

  • The sample extract is adjusted to an alkaline pH using a borate (B1201080) buffer.[1]

  • A solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in an organic solvent (e.g., acetonitrile) is added.[1][3]

  • The reaction mixture is incubated to allow for the derivatization of the amine group of this compound.[1]

  • The derivatized product is then analyzed by LC-MS/MS.

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound analysis and the logical relationships within the method validation process as defined by the SANTE guidelines.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Extraction Aqueous Extraction (e.g., with EDTA/Formic Acid) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (e.g., Oasis HLB) Centrifugation->SPE Supernatant LC_MSMS LC-MS/MS Analysis (Negative ESI, MRM) SPE->LC_MSMS Clean Extract Quantification Quantification & Confirmation LC_MSMS->Quantification

Caption: A flowchart of the analytical procedure for this compound.

G SANTE Method Validation Pathway cluster_performance Performance Characteristics cluster_criteria Acceptance Criteria Validation Method Validation (SANTE/11312/2021) Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) 70-120% Validation->Accuracy Precision Precision (RSD) Repeatability (RSDr) ≤ 20% Reproducibility (RSDR) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD Criteria Meet SANTE requirements for official control laboratories Accuracy->Criteria Precision->Criteria LOQ->Criteria

Caption: Key validation parameters according to SANTE guidelines.

References

A Comparative Guide: Direct Injection vs. Derivatization for the Analysis of N-acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-acetylglyphosate, the analytical methodology chosen is paramount to achieving accurate and reliable results. This compound, a key metabolite of glyphosate (B1671968), presents analytical challenges due to its high polarity. This guide provides an objective comparison of two primary analytical approaches: direct injection and derivatization, supported by experimental data and detailed protocols.

At a Glance: Method Comparison

The selection between direct injection and derivatization hinges on a balance of sensitivity, sample throughput, and the complexity of the sample matrix. Direct injection offers a streamlined, faster workflow, while derivatization can enhance chromatographic retention and sensitivity, particularly for gas chromatography-based methods.

ParameterDirect Injection (LC-MS/MS)Derivatization
Sample Preparation Minimal, often just dilution and filtrationMulti-step, including reaction, quenching, and extraction
Analysis Time Faster per sampleSlower due to sample preparation
Throughput HighLow to medium
Sensitivity (LOQ) 0.025 to 0.2 mg/kg in various matrices[1]Can achieve low µg/L to ng/L levels
Common Instruments LC-MS/MSGC-MS, LC-MS/MS
Advantages Simple, fast, reduced risk of analyte loss or contaminationImproved chromatography, increased volatility for GC, potentially higher sensitivity
Disadvantages Potential for matrix effects, poor retention on traditional C18 columnsTime-consuming, potential for incomplete derivatization, introduction of artifacts

Performance Data Comparison

The following table summarizes quantitative data from studies employing direct injection and derivatization methods for the analysis of this compound and related compounds.

AnalyteMethodMatrixLOQLinearity (R²)Recovery (%)Reference
This compoundDirect Injection LC-MS/MSAdipose tissue, liver, eggs, milk, honey0.025 - 0.2 mg/kg>0.9985 - 110[1]
This compoundDirect Injection LC-MS/MSDrinking, surface, ground water< 0.03 µg/L≥ 0.995Not specified[2]
This compoundDerivatization (MTBSTFA) LC-MS/MSSoybeans0.02 mg/kgNot specified95.7 (at 0.05 mg/kg)[3]
GlyphosateDerivatization (FMOC-Cl) GC-MSWater2.02 µg/LNot specified70 - 120[4]
GlyphosateDirect Injection LC-MS/MSDrinking Water< 5 ng/L> 0.99592 - 105[5]

Analytical Workflows

The choice between direct injection and derivatization significantly impacts the analytical workflow. The following diagrams illustrate the typical steps involved in each approach.

DirectInjection cluster_DI Direct Injection Workflow Sample Sample Collection Filter Filtration / Dilution Sample->Filter Minimal Prep LCMS LC-MS/MS Analysis Filter->LCMS Direct Injection Data Data Acquisition & Processing LCMS->Data

Direct Injection Workflow for this compound Analysis.

Derivatization cluster_D Derivatization Workflow Sample Sample Collection Extract Extraction Sample->Extract Deriv Derivatization Reaction Extract->Deriv Quench Reaction Quenching Deriv->Quench Cleanup SPE Cleanup Quench->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data Data Acquisition & Processing Analysis->Data

Derivatization Workflow for this compound Analysis.

Experimental Protocols

Below are detailed methodologies for both direct injection and a common derivatization procedure.

Direct Injection Method via LC-MS/MS

This method is adapted from procedures for the analysis of polar pesticides in various matrices.[1][2]

1. Sample Preparation:

  • For water samples, filtration through a 0.22 µm filter may be sufficient.[2]

  • For complex matrices like food or tissue, an extraction step is necessary. A common approach involves extraction with an aqueous solution, followed by protein precipitation and centrifugation.[1][6] For example, milk samples can be prepared by shaking with water containing Na2EDTA and acetic acid to precipitate proteins.[6]

2. Chromatographic Conditions:

  • LC System: An Agilent 1290 Infinity II LC system or similar.[2]

  • Column: A specialized column for polar pesticides is recommended, such as a porous graphite (B72142) carbon column (e.g., Hypercarb) or a mixed-mode column that combines reversed-phase with anion exchange properties.[1][7]

  • Mobile Phase: A gradient elution is typically used, often with acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][8] For example, a mobile phase of acidified water with 1.2% formic acid and 0.5% formic acid in acetonitrile has been used.[8]

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry Conditions:

  • MS System: A triple quadrupole mass spectrometer (e.g., Agilent 6495D LC/TQ) operated in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for glyphosate and its metabolites.[2]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and qualification.

Derivatization Method with FMOC-Cl followed by LC-MS/MS

This protocol is based on established methods for derivatizing glyphosate and AMPA, which can be adapted for this compound.[9][10]

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Adjust the pH of the extract to alkaline conditions (around pH 9) using a borate (B1201080) buffer.[9]

  • Add the derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), and allow the reaction to proceed. The FMOC group reacts with the amine moiety of this compound.

  • Quench the reaction, often by adding an acid.

  • Perform a solid-phase extraction (SPE) cleanup to remove excess derivatizing reagent and other matrix components.

2. Chromatographic Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A conventional C18 reversed-phase column can be used for the separation of the less polar FMOC derivatives.[9]

  • Mobile Phase: A gradient of acidified water and methanol or acetonitrile.

  • Injection Volume: Typically 10-50 µL.

3. Mass Spectrometry Conditions:

  • MS System: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization: ESI in positive ion mode is often used for the detection of FMOC derivatives.

  • MRM Transitions: Monitor the specific precursor and product ions for the FMOC-derivatized this compound.

Conclusion

Both direct injection and derivatization methods offer viable pathways for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the study.

  • Direct injection LC-MS/MS is the method of choice for high-throughput screening and routine monitoring where simplicity and speed are critical. The development of specialized chromatography columns has significantly improved the retention and peak shape of polar compounds like this compound, making this a robust and sensitive technique.[5][11]

  • Derivatization remains a valuable tool, particularly when using GC-MS, as it increases the volatility of the analyte.[4] In LC-MS/MS, it can improve chromatographic performance on standard reversed-phase columns and may enhance sensitivity in some cases.[9] However, the additional sample preparation steps increase the analysis time and the potential for errors.[11]

For most modern laboratories equipped with advanced LC-MS/MS instrumentation, the direct injection approach is often favored due to its efficiency and reliability. However, derivatization methods can be a powerful alternative in specific analytical scenarios or when dealing with particularly challenging matrices.

References

A Comparative Guide to the Accuracy and Precision of N-acetylglyphosate Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of N-acetylglyphosate (NAG), a key metabolite of the widely used herbicide glyphosate (B1671968), is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides an objective comparison of the primary analytical methodologies employed for the detection and quantification of this compound, supported by experimental data from peer-reviewed studies.

Overview of Analytical Techniques

The principal analytical techniques for this compound analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, sample throughput, and applicability to different matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this compound analysis due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices without the need for derivatization.[1]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, for polar and non-volatile compounds like this compound, a derivatization step is mandatory to increase their volatility and thermal stability.[2]

Capillary Electrophoresis (CE) offers high separation efficiency for charged molecules and requires minimal sample preparation.[3] While its application to this compound is less documented than LC-MS/MS, it presents a promising alternative, particularly for clean sample matrices.[4]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods for this compound determination.

Analytical MethodMatrixLimit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)Reference
LC-MS/MS Honeybees0.01 mg/kg84 - 114%2 - 14%[5]
Various Foods< 10 ng/gGenerally 70-120% (some high/low outliers)< 25% (some high outliers at low concentrations)[6]
Soybeans0.02 mg/kgNot explicitly stated for NAGNot explicitly stated for NAG[7]
Foods of Animal Origin0.025 - 0.2 mg/kg70 - 120%< 20%[8]
GC-MS/MS General (Requires Derivatization)Analyte and matrix dependentAnalyte and matrix dependentAnalyte and matrix dependent[9]
Capillary Electrophoresis-MS Beer, Environmental SamplesNot explicitly stated for NAG94.3–110.7% (for Glyphosate)Not explicitly stated for NAG[3][4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is a generalized procedure based on common practices reported in the literature.[6][8][10]

a. Sample Preparation: Aqueous Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Extraction: Homogenize a 1-10 g sample. Add an extraction solvent, typically a mixture of water with an organic modifier like methanol (B129727) or acetonitrile (B52724) and often containing a small percentage of formic acid to aid in extraction efficiency.[8][10] For some matrices, an aqueous solution containing EDTA and acetic acid is used to precipitate proteins.[11]

  • Shaking/Vortexing: Vigorously shake or vortex the sample for a specified time (e.g., 5-30 minutes) to ensure thorough extraction of the analyte.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 4000-10000 rpm) for 5-15 minutes to separate the solid matrix from the liquid extract.

  • SPE Cleanup: Load the supernatant onto a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, polymeric cationic/anionic exchange) to remove interfering matrix components.[6][8] The cartridge is typically conditioned with methanol and water before loading the sample. After loading, the cartridge is washed with a weak solvent to remove loosely bound interferences, and then the analyte is eluted with a stronger solvent.

  • Filtration: Filter the final extract through a 0.22 or 0.45 µm syringe filter before LC-MS/MS analysis.[6]

b. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the filtered extract into an LC system equipped with a suitable column (e.g., Hypercarb, Torus DEA, or a reversed-phase C18 column with an ion-pairing agent).[8][11] A gradient elution is typically used with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.[7][8]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode.[6] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This protocol outlines a general workflow, as specific validated methods for this compound are less common. The key step is derivatization.[2][9]

a. Sample Preparation and Derivatization

  • Extraction: Follow a similar aqueous extraction procedure as described for the LC-MS/MS method.

  • Derivatization: This is a critical step to make this compound volatile.

    • Silylation: This involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[9]

    • Acylation/Esterification: This involves reacting the analyte with reagents like trifluoroacetic anhydride (B1165640) (TFAA) and a fluoroalcohol (e.g., trifluoroethanol) to form a more volatile derivative.[9]

  • The derivatization reaction is typically carried out at an elevated temperature for a specific time.

b. GC-MS/MS Analysis

  • Gas Chromatographic Separation: Inject the derivatized extract into a GC system equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to separate the analytes based on their boiling points.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer, usually with electron ionization (EI). The mass spectrometer is operated in MRM mode to monitor specific ion transitions for the derivatized this compound.

Capillary Electrophoresis (CE) Method

This protocol is based on methods developed for glyphosate and other polar pesticides, which are applicable to this compound.[3][12]

a. Sample Preparation

  • Extraction: Perform an aqueous extraction as described for the LC-MS/MS method.

  • Cleanup: For complex matrices, a cleanup step like SPE may be necessary. For cleaner samples like water or beer, simple filtration may be sufficient.[3]

b. CE Analysis

  • Separation: Introduce the sample into a capillary filled with a background electrolyte (BGE). A high voltage is applied across the capillary, causing the charged analytes to migrate at different velocities based on their charge-to-size ratio, thus achieving separation.

  • Detection: Detection can be performed using various detectors, with mass spectrometry (CE-MS) providing the highest selectivity and sensitivity.[3] Other detection methods include indirect UV or fluorescence detection.[13]

Mandatory Visualization

cluster_LCMSMS LC-MS/MS Workflow for this compound Analysis start Sample Homogenization extraction Aqueous Extraction (e.g., Water/Methanol/Formic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) Cleanup centrifugation->spe filtration Filtration (0.22 µm) spe->filtration lcmsms LC-MS/MS Analysis (ESI-, MRM) filtration->lcmsms

Caption: LC-MS/MS analytical workflow for this compound.

cluster_GCMSMS GC-MS/MS Workflow for this compound Analysis start_gc Sample Homogenization extraction_gc Aqueous Extraction start_gc->extraction_gc derivatization Derivatization (e.g., Silylation or Acylation) extraction_gc->derivatization gcmsms GC-MS/MS Analysis (EI, MRM) derivatization->gcmsms

Caption: GC-MS/MS analytical workflow for this compound.

cluster_CE Capillary Electrophoresis Workflow for this compound Analysis start_ce Sample Homogenization extraction_ce Aqueous Extraction start_ce->extraction_ce cleanup_ce Cleanup (SPE or Filtration) extraction_ce->cleanup_ce ce CE-MS Analysis cleanup_ce->ce

Caption: Capillary Electrophoresis analytical workflow.

Conclusion

The choice of an analytical method for this compound is dependent on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. LC-MS/MS is currently the most robust and widely validated method, offering high sensitivity and selectivity without the need for derivatization. GC-MS/MS provides a viable alternative but requires a derivatization step, which can add complexity to the sample preparation. Capillary Electrophoresis is a promising technique, particularly for cleaner sample matrices, but requires further method development and validation specifically for this compound. For reliable and accurate quantification of this compound in complex matrices, a validated LC-MS/MS method is the recommended approach.

References

A Comparative Guide to Proficiency Testing for N-acetylglyphosate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of N-acetylglyphosate, a key metabolite of the widely used herbicide glyphosate (B1671968), ensuring the accuracy and reliability of analytical methods is paramount. Proficiency testing (PT) serves as a cornerstone of quality assurance, providing an external and objective assessment of a laboratory's performance. This guide offers a comparative overview of the analytical methodologies employed for this compound analysis, supported by experimental data from validation studies, which can inform laboratories participating in or selecting proficiency testing programs.

Comparison of Analytical Methods for this compound

The determination of this compound, a polar and often low-concentration analyte, in complex matrices such as food and environmental samples, presents analytical challenges. The primary techniques for its quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS). The choice of method can significantly impact performance characteristics such as recovery, precision, and limits of quantification (LOQ).

Below is a summary of performance data from various studies, highlighting the capabilities of different analytical approaches. This data is representative of the performance expected in proficiency testing scenarios.

Analytical MethodSample PreparationMatrixAnalyteLOQRecovery (%)Precision (RSD %)Reference
LC-MS/MS Aqueous Extraction, Solid-Phase Extraction (SPE)SoybeanThis compound-Good≤6[1]
LC-MS/MS Aqueous Extraction (50 mM Acetic Acid, 10 mM EDTA), Oasis HLB column cleanupAvocadoThis compound20 ng/g43.03.1
CarrotThis compound20 ng/g70-120<25
CornThis compound20 ng/gHigh (>120)<25
EggThis compound20 ng/g70-120<25
Olive OilThis compound20 ng/gLow (<70) at 250 ng/gHigh (>25) at 20 ng/g
IC-MS/MS QuPPe Method with EDTAWheatThis compound->70 (with EDTA)-[2]
LiverThis compound-Acceptable-[2]
LentilsThis compound-Acceptable-[2]
LC-MS/MS Water Extraction, Solid-Phase Analytical Derivatization (MTBSTFA)SoybeansThis compound0.02 mg/kg95.34.8 (repeatability)[3][4]

Note: The performance of methods can vary based on the specific matrix, instrumentation, and laboratory conditions. The data presented is for comparative purposes and is extracted from different studies.[1][5][2][3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are generalized protocols for the LC-MS/MS and IC-MS/MS analysis of this compound.

1. LC-MS/MS Method for this compound in Food Matrices

This protocol is a generalized procedure based on a validated method for the detection and quantification of glyphosate and its metabolites in various foods.[5]

  • Sample Preparation (Aqueous Extraction with EDTA):

    • Homogenize the sample.

    • Weigh a representative portion of the homogenized sample into a centrifuge tube.

    • Add an extraction solution of 50 mM acetic acid and 10 mM EDTA in water. For fatty samples, an additional step with a non-polar solvent like petroleum ether may be included to remove lipids.[5]

    • Shake vigorously for approximately 10 minutes.

    • Centrifuge to separate the solid and liquid phases.

    • Pass the supernatant through an Oasis HLB solid-phase extraction (SPE) column for cleanup.

    • Filter the eluate through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A column suitable for polar analytes, such as a mixed-mode column with both anion-exchange and reversed-phase properties (e.g., Acclaim™ Trinity™ Q1) or a HILIC column.

    • Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for unambiguous identification and quantification.

    • Quantification: Use a matrix-matched calibration curve with isotopically labeled internal standards for the most accurate results.

2. IC-MS/MS with QuPPe Method

This protocol is based on the "Quick Polar Pesticides" (QuPPe) method, which has been shown to be effective for the analysis of highly polar pesticides, including this compound.[2]

  • Sample Preparation (QuPPe with EDTA):

    • Weigh a homogenized sample portion into a centrifuge tube.

    • Add isotopically labeled internal standards.

    • Add an appropriate amount of deionized water to achieve a total water content of approximately 10 mL.

    • Add a solution of ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can interfere with the analysis.

    • Add acidified methanol (B129727) (e.g., with 1% formic acid) as the extraction solvent.

    • Shake mechanically, followed by centrifugation.

    • Filter the supernatant for IC-MS/MS analysis.

  • IC-MS/MS Analysis:

    • Ion Chromatography System: An IC system equipped with a high-capacity anion-exchange column (e.g., Thermo Fisher Scientific AS19).

    • Eluent: A potassium hydroxide (B78521) (KOH) gradient.

    • Mass Spectrometry: A tandem quadrupole mass spectrometer with an ESI source operating in negative mode.

    • Detection and Quantification: Similar to the LC-MS/MS method, using MRM transitions and internal standard calibration.

Proficiency Testing Workflow

Participation in a proficiency testing scheme is a critical step in a laboratory's quality management system. The typical workflow for a PT program for this compound analysis is illustrated in the diagram below.

ProficiencyTestingWorkflow cluster_Provider Proficiency Test Provider cluster_Lab Participating Laboratory PT_Preparation PT Material Preparation (Spiked Matrix) Homogeneity_Testing Homogeneity & Stability Testing PT_Preparation->Homogeneity_Testing Distribution Sample Distribution Homogeneity_Testing->Distribution Sample_Receipt Sample Receipt & Storage Distribution->Sample_Receipt Data_Collection Result Collection & Statistical Analysis Report Issuance of PT Report Data_Collection->Report Evaluation Performance Evaluation & Corrective Actions Report->Evaluation Registration Registration in PT Scheme Analysis Sample Analysis (e.g., LC-MS/MS, IC-MS/MS) Sample_Receipt->Analysis Reporting Reporting of Results Analysis->Reporting Reporting->Data_Collection

Caption: A typical workflow for a proficiency testing program for this compound analysis.

Proficiency Testing Providers

Several organizations provide proficiency testing schemes for pesticide residues in food and environmental samples, which may include this compound. Laboratories are encouraged to contact these providers directly to inquire about the specific analytes included in their programs. Some of the prominent providers include:

  • FAPAS (Food Analysis Performance Assessment Scheme): A leading provider of proficiency tests for the food and feed industry.[6]

  • TestQual: Offers a wide range of proficiency tests for food and environmental analysis, and has noted the inclusion of this compound in residue definitions for genetically modified crops.[7][8][9]

  • BIPEA (Bureau Interprofessionnel d'Etudes Analytiques): An international organization providing proficiency testing programs for various sectors, including food contaminants.[10][11][12]

By participating in such programs and employing robust, validated analytical methods, laboratories can ensure the delivery of high-quality, reliable data for the analysis of this compound.

References

A Comparative Analysis of the Toxicological Profiles of N-acetylglyphosate and Glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available toxicological data for N-acetylglyphosate and glyphosate (B1671968). The information is intended to support research and development activities by offering a structured comparison of their known toxicities. While extensive data is available for glyphosate, a widely used herbicide, information on this compound, a metabolite of glyphosate found in glyphosate-tolerant plants, is comparatively limited. This guide summarizes the existing experimental data, details relevant methodologies, and visualizes key signaling pathways associated with glyphosate toxicity.

Executive Summary

Glyphosate is an herbicide with a substantial body of toxicological research, indicating potential for cytotoxicity, genotoxicity, induction of oxidative stress, and apoptosis. In contrast, this compound, a primary metabolite in glyphosate-resistant crops, is characterized by low acute toxicity and a lack of genotoxic potential in the available studies. Direct comparative studies investigating the full toxicological profiles of these two compounds are scarce, limiting a side-by-side assessment of their effects, particularly at the cellular and molecular levels. This guide presents the available data to facilitate an informed, albeit preliminary, comparison.

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the acute toxicity, sub-chronic toxicity, cytotoxicity, and genotoxicity of this compound and glyphosate.

Table 1: Acute and Sub-chronic Toxicity Data

CompoundTestSpeciesRouteValueReference
This compound Acute Oral LD50RatOral>5000 mg/kg bw[1]
90-day Study NOAELRatOral1157 mg/kg bw/day[1]
Glyphosate Acute Oral LD50RatOral5600 mg/kg bw[1]
Acute Oral LD50GoatOral3530 mg/kg bw[2]
Acute Dermal LD50RabbitDermal>5000 mg/kg bw[1][2]
Acute Inhalation LC50RatInhalation>4.98 mg/L (4 hr)[2]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayIC50 ValueReference
This compound Data not available---
Glyphosate NE-4C (Murine neural stem cells)MTT0.652% (equivalent to Roundup Classic)[3]
MC3T3-E1 (Murine osteoblastic cells)MTT0.7256% (equivalent to Roundup Classic)[3]
L929 (Murine fibroblasts)MTT>1000 µM[4]
Caco-2 (Human colorectal adenocarcinoma)MTT>1000 µM[4][5]
HepG2 (Human liver carcinoma)MTT>1 mM[5]

Table 3: Genotoxicity Data

CompoundAssaySystemResultReference
This compound Multiple assaysIn vitro (mammalian, microbial) & In vivoNot genotoxic[1]
Glyphosate Comet AssayHuman peripheral white blood cellsNo significant genotoxicity[6]
Micronucleus TestHuman peripheral white blood cellsNo significant genotoxicity[6]
Bacterial Reversion Assay (Ames test)Salmonella typhimuriumNot genotoxic[7]
In vivo Micronucleus AssayMammalianNot genotoxic[7]
In vivo Chromosomal Aberration AssayMammalianNot genotoxic[7]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., glyphosate) and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[9]

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9] The cell viability is expressed as a percentage of the control (untreated cells).

Comet Assay for Genotoxicity (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from whole blood or cultured cells.[3]

  • Slide Preparation: Microscope slides are pre-coated with a layer of 1% normal melting point (NMP) agarose (B213101). A mixture of the cell suspension and 0.5% low melting point (LMP) agarose is then layered on top.[3]

  • Lysis: The slides are immersed in a lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, and 10% DMSO, pH 10) to remove cell membranes and cytoplasm, leaving behind the nucleoid.[3]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) to unwind the DNA. Electrophoresis is then performed at a low voltage (e.g., 1.0 V/cm) for a set time (e.g., 30 minutes).[3]

  • Neutralization and Staining: The slides are neutralized with a Tris buffer (pH 7.5) and stained with a fluorescent DNA-binding dye, such as ethidium (B1194527) bromide or SYBR Green.[3]

  • Visualization and Analysis: The slides are examined under a fluorescence microscope. The resulting "comet" shape, with a head (intact DNA) and a tail (damaged DNA fragments), is analyzed using image analysis software to quantify the extent of DNA damage.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well white plate and treated with the test compounds as described for the MTT assay.

  • Reagent Addition: An equal volume of a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) is added to each well.[10]

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for caspase cleavage of the substrate and generation of a luminescent signal.[10]

  • Luminescence Measurement: The luminescence is measured using a luminometer.[10] An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Mechanisms of Toxicity

Glyphosate-Induced Oxidative Stress

Glyphosate exposure has been shown to induce oxidative stress in various biological systems. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage.

Glyphosate_Oxidative_Stress Glyphosate Glyphosate Mitochondria Mitochondria Glyphosate->Mitochondria Disrupts Mitochondrial Function ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->OxidativeDamage AntioxidantDefense Antioxidant Defense System (SOD, CAT, GPx) ROS->AntioxidantDefense Induces CellularDysfunction Cellular Dysfunction OxidativeDamage->CellularDysfunction

Caption: Glyphosate-induced oxidative stress pathway.

Glyphosate-Induced Apoptosis

Glyphosate has been demonstrated to induce apoptosis, or programmed cell death, in various cell types. This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in the execution phase of apoptosis.

Glyphosate_Apoptosis Glyphosate Glyphosate MitochondrialStress Mitochondrial Stress Glyphosate->MitochondrialStress Bax_Bak Bax/Bak Activation MitochondrialStress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3_7 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Intrinsic pathway of glyphosate-induced apoptosis.

Conclusion

The available toxicological data indicates a significant difference in the toxicity profiles of this compound and glyphosate. This compound exhibits low acute oral toxicity and is not genotoxic in the assays conducted so far.[1] In contrast, glyphosate has a more complex toxicological profile, with evidence suggesting it can induce oxidative stress and apoptosis.[10][11] However, a direct comparison is hampered by the limited data available for this compound, particularly regarding its in vitro cytotoxicity and its effects on cellular signaling pathways. Further research is required to fully elucidate the comparative toxicity of these two compounds. This guide serves as a summary of the current state of knowledge to aid researchers in their ongoing investigations.

References

N-Acetylglyphosate in Organic vs. Conventional Foods: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of pesticide residues in food is a subject of ongoing scientific and public interest. Among these residues, N-acetylglyphosate, a metabolite of the widely used herbicide glyphosate (B1671968), has garnered attention. This guide provides a comparative analysis of this compound in organic versus conventional foods, supported by available experimental data and detailed methodologies.

Quantitative Data Summary

Direct comparative studies quantifying this compound levels in a wide range of organic versus conventional foods are limited in the currently available scientific literature. However, existing research provides some insights. A study on various organic crops reported that this compound was not detected in any of the analyzed samples[1]. In contrast, studies on conventionally grown crops, such as soybeans, have detected this compound. For instance, in a study on feed-use soybeans, this compound was detected at a concentration of 0.02 mg/kg[2].

It is widely documented that organic foods generally contain fewer and lower levels of pesticide residues compared to conventional foods[3][4][5]. One study highlighted that the frequency of detectable pesticide residues is four times higher in conventional crops[4][5]. While not specific to this compound, this suggests a lower probability of its presence in organically produced foods.

The table below summarizes the available quantitative data on this compound in specific food commodities. The lack of comprehensive comparative data underscores the need for further research in this area.

Food CategoryFood ItemFarming MethodThis compound Concentration (mg/kg)Reference
Fruits, Vegetables, OilsVariousOrganicNot Detected[1]
GrainsSoybeans (feed use)Conventional0.02[2]

Experimental Protocols

The detection and quantification of this compound in food matrices require sensitive and specific analytical methods. The most common and reliable technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed methodologies adapted from published studies.

Method 1: Analysis of this compound in Soybeans[2]
  • Sample Preparation and Extraction:

    • A representative sample of soybeans is homogenized.

    • A specific weight of the homogenized sample is extracted with a water-based solution.

  • Cleanup:

    • The extract is passed through a solid-phase extraction (SPE) column to remove interfering substances.

  • Derivatization:

    • The cleaned extract is subjected to a derivatization step to improve the chromatographic and mass spectrometric properties of this compound.

  • LC-MS/MS Analysis:

    • The derivatized sample is injected into an LC-MS/MS system.

    • Chromatographic separation is achieved on a suitable column.

    • Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Method 2: General Method for Acidic and Polar Pesticides in Foods of Plant and Animal Origin (QuPPe)[6]
  • Extraction:

    • A homogenized sample is extracted with acidified methanol. For matrices with high water content, the amount of water in the sample is taken into account.

    • For samples with low water content, water is added.

    • The extract is shaken vigorously and centrifuged.

  • Cleanup (optional, matrix-dependent):

    • An aliquot of the extract is subjected to cleanup using dispersive solid-phase extraction (d-SPE) with a suitable sorbent to remove interfering co-extractives.

  • LC-MS/MS Analysis:

    • The final extract is diluted and injected into an LC-MS/MS system.

    • Anion-exchange chromatography is often employed for the separation of polar anionic pesticides like glyphosate and its metabolites.

    • Detection is performed by tandem mass spectrometry in negative ion mode.

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis cluster_result Result A Food Sample (Organic/Conventional) B Homogenization A->B C Solvent Extraction B->C D Solid-Phase Extraction (SPE) C->D E LC-MS/MS Analysis D->E F Data Quantification E->F G This compound Concentration F->G

Caption: Experimental workflow for this compound analysis.

Signaling Pathways

Currently, there is a lack of specific research detailing the signaling pathways directly affected by this compound in humans or animals. Glyphosate, the parent compound, is known to inhibit the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway in plants and microorganisms[6][7]. However, this pathway is not present in animals. Some research has suggested that glyphosate may have other mechanisms of toxicity, but the direct impact of this compound on specific signaling pathways remains an area for further investigation. One study abstract mentions the MAPK signaling pathway in a broader context but does not establish a direct link to this compound[8].

Conclusion

The analysis of this compound in organic versus conventional foods is an area that requires more extensive, direct comparative research. While general trends indicate lower pesticide residues in organic products, quantitative data for this compound across a variety of food items is scarce. The analytical methodologies for its detection are well-established, providing a solid foundation for future monitoring and comparative studies. For researchers and professionals in drug development, understanding the potential for exposure to such residues and the analytical methods for their detection is crucial for comprehensive safety and risk assessments. Further studies are warranted to fill the existing data gaps and to elucidate the potential biological effects and signaling pathway interactions of this compound.

References

The Correlation Between N-acetylglyphosate Levels and Glyphosate Application Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-acetylglyphosate levels in relation to varying application rates of glyphosate (B1671968), the world's most widely used herbicide. The emergence of glyphosate-tolerant (GT) crops, genetically modified to metabolize glyphosate, has introduced this compound as a primary metabolite in the food chain. Understanding the correlation between the application of glyphosate and the resulting concentration of this compound is crucial for regulatory assessment, food safety, and environmental monitoring. This document synthesizes available experimental data, details analytical methodologies, and visualizes key pathways to offer an objective overview for the scientific community.

Quantitative Data Summary

Glyphosate Application Rate (kg a.e./ha)Glyphosate Residue (mg/kg)This compound Residue (mg/kg)CropReference
1.680.4 - 8.8Not Reported (AMPA was the focus)Glyphosate-Tolerant Soybean[1]
0.84 (single application)<0.05 - 0.21<0.05Glyphosate-Tolerant Soybean[2]
1.68 (sequential application)0.32 - 10<0.05 - 1.8Glyphosate-Tolerant Soybean[2]
Not Specified (Market Samples)3.26 (mean)Not Reported (AMPA was 5.74 mean)Glyphosate-Tolerant Soybean
Up to 3.36Not quantifiedThis compound is the main metaboliteGlyphosate-Tolerant Maize and Soybean (gat trait)

a.e./ha: acid equivalents per hectare

The data indicates that residues of glyphosate and its metabolites are detectable in glyphosate-tolerant crops. While a precise correlation is difficult to establish from the available fragmented data, it is evident that the application of glyphosate leads to the formation and accumulation of its metabolites within the plant tissues.

Metabolic Pathway of Glyphosate to this compound

In genetically modified crops tolerant to glyphosate, a key mechanism of resistance is the detoxification of glyphosate through N-acetylation. This process is catalyzed by the enzyme glyphosate N-acetyltransferase (GAT), which is introduced into the plant's genome. The GAT enzyme transfers an acetyl group from acetyl-coenzyme A to the nitrogen atom of the glyphosate molecule, converting it into the non-herbicidal this compound.

Glyphosate Metabolism Glyphosate Glyphosate GAT Glyphosate N-acetyltransferase (GAT) Glyphosate->GAT AcetylCoA Acetyl-CoA AcetylCoA->GAT NAcetylglyphosate This compound GAT->NAcetylglyphosate CoA CoA GAT->CoA

Metabolic conversion of glyphosate to this compound.

Experimental Protocols

The accurate quantification of glyphosate and this compound from complex matrices like soybeans requires robust and sensitive analytical methods. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

This protocol is a composite based on methodologies described in various studies[3][4].

  • Homogenization: A representative sample of the plant material (e.g., soybean grain) is cryogenically milled to a fine powder to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with an aqueous solution, often containing a chelating agent to prevent the binding of glyphosate to metal ions. A typical extraction solvent is a mixture of water, methanol, and a small amount of a weak acid like formic acid.

  • Cleanup: The crude extract is then purified to remove interfering matrix components. Solid-phase extraction (SPE) is a commonly employed technique. A variety of SPE cartridges are available, and the choice depends on the specific matrix and analytes.

  • Derivatization (Optional but common): Due to the high polarity and low volatility of glyphosate and its metabolites, derivatization is often performed to improve their chromatographic retention and detection sensitivity. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl). However, direct analysis without derivatization is also possible with specialized chromatographic columns.

2. Instrumental Analysis: LC-MS/MS

  • Chromatographic Separation: The cleaned and possibly derivatized extract is injected into a liquid chromatograph. A column with properties suitable for polar analytes is used to separate glyphosate and this compound from other components in the extract.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for both glyphosate and this compound, as well as their isotopically labeled internal standards, to ensure accurate quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating the correlation between glyphosate application rates and this compound levels.

Experimental Workflow cluster_field Field Trial cluster_lab Laboratory Analysis cluster_data Data Analysis Planting Planting of Glyphosate- Tolerant Soybeans Application Application of Varying Glyphosate Rates Planting->Application Sampling Sample Collection at Harvest Application->Sampling Preparation Sample Preparation (Homogenization, Extraction, Cleanup) Sampling->Preparation Analysis LC-MS/MS Analysis (Quantification of Glyphosate and this compound) Preparation->Analysis Correlation Correlation Analysis (Residue Levels vs. Application Rates) Analysis->Correlation

Workflow for assessing this compound correlation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for N-Acetylglyphosate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. N-Acetylglyphosate, a derivative of glyphosate (B1671968), requires careful management as a hazardous waste due to its potential for serious eye damage and long-term adverse effects on aquatic life.[1][2] Adherence to established protocols not only mitigates risks to personnel and the environment but also upholds the integrity of your research operations.

This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general laboratory chemical waste regulations.

Hazard and Safety Information

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from safety data sheets for glyphosate and its analogs.

Hazard ClassificationDescriptionSources
Serious Eye Damage/Irritation Causes serious eye damage; there is a risk of blindness.[1][2]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]
Acute Toxicity Not classified as acutely toxic.[2]
Skin Corrosion/Irritation Prolonged contact may cause skin irritation, though it is generally not considered a skin irritant.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4][5] The following protocol provides a general framework for its safe disposal as a hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][2]

  • Gloves: Wear chemically resistant gloves.[1][2]

  • Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.[1][2]

2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]

  • Designated Waste Container: Collect this compound waste in a designated, compatible, and leak-proof container.[6][7] The container should be clearly labeled.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the chemical name, "this compound".[8] Include a clear indication of the associated hazards (e.g., "Causes Serious Eye Damage," "Toxic to Aquatic Life").[8]

  • Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.[6]

3. Storage of Chemical Waste: Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[8]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to use secondary containment to capture any potential leaks or spills.[6]

  • Time and Volume Limits: Be aware of and comply with regulatory limits on the volume of hazardous waste that can be accumulated and the time it can be stored in the laboratory before being moved to a central accumulation area.[8][9]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Ensure all necessary paperwork and documentation for the waste disposal are completed accurately.[6]

5. Spill Cleanup: In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: If it is safe to do so, contain the spill to prevent it from spreading.

  • Cleanup: Use an inert absorbent material (e.g., sand, vermiculite) to clean up the spill. Do not use combustible materials.

  • Disposal of Cleanup Materials: The collected spill cleanup material is also considered hazardous waste and must be disposed of following the same procedures outlined above.[1]

6. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water).[2] The rinsate must be collected and disposed of as hazardous waste.[2]

  • Puncturing: After triple-rinsing, puncture or otherwise render the container unusable to prevent reuse.[2][10]

  • Final Disposal: Dispose of the rinsed and punctured container in accordance with your institution's policies, which may allow for disposal as non-hazardous waste.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Initial Assessment cluster_1 Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill & Empty Container Management start This compound Waste Generated assess_hazards Assess Hazards (Eye Damage, Aquatic Toxicity) start->assess_hazards spill Spill Occurs start->spill empty_container Empty Container start->empty_container ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe Hazardous collect_waste Collect in Labeled, Compatible Hazardous Waste Container ppe->collect_waste segregate_waste Segregate from Incompatible Wastes collect_waste->segregate_waste store_saa Store in Satellite Accumulation Area (SAA) segregate_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs disposal Dispose via Licensed Hazardous Waste Vendor contact_ehs->disposal cleanup Contain & Clean Up Spill with Absorbent Material spill->cleanup Yes dispose_cleanup Dispose of Cleanup Material as Hazardous Waste cleanup->dispose_cleanup dispose_cleanup->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_dispose Puncture & Dispose of Empty Container triple_rinse->puncture_dispose collect_rinsate->collect_waste

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.